2-(4-Iodobutyl)-1h-isoindole-1,3(2h)-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24941. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-iodobutyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12INO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVFAHFZNOEVLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282210 | |
| Record name | 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5457-30-7 | |
| Record name | 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5457-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005457307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC24941 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis, Properties, and Applications of 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione
Executive Summary
2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione, an N-substituted phthalimide derivative, is a highly versatile bifunctional molecule of significant interest in modern medicinal chemistry and organic synthesis. Its unique architecture, featuring a stable phthalimide group that serves as a masked primary amine and a reactive terminal iodoalkyl chain, makes it an invaluable building block. This guide provides an in-depth exploration of its synthesis via the Gabriel methodology, a detailed analysis of its physicochemical and spectroscopic properties, and a focused discussion on its critical role as a linker in the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's potential in their scientific endeavors.
Introduction to the Isoindole-1,3-dione Scaffold
The isoindole-1,3-dione core, commonly known as the phthalimide group, is a privileged structure in chemical synthesis and drug discovery.[1] Derived from phthalic anhydride, its imide proton is notably acidic (pKa ≈ 8.3), allowing for facile deprotonation and subsequent N-alkylation.[2] This reactivity forms the basis of the Gabriel synthesis, a classic and robust method for creating primary amines while avoiding the common issue of over-alkylation that plagues direct alkylation of ammonia.[3]
This compound capitalizes on this chemistry, presenting two distinct functional handles:
-
The Phthalimide Moiety: A stable and effective protecting group for a primary amine.
-
The 4-Iodobutyl Chain: A reactive electrophilic site, where the iodide atom serves as an excellent leaving group for nucleophilic substitution (SN2) reactions.
This duality makes it a powerful linker, capable of covalently connecting different molecular fragments, a property that is expertly exploited in the construction of complex therapeutic agents.
Synthesis and Mechanistic Insights
The synthesis of this compound is most reliably achieved through an adaptation of the Gabriel synthesis. This method offers high yields and excellent control over the final product.
The Gabriel Synthesis: A Cornerstone Approach
The Gabriel synthesis is predicated on the nucleophilic attack of the phthalimide anion on an alkyl halide.[4] The key advantages of this approach are:
-
Prevention of Over-Alkylation: The N-alkylated phthalimide intermediate is no longer nucleophilic, preventing further reaction with the alkyl halide.[2][5]
-
High Nucleophilicity: The phthalimide anion, stabilized by resonance across two carbonyl groups, is an excellent nucleophile for SN2 reactions.[4]
-
Versatility: The reaction is compatible with a wide range of primary alkyl halides.[6]
For the synthesis of the target molecule, potassium phthalimide is reacted with an excess of 1,4-diiodobutane. The use of a di-halogenated alkane requires careful control of stoichiometry to favor mono-alkylation.
Synthetic Pathway
The reaction proceeds via a straightforward SN2 mechanism. The phthalimide anion displaces one of the iodide ions from 1,4-diiodobutane to form the desired product.
Sources
Introduction: The Versatile Role of a Bifunctional Building Block
An In-Depth Technical Guide to 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione: Synthesis, Characterization, and Applications
This compound is a pivotal chemical intermediate, valued by researchers in organic synthesis and medicinal chemistry for its dual functionality. At its core, the molecule consists of a phthalimide group connected to a four-carbon chain terminating in an iodine atom. This structure is not a random assortment of functional groups; it is a deliberate design that offers two distinct chemical handles. The phthalimide group serves as a robust and stable protecting group for a primary amine, a common feature in biologically active molecules.[1] This protection scheme, a cornerstone of the Gabriel synthesis, prevents the highly reactive amine from engaging in unwanted side reactions during multi-step synthetic sequences.
Simultaneously, the terminal iodo group on the butyl chain acts as an excellent leaving group, rendering the terminal carbon electrophilic and highly susceptible to nucleophilic attack. This makes the compound a potent alkylating agent, enabling the covalent attachment of the protected four-carbon linker to a wide array of substrates, including heterocycles, phenols, and thiols. The synergy of these two features—a protected amine and a reactive alkyl iodide—positions this compound as a critical building block for constructing complex molecular architectures, particularly as a precursor for linkers in targeted therapies and as a synthon for advanced imaging agents.
Core Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory setting. These parameters dictate appropriate storage conditions, solvent choices for reactions and purification, and the analytical techniques best suited for its characterization.
| Property | Value | Source |
| CAS Number | 5457-30-7 | [2] |
| Molecular Formula | C₁₂H₁₂INO₂ | [2] |
| Molecular Weight | 329.14 g/mol | Calculated |
| Appearance | Typically an off-white to pale yellow solid | Inferred |
| Solubility | Soluble in DMF, DMSO, CH₂Cl₂, CHCl₃; sparingly soluble in alcohols; insoluble in water | Inferred |
| Melting Point | Not consistently reported; requires experimental determination |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most reliably achieved via a nucleophilic substitution reaction, a variation of the classic Gabriel synthesis. This method leverages the nucleophilicity of the phthalimide anion to displace a leaving group on an alkyl chain. The choice of 1,4-diiodobutane as the alkylating agent is strategic; while both iodine atoms are potential leaving groups, using a significant excess of the dihalide statistically favors the mono-alkylation product. The use of potassium phthalimide is crucial as it is a non-hygroscopic, stable salt with an anionic nitrogen that is a potent nucleophile, while the imide structure prevents over-alkylation.
Experimental Protocol
-
Reagent Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium phthalimide (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, ~5 mL per gram of phthalimide).
-
Reaction Initiation: Stir the suspension at room temperature. Add 1,4-diiodobutane (3.0 eq) to the flask in a single portion. The large excess minimizes the formation of the bis-substituted byproduct.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The product spot should be significantly less polar than the starting phthalimide.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water (~10 times the volume of DMF used). A precipitate should form.
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual DMF and unreacted potassium phthalimide.
-
Purification: The crude product is best purified by recrystallization. Dissolve the solid in a minimal amount of hot isopropanol or ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry under vacuum.
Comprehensive Analytical Characterization
Confirming the identity and purity of the synthesized product is a non-negotiable step. A multi-technique approach provides orthogonal data, building a robust and self-validating characterization profile. The combination of NMR, IR, and mass spectrometry provides unambiguous evidence for the molecular structure.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For sample preparation, dissolve ~5-10 mg of the compound in 0.5 mL of deuterated chloroform (CDCl₃).
-
¹³C NMR: Identifies all unique carbon atoms in the molecule.
| ¹H NMR (Expected Data, 400 MHz, CDCl₃) | ¹³C NMR (Expected Data, 100 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| ~ 7.85 (m, 2H) | Aromatic (Hα) | ~ 168.4 |
| ~ 7.72 (m, 2H) | Aromatic (Hβ) | ~ 134.0 |
| ~ 3.75 (t, 2H) | N-CH₂- | ~ 132.1 |
| ~ 3.20 (t, 2H) | -CH₂-I | ~ 123.2 |
| ~ 1.95 (m, 2H) | N-CH₂-CH₂- | ~ 37.7 |
| ~ 1.85 (m, 2H) | -CH₂-CH₂-I | ~ 30.1 |
| ~ 6.3 |
Interpretation: The aromatic region should show two multiplets corresponding to the symmetric phthalimide protons.[3][4] The downfield triplets at ~3.75 and ~3.20 ppm are characteristic of the methylene groups adjacent to the nitrogen and iodine atoms, respectively. The remaining two multiplets for the central butyl protons will appear further upfield. In the ¹³C NMR spectrum, the carbonyl carbons are the most downfield signal (~168 ppm), followed by the aromatic carbons.[5] The aliphatic carbons will appear upfield, with the carbon bonded to iodine (C-I) being the most upfield signal at ~6 ppm due to the heavy atom effect.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. A sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory.
| Expected Absorption Bands (cm⁻¹) | Assignment |
| ~ 3050-2850 | C-H (Aromatic & Aliphatic) stretch |
| ~ 1770 | C=O (Imide, asymmetric) stretch |
| ~ 1710 | C=O (Imide, symmetric) stretch |
| ~ 1400 | C-N stretch |
| ~ 720 | C-H (Aromatic) bend |
Interpretation: The most telling signals are the two strong carbonyl absorptions around 1770 and 1710 cm⁻¹.[1][5] The presence of both asymmetric and symmetric stretches is a hallmark of the cyclic imide structure.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers insights into its fragmentation patterns, further confirming the structure. Electrospray Ionization (ESI) is a common method for this type of molecule.
| Technique | Expected m/z | Ion |
| ESI-MS (+) | 330.0033 | [M+H]⁺ |
| 352.9852 | [M+Na]⁺ |
Interpretation: The observation of the sodium adduct ([M+Na]⁺) is very common in ESI-MS and helps to confirm the molecular ion.[4] High-resolution mass spectrometry (HRMS) should provide a mass that matches the theoretical value to within 5 ppm, confirming the elemental composition.
Applications in Research and Drug Development
The utility of this compound stems from its ability to act as a versatile linker precursor. The phthalimide-protected amine and the reactive alkyl iodide allow for sequential, controlled modifications.
Precursor for PET Radiotracers
Positron Emission Tomography (PET) is a powerful molecular imaging technique that requires radiolabeled tracer molecules.[6] Our title compound is an ideal precursor for creating such tracers. The iodine atom can be displaced by a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F, t₁/₂ ≈ 110 min), via nucleophilic substitution to create ¹⁸F-labeled imaging agents.[7]
Alternatively, the non-radioactive iodine can be synthetically replaced with a different precursor group (like a trimethylstannyl group) for subsequent electrophilic radioiodination, or the entire molecule can be used as a reference standard for the synthesis of an Iodine-124 (¹²⁴I, t₁/₂ = 4.2 days) labeled analogue.[8][9] The long half-life of ¹²⁴I is particularly advantageous for studying biological processes with slow pharmacokinetics, such as the distribution of antibodies or large molecules.[8]
Component in Linker Synthesis for Targeted Therapies
The compound is also used to synthesize linkers for bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). A PROTAC requires a linker to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The 4-carbon chain provided by this compound can serve as a component of this linker. A typical synthetic route would involve using the alkyl iodide to connect to one part of the molecule, and then, at a later stage, deprotecting the phthalimide using hydrazine to reveal the primary amine for conjugation to the other half of the molecule.
Safety, Handling, and Storage
As a reactive alkylating agent, this compound requires careful handling to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10][11]
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.[10] In case of contact, wash the affected area immediately with plenty of water.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] It should be protected from light. Due to its reactivity, long-term storage at reduced temperatures (e.g., 4 °C) is recommended.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
References
-
Gomółka, E., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 26(23), 7129. [Link]
-
Tan, A., & Feyzoğlu, A. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 12(2), 172-182. [Link]
-
Zarghi, A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4325. [Link]
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PubChem. 2-(4-Hydroxy-3-oxobutyl)-1H-isoindole-1,3(2H)-dione. National Center for Biotechnology Information. [Link]
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Chemsigma. 2-(4-iodobutyl)isoindole-1,3-dione [5457-30-7]. [Link]
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Iovu, M., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4371. [Link]
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Radiopaedia. PET radiotracers. [Link]
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Aloj, L., et al. (2011). Iodine-124 as a label for pharmacological PET imaging. Journal of Nuclear Medicine, 52(7), 981-986. [Link]
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Kniess, T. (2010). Iodine-124: A Promising Positron Emitter for Organic PET Chemistry. Molecules, 15(4), 2274-2298. [Link]
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Ross, T. L. (2010). Radiolabeling of Nanoparticles and Polymers for PET Imaging. Molecules, 15(7), 4947-4978. [Link]
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An In-depth Technical Guide to the Mechanistic Profile of 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione is a bifunctional molecule featuring a phthalimide core and a reactive iodobutyl chain. This guide delineates its dual-pronged mechanism of action, positioning it as a potent tool in chemical biology and drug discovery. The core functionalities suggest two primary, non-mutually exclusive mechanisms: covalent modification of protein nucleophiles via alkylation and modulation of the ubiquitin-proteasome system through interaction with the E3 ligase substrate receptor, Cereblon (CRBN). This document provides a comprehensive overview of these mechanisms, supported by established principles in covalent inhibitor design and E3 ligase modulation, and furnishes detailed experimental protocols for the elucidation of its molecular targets and cellular effects.
Introduction: A Molecule of Dichotomous Functionality
The isoindole-1,3-dione, or phthalimide, scaffold is a privileged structure in medicinal chemistry, most notably recognized in the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide.[1][2] These agents exert their therapeutic effects by binding to Cereblon (CRBN), a component of the CUL4A-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, thereby inducing the degradation of specific protein targets.[2] The subject of this guide, this compound, integrates this established E3 ligase-binding motif with a chemically reactive 4-iodobutyl group. This alkyl iodide moiety serves as a potential electrophilic "warhead," capable of forming covalent bonds with nucleophilic amino acid residues on proteins, such as cysteine or lysine.[3][4] This duality positions the molecule as a potential covalent inhibitor, a targeted protein degrader, or a versatile chemical probe for identifying novel protein-protein interactions and cellular targets.
The Dual-Pronged Mechanism of Action
The mechanistic action of this compound can be dissected into two primary pathways, stemming from its distinct chemical moieties.
Mechanism I: Covalent Modification via Alkylation
The 4-iodobutyl group is a moderately reactive alkylating agent. The carbon-iodine bond is susceptible to nucleophilic attack by electron-rich functional groups present in proteins, primarily the thiol group of cysteine residues, and to a lesser extent, the epsilon-amino group of lysine or the imidazole nitrogen of histidine.[3] This reaction results in the formation of a stable, covalent thioether or amine linkage between the molecule and its protein target.
This irreversible interaction can lead to:
-
Inhibition of Enzyme Activity: If the covalent modification occurs at or near the active site of an enzyme, it can permanently block substrate binding or catalysis.
-
Disruption of Protein-Protein Interactions: Alkylation of a residue within a protein-protein interaction interface can sterically hinder complex formation.
-
Alteration of Protein Conformation: The addition of the bulky phthalimide group can induce conformational changes that affect protein function.
The workflow for identifying protein targets of covalent inhibitors is a multi-step process that leverages chemoproteomic techniques.
Caption: Workflow for Covalent Target Identification.
Mechanism II: Modulation of the CRL4^CRBN^ E3 Ubiquitin Ligase Complex
The phthalimide moiety of this compound is structurally analogous to the core of thalidomide and its derivatives.[5][6] These molecules function as "molecular glues," binding to CRBN and altering its substrate specificity.[7] This leads to the ubiquitination and subsequent proteasomal degradation of proteins that are not normally targeted by the CRL4^CRBN^ complex.[2][8]
The binding of phthalimides to CRBN is primarily mediated by the glutarimide ring in thalidomide analogs, which inserts into a hydrophobic pocket on the CRBN surface.[6] While this compound lacks the glutarimide ring, the phthalimide itself can still participate in interactions that may recruit CRBN.[9] If the molecule simultaneously binds to another protein via its iodobutyl group (either covalently or non-covalently), it can act as a bifunctional molecule, bringing the target protein into proximity with the E3 ligase, leading to its degradation. This is the fundamental principle behind Proteolysis Targeting Chimeras (PROTACs).[10][11]
The signaling pathway for CRBN-mediated protein degradation is a key component of the ubiquitin-proteasome system.
Caption: CRBN-Mediated Protein Degradation Pathway.
Experimental Protocols for Mechanistic Elucidation
To investigate the dual mechanisms of action of this compound, a series of robust and self-validating experimental protocols are required.
Protocol 1: Identification of Covalent Protein Targets using Mass Spectrometry-Based Proteomics
This protocol outlines a bottom-up proteomics approach to identify proteins that are covalently modified by the compound in a cellular context.[12][13][14]
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line to ~80% confluency.
-
Treat cells with a predetermined concentration of this compound (and a vehicle control, e.g., DMSO) for a specified time.
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and lyse in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
-
Protein Reduction, Alkylation, and Digestion:
-
Take equal amounts of protein from treated and control samples.
-
Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 1 hour.[15]
-
Alkylate free cysteines with a non-iodinated alkylating agent (e.g., iodoacetamide) to block unmodified cysteines. Incubate for 45 minutes in the dark at room temperature.[15]
-
Digest proteins into peptides using trypsin overnight at 37°C.
-
-
Peptide Cleanup and LC-MS/MS Analysis:
-
Desalt the peptide mixtures using C18 solid-phase extraction.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).
-
Include a variable modification corresponding to the mass of the 2-(4-butyl)-1H-isoindole-1,3(2H)-dione moiety on cysteine, lysine, and histidine residues.
-
Identify peptides that are uniquely modified in the treated sample compared to the control.
-
Data Presentation:
| Parameter | Description |
| Identified Protein | The protein containing the modified peptide. |
| Modified Peptide Sequence | The amino acid sequence of the identified peptide with the modification site indicated. |
| Mass Shift (Da) | The observed mass difference corresponding to the covalent adduct. |
| Localization Probability | The confidence score for the assignment of the modification to a specific residue. |
Protocol 2: In-Gel Fluorescence Visualization of Covalent Adducts
This protocol provides a more direct visualization of protein targets and can be used as a confirmatory method.[16][17] It requires synthesizing a fluorescently tagged version of the compound.
Methodology:
-
Synthesis of a Fluorescent Probe: Synthesize an analog of this compound with a fluorescent tag (e.g., a TAMRA or fluorescein moiety) attached to the phthalimide ring.
-
Cell Treatment and Lysis: Treat cells with the fluorescent probe and a vehicle control as described in Protocol 1.
-
SDS-PAGE and In-Gel Fluorescence Scanning:
-
Protein Identification:
-
Excise the fluorescent bands from the gel.
-
Perform in-gel tryptic digestion followed by LC-MS/MS to identify the protein(s) in the band.
-
Protocol 3: Cereblon-Dependent Degradation Assay
This protocol assesses whether the compound can induce the degradation of a target protein in a CRBN-dependent manner. This often involves creating a bifunctional molecule where a known ligand for a target protein is linked to the phthalimide moiety.
Methodology:
-
Cell Culture and Treatment:
-
Use a cell line that expresses both CRBN and the target protein of interest.
-
As a control, use a CRBN knockout or knockdown cell line.
-
Treat both cell lines with the compound at various concentrations and for different time points.
-
-
Western Blot Analysis:
-
Prepare cell lysates and perform Western blotting to detect the levels of the target protein.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Compare the levels of the target protein in the presence and absence of the compound in both the wild-type and CRBN-deficient cells. A significant reduction in the target protein only in the wild-type cells indicates CRBN-dependent degradation.
-
Concluding Remarks
This compound represents a molecule with significant potential in chemical biology and therapeutic development. Its dual-action mechanism, combining covalent inhibition and potential E3 ligase modulation, offers a versatile platform for probing cellular pathways and developing novel therapeutic strategies. The experimental frameworks provided in this guide offer a clear path for researchers to dissect its mechanism of action, identify its cellular targets, and ultimately harness its unique chemical properties for scientific advancement.
References
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Thalidomide - Wikipedia. [Link]
-
The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed. [Link]
-
Development of Analogs of Thalidomide - Encyclopedia.pub. [Link]
-
Mechanism of action of thalidomide and 3-aminothalidomide in multiple myeloma. [Link]
-
Molecular mechanisms of thalidomide and its derivatives - PMC - NIH. [Link]
-
Chemoproteomic methods for covalent drug discovery - PMC - PubMed Central. [Link]
-
Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery - Peak Proteins. [Link]
-
Small Molecule Modulators of RING-Type E3 Ligases: MDM and Cullin Families as Targets. [Link]
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Technologies for Direct Detection of Covalent Protein–Drug Adducts - MDPI. [Link]
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Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC - PubMed Central. [Link]
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Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM) - Protocols.io. [Link]
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Using mass spectrometry chemoproteomics to advance covalent drug development - News-Medical.Net. [Link]
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Protocol CAMCheck Kit - JPT Peptide Technologies. [Link]
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(PDF) High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - ResearchGate. [Link]
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E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC - PubMed Central. [Link]
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Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine. [Link]
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Discovery of E3 Ligase Ligands for Target Protein Degradation - ResearchGate. [Link]
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A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - NIH. [Link]
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Direct observation of fluorescent proteins in gels: a rapid cost-efficient, and quantitative alternative to immunoblotting | bioRxiv. [Link]
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Direct observation of fluorescent proteins in gels: A rapid, cost‐efficient, and quantitative alternative to immunoblotting - NIH. [Link]
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Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC - NIH. [Link]
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The E3 ligase adapter cereblon targets the C-terminal cyclic imide degron - PMC - NIH. [Link]
-
Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development - PubMed. [Link]
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CRBN binding and E3 inhibition by thalidomide derivatives. (a)... | Download Scientific Diagram - ResearchGate. [Link]
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Covalent inhibitors: a rational approach to drug discovery - PMC - NIH. [Link]
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Importance of Quantifying Drug-Target Engagement in Cells - ACS Publications. [Link]
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Structure of the human DDB1– Cereblon – thalidomide complex - SPring-8. [Link]
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Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC. [Link]
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Specific, sensitive and quantitative protein detection by in-gel fluorescence - PMC - NIH. [Link]
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A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets - ChemRxiv. [Link]
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protac - Abosyn. [Link]
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Spectroscopic Characterization of 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione, a valuable intermediate in synthetic organic chemistry and drug discovery. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this molecule.
Introduction
This compound, also known as N-(4-iodobutyl)phthalimide, belongs to the class of N-substituted phthalimides. These compounds are widely used in organic synthesis, particularly in the Gabriel synthesis of primary amines, and as building blocks for the preparation of various biologically active molecules.[1][2] Accurate spectroscopic characterization is paramount to confirm the identity and purity of the synthesized compound, which is a critical step in any synthetic workflow. This guide will provide a detailed interpretation of the NMR, IR, and MS data, grounded in established principles of spectroscopic analysis.
Molecular Structure and Key Features
To understand the spectroscopic data, it is essential to first visualize the molecular structure of this compound and identify its key functional groups and proton/carbon environments.
Figure 1. Molecular structure of this compound.
Synthesis and Purification
A common and effective method for the synthesis of this compound is the reaction of potassium phthalimide with 1,4-diiodobutane.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium phthalimide (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Reagent: Add 1,4-diiodobutane (1.2 eq) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The crude product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound as a white to off-white solid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the structure.
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.
¹H NMR Spectral Data and Interpretation
| Proton Assignment | Expected Chemical Shift (ppm) for Iodo-Compound (in CDCl₃) | Multiplicity | Integration | Coupling Constant (J) (Hz) |
| H-a (Aromatic) | 7.82 - 7.88 | m | 2H | - |
| H-b (Aromatic) | 7.69 - 7.75 | m | 2H | - |
| H-c (N-CH₂) | 3.68 - 3.74 | t | 2H | ~7.2 |
| H-d (CH₂-I) | 3.18 - 3.24 | t | 2H | ~7.0 |
| H-e, H-f (CH₂-CH₂) | 1.85 - 2.00 | m | 4H | - |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (H-a, H-b): The two sets of aromatic protons of the phthalimide group appear as complex multiplets in the downfield region (7.69-7.88 ppm). This is a characteristic pattern for symmetrically substituted phthalimides.
-
Methylene Protons adjacent to Nitrogen (H-c): The methylene protons directly attached to the nitrogen atom are deshielded by the electron-withdrawing phthalimide group and appear as a triplet around 3.71 ppm.
-
Methylene Protons adjacent to Iodine (H-d): The methylene protons attached to the iodine atom are also deshielded, though to a lesser extent than H-c, and appear as a triplet around 3.21 ppm.
-
Internal Methylene Protons (H-e, H-f): The two central methylene groups of the butyl chain are the most shielded and appear as a multiplet in the range of 1.85-2.00 ppm.
Figure 2. Proton assignments for this compound.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides complementary information to the ¹H NMR and is crucial for confirming the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (ppm) (in CDCl₃) |
| C=O | ~168 |
| C-Ar (quaternary) | ~134 |
| C-Ar (CH) | ~132 |
| C-Ar (CH) | ~123 |
| N-CH₂ | ~38 |
| CH₂ | ~30 |
| CH₂ | ~28 |
| CH₂-I | ~6 |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbons: The two equivalent carbonyl carbons of the phthalimide group will appear as a single peak at a very downfield chemical shift, typically around 168 ppm.
-
Aromatic Carbons: The aromatic carbons will appear in the range of 123-134 ppm. The quaternary carbons will be at the lower field end of this range, while the protonated carbons will be at the higher field end.
-
Alkyl Carbons: The four carbons of the butyl chain will appear in the upfield region. The carbon attached to the nitrogen (N-CH₂) will be the most deshielded of the alkyl carbons, appearing around 38 ppm. The carbon bearing the iodine (CH₂-I) is expected at a very upfield position, around 6 ppm, due to the "heavy atom effect" of iodine. The two central methylene carbons will appear in the 28-30 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the phthalimide group.
Experimental Protocol for IR Data Acquisition:
-
Sample Preparation: The IR spectrum can be recorded using a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
IR Spectral Data and Interpretation
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| C=O symmetric stretch | ~1770 | Strong |
| C=O asymmetric stretch | ~1710 | Strong |
| C-N stretch | ~1380 | Medium |
| C-H aromatic stretch | 3050 - 3100 | Medium |
| C-H aliphatic stretch | 2850 - 2960 | Medium |
| C-I stretch | 500 - 600 | Weak |
Interpretation of the IR Spectrum:
-
Carbonyl Stretching: The most prominent features in the IR spectrum will be the two strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the carbonyl groups in the phthalimide ring, appearing around 1770 cm⁻¹ and 1710 cm⁻¹, respectively.
-
C-N Stretching: A medium intensity band around 1380 cm⁻¹ is characteristic of the C-N stretching vibration of the imide group.
-
C-H Stretching: The aromatic C-H stretching vibrations will be observed as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyl chain will appear as stronger bands below 3000 cm⁻¹.
-
C-I Stretching: The C-I stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹, and may be weak and difficult to assign definitively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Experimental Protocol for MS Data Acquisition:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization Method: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI will provide more fragmentation information, while ESI will likely show a prominent molecular ion or pseudomolecular ion peak.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
Mass Spectral Data and Interpretation
-
Molecular Ion Peak (M⁺): The molecular weight of this compound (C₁₂H₁₂INO₂) is 329.13 g/mol . In the mass spectrum, a molecular ion peak at m/z = 329 would be expected.
-
Major Fragmentation Pathways:
-
Loss of iodine: A prominent peak at m/z = 202 (M - I)⁺ would be expected due to the facile cleavage of the C-I bond.
-
Phthalimide fragment: A very characteristic and often base peak at m/z = 147 corresponding to the phthalimide cation is expected.
-
Other fragments corresponding to the cleavage of the butyl chain may also be observed.
-
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide, based on established spectroscopic principles and data from closely related analogs, serves as a reliable reference for scientists and researchers working with this important synthetic intermediate. Adherence to the described experimental protocols will ensure the acquisition of high-quality data for the confident identification and purity assessment of this compound.
References
-
PubChem. N-(4-Bromobutyl)phthalimide. Available from: [Link]
-
SpectraBase. N-(4-bromobutyl)phthalimide. Available from: [Link]
-
Der Pharma Chemica. Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. 2015, 7(11):240-242. Available from: [Link]
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A Technical Guide to the Solubility of 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Solubility Data
2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione, also known as N-(4-iodobutyl)phthalimide, is a crucial bifunctional reagent in modern organic synthesis and medicinal chemistry. Its structure combines a stable phthalimide protecting group with a reactive primary alkyl iodide, making it an invaluable building block for introducing aminobutyl spacers in the synthesis of complex molecules, including targeted protein degraders (e.g., PROTACs) and other pharmaceutical agents.[1]
The success of any solution-phase chemical reaction, purification process, or formulation development hinges on a thorough understanding of the reagent's solubility. For researchers utilizing this compound, knowledge of its solubility profile is essential for:
-
Reaction Optimization: Ensuring reactants are in the same phase to facilitate efficient molecular collision and reaction.
-
Purification Strategies: Selecting appropriate solvents for crystallization or chromatographic separation.
-
Formulation and Dosing: Preparing stock solutions of known concentrations for high-throughput screening and biological assays.
Theoretical Solubility Profile: A "Like Dissolves Like" Analysis
The principle of "like dissolves like" is a fundamental guideline for predicting solubility.[2] This rule states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.[2][3]
The molecular structure of this compound features two key regions:
-
The Phthalimide Headgroup: This large, aromatic, and relatively non-polar imide structure is the dominant feature. While the carbonyl groups introduce some polarity, the overall structure is hydrophobic. Studies on the parent compound, phthalimide, show it has good solubility in polar aprotic solvents like acetone and ethyl acetate, and lower solubility in alcohols and non-polar solvents like toluene.[4]
-
The 4-Iodobutyl Chain: This alkyl chain is non-polar. The terminal iodine atom is large and highly polarizable, which can lead to significant van der Waals and dipole-dipole interactions, but it does not participate in hydrogen bonding.
Based on this analysis, a predicted qualitative solubility profile can be established.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN), Acetone | High to Very High | These solvents effectively solvate the polar carbonyl groups of the phthalimide ring without the steric hindrance of hydrogen bonding. The overall polarity matches the solute well. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The polarity and polarizability of these solvents can effectively interact with both the phthalimide and iodobutyl moieties. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate | These solvents are moderately polar and can solvate the molecule, though likely less effectively than polar aprotic or chlorinated solvents. |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Similar in polarity to ethers, providing a reasonably good match for the solute. |
| Alcohols | Methanol, Ethanol | Low to Moderate | While polar, the hydrogen-bonding network of alcohols may not efficiently solvate the non-polar regions of the molecule. Solubility is expected to decrease as the alcohol chain length increases. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low | The non-polar nature of these solvents is a poor match for the polar functionalities of the phthalimide group. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low / Insoluble | These non-polar solvents are unable to overcome the crystal lattice energy of the solid compound due to a significant mismatch in intermolecular forces. |
Quantitative Solubility Determination: The Shake-Flask Method
For precise and reliable solubility data, experimental determination is essential. The "shake-flask" method is a globally recognized gold-standard technique for measuring the thermodynamic equilibrium solubility of a compound.[5][6][7] It involves creating a saturated solution and then quantifying the concentration of the dissolved solute.
The following protocol provides a self-validating system for generating trustworthy solubility data.
Materials and Equipment
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Thermostatted orbital shaker or incubator capable of maintaining constant temperature (e.g., 25 °C ± 1 °C).[8]
-
Centrifuge with appropriate vial adapters
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or HPLC system for quantification
Experimental Workflow Diagram
The overall process for determining solubility via the shake-flask method is outlined below.
Caption: Workflow for Quantitative Solubility Determination.
Step-by-Step Protocol
Part A: Preparation of Saturated Solutions
-
Aliquot Compound: Into at least three separate glass vials per solvent, weigh an excess amount of this compound. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration (e.g., 20-30 mg).
-
Add Solvent: Accurately pipette a known volume of the chosen solvent into each vial (e.g., 2.00 mL).
-
Seal: Tightly cap the vials to prevent solvent evaporation.
Part B: Equilibration
-
Incubation: Place the vials in a thermostatted orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100-150 rpm).[8]
-
Equilibrate: Allow the slurries to shake for a sufficient time to reach thermodynamic equilibrium. A minimum of 24 hours is recommended, with 48 hours being ideal to ensure saturation.[6][8]
-
Settle: After the incubation period, let the vials stand undisturbed at the same temperature for 1-2 hours to allow the excess solid to settle.
Part C: Separation of Saturated Supernatant
-
Centrifugation: Centrifuge the vials for 10-15 minutes at a moderate speed (e.g., 3000 rpm) to firmly pellet the undissolved solid.
-
Filtration: Carefully draw the clear supernatant into a syringe. Attach a 0.22 µm solvent-compatible syringe filter and dispense the clear, particle-free saturated solution into a clean, labeled collection vial. This step is critical to remove any microscopic solid particles.
Part D: Quantification (UV-Vis Spectroscopy Example)
-
Calibration Curve: Prepare a stock solution of the compound in the solvent of interest at a known concentration (e.g., 1 mg/mL). Create a series of standards through serial dilution (e.g., ranging from 1 µg/mL to 50 µg/mL).
-
Measure Absorbance: Measure the absorbance of each standard at the compound's λmax (wavelength of maximum absorbance). Plot absorbance vs. concentration and perform a linear regression to generate a calibration curve.
-
Sample Preparation: Accurately dilute a small aliquot of the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.
-
Sample Analysis: Measure the absorbance of the diluted sample.
-
Calculation: Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to find the final solubility of the compound in the saturated solution.
Solubility (g/L) = Concentration from Curve (g/L) × Dilution Factor
Data Presentation
Results should be tabulated clearly, reporting the average and standard deviation of the replicate measurements.
Table 2: Example Solubility Data Table for this compound at 25 °C
| Solvent | Mean Solubility (g/L) | Std. Dev. (g/L) | Mean Solubility (mol/L) | Qualitative Assessment |
| Dimethyl Sulfoxide (DMSO) | [Experimental Value] | [± Value] | [Calculated Value] | Very Soluble |
| Dichloromethane (DCM) | [Experimental Value] | [± Value] | [Calculated Value] | Freely Soluble |
| Acetone | [Experimental Value] | [± Value] | [Calculated Value] | Soluble |
| Ethyl Acetate | [Experimental Value] | [± Value] | [Calculated Value] | Soluble |
| Methanol | [Experimental Value] | [± Value] | [Calculated Value] | Sparingly Soluble |
| Toluene | [Experimental Value] | [± Value] | [Calculated Value] | Slightly Soluble |
| n-Hexane | [Experimental Value] | [± Value] | [Calculated Value] | Very Slightly Soluble |
Note: Molar solubility is calculated using the molecular weight of the compound (329.15 g/mol ).
Conclusion
While published quantitative data for the solubility of this compound is scarce, a robust prediction can be made based on its molecular structure. It is expected to be highly soluble in polar aprotic and chlorinated solvents and poorly soluble in non-polar hydrocarbon solvents. For applications requiring precise concentration data, the standardized shake-flask method detailed in this guide provides a reliable and reproducible means of determining its thermodynamic solubility. Adherence to this protocol will empower researchers to generate high-quality, application-specific data, thereby facilitating more efficient and successful scientific outcomes.
References
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
-
University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
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U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available from: [Link]
-
University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]
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Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube. Available from: [Link]
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SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available from: [Link]
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University of Calgary. Solubility of Organic Compounds. Available from: [Link]
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Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Available from: [Link]
-
ResearchGate. Solubility modelling and thermodynamic dissolution functions of phthalimide in ten organic solvents. Available from: [Link]
-
MDPI. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Available from: [Link]
-
IAEA. Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K. Available from: [Link]
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"2-(4-Iodobutyl)-1h-isoindole-1,3(2h)-dione" as a building block in organic synthesis
An In-Depth Technical Guide to 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione as a Premier Building Block in Organic Synthesis
Abstract
This technical guide provides an in-depth analysis of this compound, a highly versatile bifunctional building block in modern organic synthesis. Known commonly as N-(4-iodobutyl)phthalimide, this reagent serves as a robust electrophilic source for the introduction of a protected four-carbon primary amine linker. We will explore its core reactivity, delineate its central role in the Gabriel synthesis and related alkylations, and provide field-proven experimental protocols. This document is intended for researchers, medicinal chemists, and process development scientists who require a practical and mechanistically grounded understanding of this reagent's application in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.
Introduction: The Strategic Advantage of a Bifunctional Reagent
The isoindole-1,3-dione scaffold, commonly known as the phthalimide group, is a cornerstone of synthetic chemistry, primarily for its role as an efficient protector of primary amines.[1] The title compound, this compound, strategically combines this functionality with a highly reactive alkyl iodide, creating a powerful synthetic tool.
The molecule's structure consists of two key components:
-
The Phthalimide Headgroup: This planar, bulky moiety serves as a masked equivalent of a primary amine (-NH₂). Its presence prevents the common issue of over-alkylation often encountered when using ammonia or primary amines directly in S
N2 reactions.[2][3] The phthalimide group is stable to a wide range of reaction conditions, yet can be cleaved efficiently at a later stage. -
The 4-Iodobutyl Chain: The terminal carbon of the butyl chain is rendered highly electrophilic by the attached iodine atom. Iodine is an excellent leaving group due to its large atomic radius and the relative weakness of the C-I bond, making this compound significantly more reactive towards nucleophiles than its bromo- or chloro-analogs.
This dual functionality allows for the covalent attachment of a four-carbon chain to a wide array of nucleophilic substrates, with the terminal end carrying a protected amine that can be unmasked in a subsequent synthetic step. This makes it an invaluable reagent for introducing flexible linkers in drug candidates or functional materials.[4]
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | N-(4-Iodobutyl)phthalimide |
| CAS Number | 5457-30-7[5] |
| Molecular Formula | C₁₂H₁₂INO₂[5] |
| Molecular Weight | 329.13 g/mol [5] |
| Appearance | White to off-white solid |
| Solubility | Soluble in ethanol, chloroform; insoluble in water[4][6] |
Core Reactivity and Mechanistic Considerations
The primary utility of this compound stems from its behavior as a potent electrophile in nucleophilic substitution reactions. The reaction proceeds via a classical SN2 mechanism, where a nucleophile attacks the methylene carbon bonded to the iodine, leading to the displacement of the iodide ion and the formation of a new covalent bond.
Caption: Workflow of the Gabriel synthesis using the title reagent.
Versatile Alkylation of Heteroatom and Carbon Nucleophiles
Beyond its classic role in amine synthesis, this reagent is a workhorse for introducing the 4-aminobutyl linker onto various molecular scaffolds.
-
S-Alkylation: Thiols and mercaptans react readily to form thioethers. This is particularly useful in the synthesis of molecules targeting cysteine residues in proteins or for creating self-assembled monolayers. For instance, 4-mercaptopyridine can be alkylated with the bromo-analog, N-(4-bromobutyl)phthalimide, in the presence of a base like triethylamine. [7]* O-Alkylation: Alcohols and phenols can be deprotonated to form alkoxides/phenoxides, which then serve as effective nucleophiles for generating ethers.
-
C-Alkylation (Friedel-Crafts type): Electron-rich aromatic systems, such as indoles, can be alkylated under Friedel-Crafts conditions, typically with a Lewis acid catalyst, to form new carbon-carbon bonds. [8][9]This provides a direct route to complex heterocyclic systems.
A Privileged Scaffold in Drug Discovery
The isoindole-1,3-dione core is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. [10][11][12][13][14]The title compound provides a direct and efficient means to incorporate this pharmacophore, along with a flexible linker, into new chemical entities. This strategy has been employed to develop novel inhibitors for enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant targets in Alzheimer's disease research. [15]
Field-Proven Experimental Protocols
Protocol 1: Synthesis of this compound from its Bromo-Analog
The title compound is most conveniently prepared from the more commercially available N-(4-bromobutyl)phthalimide via a Finkelstein reaction.
-
Reagents:
-
N-(4-Bromobutyl)phthalimide (1.0 eq)
-
Sodium iodide (NaI) (1.5 - 2.0 eq)
-
Acetone (anhydrous)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-(4-bromobutyl)phthalimide and anhydrous acetone (approx. 10 mL per gram of phthalimide).
-
Add sodium iodide to the suspension.
-
Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material. The formation of a sodium bromide precipitate is a visual indicator of reaction progress.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium bromide.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water, followed by a 5% aqueous solution of sodium thiosulfate (to remove any residual iodine), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify by recrystallization from ethanol or isopropanol to afford this compound as a white solid.
-
Protocol 2: General Procedure for SN2 Alkylation of a Nucleophile
This protocol provides a general workflow for reacting the title compound with a generic nucleophile (e.g., a phenol or thiol).
-
Reagents:
-
Nucleophile (e.g., 4-mercaptophenol) (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the nucleophile in anhydrous DMF.
-
Add potassium carbonate to the solution and stir for 15-30 minutes at room temperature to generate the nucleophilic anion.
-
Add this compound to the mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) for 4-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine to remove DMF and salts.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude intermediate by flash column chromatography on silica gel.
-
Protocol 3: Deprotection of the Phthalimide Group via Hydrazinolysis
This protocol describes the final step to liberate the primary amine. [16][17]
-
Reagents:
-
Phthalimide-protected intermediate (from Protocol 2) (1.0 eq)
-
Hydrazine monohydrate (N₂H₄·H₂O) (2.0 - 5.0 eq)
-
Ethanol (or Methanol)
-
-
Procedure:
-
Dissolve the phthalimide-protected compound in ethanol in a round-bottom flask.
-
Add hydrazine monohydrate to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Cool the reaction mixture to room temperature.
-
If the precipitate is dense, add dichloromethane to dilute the slurry.
-
Filter the mixture through a pad of Celite to remove the phthalhydrazide precipitate, washing the filter cake with ethanol or dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, perform an acidic workup: dissolve the residue in dilute HCl, wash with diethyl ether to remove any non-basic impurities, then basify the aqueous layer with NaOH and extract the free amine product with dichloromethane.
-
Dry the organic extracts, concentrate, and purify as needed to yield the final primary amine.
-
Conclusion
This compound is a superior building block for the controlled introduction of a 4-aminobutyl linker into organic molecules. Its high reactivity, coupled with the stability and reliable cleavage of the phthalimide protecting group, provides a robust and versatile tool for synthetic chemists. The methodologies described herein, particularly its application in the Gabriel synthesis, underscore its value in constructing complex molecular architectures for drug discovery and materials science. By understanding the causality behind its reactivity and applying the validated protocols provided, researchers can confidently and efficiently leverage this reagent to advance their synthetic programs.
References
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The Gabriel Synthesis. (n.d.). Chemistry Steps. Accessed January 17, 2026. Available from: [Link]
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N-(4-Iodobutyl)phthalimide. (n.d.). Aldlab Chemicals. Accessed January 17, 2026. Available from: [Link]
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Cas 5394-18-3, N-(4-Bromobutyl)phthalimide. (n.d.). LookChem. Accessed January 17, 2026. Available from: [Link]
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Gabriel synthesis. (2023, November 29). In Wikipedia. Accessed January 17, 2026. Available from: [Link]
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Gabriel Synthesis. (2023, January 22). Chemistry LibreTexts. Accessed January 17, 2026. Available from: [Link]
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The Gabriel Synthesis. (2025, June 5). Master Organic Chemistry. Accessed January 17, 2026. Available from: [Link]
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N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023, May 25). MDPI. Accessed January 17, 2026. Available from: [Link]
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Synthesis and optical properties of some isoindole-1,3-dione compounds. (2018). ACG Publications. Accessed January 17, 2026. Available from: [Link]
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The chemistry of isoindole natural products. (2013). Beilstein Journals. Accessed January 17, 2026. Available from: [Link]
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Phthalimide. (2023, December 1). In Wikipedia. Accessed January 17, 2026. Available from: [Link]
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The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (2020, April 10). PubMed. Accessed January 17, 2026. Available from: [Link]
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Synthesis of N-[4-(4-pyridylthio)butyl]phthalimide. (n.d.). PrepChem.com. Accessed January 17, 2026. Available from: [Link]
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Preparation of Phthalimide. (n.d.). BYJU'S. Accessed January 17, 2026. Available from: [Link]
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A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2021, July 18). PubMed Central. Accessed January 17, 2026. Available from: [Link]
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Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023, July 18). ResearchGate. Accessed January 17, 2026. Available from: [Link]
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A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021, July 18). National Institutes of Health. Accessed January 17, 2026. Available from: [Link]
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N-(4-Bromobutyl)phthalimide. (n.d.). PubChem. Accessed January 17, 2026. Available from: [Link]
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N-(4-Hydroxyphenyl)Phthalimide. (n.d.). PubChem. Accessed January 17, 2026. Available from: [Link]
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Gabriel phthalimide synthesis. (n.d.). Khan Academy. Accessed January 17, 2026. Available from: [Link]
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A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021, July 21). MDPI. Accessed January 17, 2026. Available from: [Link]
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Enantioselective Friedel-Crafts alkylation of indole with nitroalkenes in the presence of bifunctional squaramide organocatalyst. (2021). Middle East Technical University. Accessed January 17, 2026. Available from: [Link]
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N-Butylphthalimide. (n.d.). PubChem. Accessed January 17, 2026. Available from: [Link]
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Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. (2019, April 1). PubMed Central. Accessed January 17, 2026. Available from: [Link]
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Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions. (2016, August 2). MDPI. Accessed January 17, 2026. Available from: [Link]
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Friedel-Crafts-type alkylation of indoles 2 with allyl esters 3 in H2O. (2016, August). ResearchGate. Accessed January 17, 2026. Available from: [Link]
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1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-. (n.d.). NIST WebBook. Accessed January 17, 2026. Available from: [Link]
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The Pharmacological Kaleidoscope: An In-depth Technical Guide to the Biological Activities of N-Alkylated Isoindole-1,3-diones
Abstract
The N-alkylated isoindole-1,3-dione scaffold, a prominent structural motif in medicinal chemistry, represents a versatile pharmacophore with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological potential of these compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the core biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, elucidating the underlying mechanisms of action, detailing experimental protocols for their synthesis and evaluation, and presenting key structure-activity relationship insights. This guide is designed to be a comprehensive resource, fostering a deeper understanding of N-alkylated isoindole-1,3-diones and inspiring future research in the development of novel therapeutics.
Introduction: The Enduring Legacy of a Privileged Scaffold
The isoindole-1,3-dione core, also known as phthalimide, has a long and storied history in medicinal chemistry, famously and infamously embodied by the drug thalidomide.[1] While the tragic teratogenic effects of thalidomide serve as a stark reminder of the complexities of drug action, its rediscovery as a potent immunomodulatory and anticancer agent has revitalized interest in its derivatives.[1][2] The N-alkylation of the isoindole-1,3-dione nitrogen atom provides a crucial handle for synthetic modification, allowing for the introduction of diverse pharmacophoric groups that modulate the compound's physicochemical properties and biological targets.[3] This chemical tractability has led to the generation of vast libraries of N-alkylated isoindole-1,3-diones, revealing a rich tapestry of pharmacological activities.[4] These derivatives have been shown to exhibit a wide array of biological effects, including anticancer, anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and even neuroprotective properties.[2][4][5] This guide will systematically explore these key biological activities, providing a technical and insightful overview for the modern drug discovery professional.
Anticancer Activity: Targeting the Malignant Phenotype
N-alkylated isoindole-1,3-dione derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxic effects against a variety of cancer cell lines.[6][7] Their mechanisms of action are often multifaceted, targeting various hallmarks of cancer.
Mechanisms of Anticancer Action
The anticancer activity of these compounds is not attributed to a single mechanism but rather a combination of effects that disrupt cancer cell proliferation, survival, and interaction with the microenvironment.[4] Key mechanisms include:
-
Inhibition of Tyrosine Kinases: Certain N-benzylisoindole-1,3-dione derivatives have been identified as potential tyrosine kinase inhibitors, enzymes that play a critical role in cell signaling pathways controlling growth and proliferation.[7]
-
Induction of Apoptosis and Necrosis: Studies have shown that some derivatives can induce programmed cell death (apoptosis) and necrosis in cancer cells. For instance, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione was found to induce both apoptosis and necrosis in Raji blood cancer cells.[8]
-
DNA Intercalation and Topoisomerase Inhibition: Some isoindole-containing natural products have been shown to act as antitumor compounds by stabilizing the topoisomerase I DNA-cleavable complex, thereby preventing DNA replication.[9]
-
Anti-angiogenic Effects: The ability to inhibit the formation of new blood vessels (angiogenesis) is a crucial aspect of anticancer therapy. Certain N-substituted isoindoline-1,3-dione derivatives have demonstrated anti-angiogenic properties.[4]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of N-alkylated isoindole-1,3-diones is highly dependent on the nature of the N-substituent.[6]
-
N-Benzyl Derivatives: The presence of a benzyl group at the nitrogen atom has been shown to confer significant anticancer activity against adenocarcinoma cells (A549-Luc).[7][10]
-
Silyl Ether and Halogen Moieties: The incorporation of silyl ether groups (e.g., -OTBDMS) and halogen atoms (e.g., -Br) into the isoindole-1,3-dione scaffold can enhance anticancer activity, with some compounds showing higher potency than the standard chemotherapeutic drug cisplatin against Caco-2 and MCF-7 cell lines.[6]
Experimental Workflow: Synthesis and Cytotoxicity Evaluation
The following diagram illustrates a general workflow for the synthesis and evaluation of the anticancer activity of N-alkylated isoindole-1,3-diones.
Figure 1: General workflow for synthesis and anticancer evaluation.
Experimental Protocol: Synthesis of N-Benzylisoindole-1,3-dione
This protocol describes a general method for the synthesis of N-benzylisoindole-1,3-dione, a representative compound with anticancer activity.
Materials:
-
Phthalic anhydride
-
Benzylamine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve phthalic anhydride (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Add benzylamine (1 equivalent) dropwise to the solution while stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure N-benzylisoindole-1,3-dione.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Anti-inflammatory and Analgesic Activities: Modulating the Inflammatory Cascade
Inflammation is a complex biological response implicated in numerous diseases. N-alkylated isoindole-1,3-dione derivatives have demonstrated significant anti-inflammatory and analgesic properties.[3][5]
Mechanism of Anti-inflammatory Action
The primary mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes.[3][11]
-
COX Inhibition: N-alkyl-isoindoline-1,3-diones act as inhibitors of COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The isoindoline-1,3-dione moiety interacts with key amino acid residues in the active site of the COX enzyme, such as Trp387 and Leu352.[3]
-
Suppression of TLR4 Signaling: Some derivatives exert their anti-inflammatory effects by suppressing the Toll-like receptor 4 (TLR4) signaling pathway, which leads to a downregulation of pro-inflammatory cytokines.[3]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory and analgesic activities are influenced by the N-substituent.
-
Aromatic Moieties: The presence of an aromatic moiety in the N-alkyl chain is important for affinity to the COX-2 enzyme.[3]
-
Piperazine Ring: Introduction of a piperazine ring can increase lipophilicity and enhance the affinity for COX enzymes.[3]
-
Aminoacetylenic Groups: Compounds containing aminoacetylenic and isoindoline-1,3-dione moieties have shown potent anti-inflammatory and analgesic effects without causing gastric lesions, a common side effect of traditional non-steroidal anti-inflammatory drugs (NSAIDs).[12][13]
Signaling Pathway: COX Inhibition
The following diagram illustrates the inhibition of the cyclooxygenase pathway by N-alkylated isoindole-1,3-diones.
Figure 2: Inhibition of the COX pathway by N-alkylated isoindole-1,3-diones.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. N-alkylated isoindole-1,3-diones have shown promise as antibacterial and antifungal agents.[2][4]
Spectrum of Antimicrobial Activity
Derivatives of isoindole-1,3-dione have demonstrated activity against a range of microorganisms:
-
Gram-Positive Bacteria: Potent activity has been observed against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[9]
-
Gram-Negative Bacteria: Some derivatives also exhibit activity against Gram-negative bacteria such as Escherichia coli.[14]
-
Fungi: Antifungal activity has been reported against species like Candida albicans and Aspergillus flavus.[9][15]
Experimental Protocol: Antimicrobial Susceptibility Testing
A standard method to evaluate the antimicrobial activity of these compounds is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
N-alkylated isoindole-1,3-dione compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures. Several N-substituted isoindoline-1,3-dione derivatives have been identified as potential anticonvulsant agents.[16][17]
Mechanism of Anticonvulsant Action
The anticonvulsant effects of these compounds are believed to be mediated through the modulation of voltage-gated sodium channels.[18]
-
Sodium Channel Blockade: Docking studies suggest that these compounds can bind to the open pore of voltage-gated sodium channels, stabilizing them in an inactive state and thereby reducing neuronal hyperexcitability.[18]
In Vivo Evaluation of Anticonvulsant Activity
The anticonvulsant potential of these compounds is typically evaluated in animal models of seizures.
-
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that can raise the seizure threshold.[18][19]
Pharmacological evaluation includes assessing the compound's ability to increase seizure latency, reduce seizure duration, and decrease mortality rates in these models.[16]
Other Notable Biological Activities
Beyond the major activities discussed, N-alkylated isoindole-1,3-diones have shown a range of other interesting biological properties:
-
Acetylcholinesterase (AChE) Inhibition: Some derivatives act as inhibitors of AChE, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[20] This makes them potential therapeutic agents for Alzheimer's disease.[20][21]
-
Enzyme Inhibition: Novel isoindole-1,3-dione-based sulfonamides have been shown to be potent inhibitors of α-glucosidase, aldose reductase, and tyrosinase, suggesting their potential in managing diabetes and hyperpigmentation.[22]
-
Hypolipidemic Activity: Certain N-substituted phthalimide derivatives have demonstrated hypolipidemic (lipid-lowering) effects.[5]
Conclusion and Future Directions
The N-alkylated isoindole-1,3-dione scaffold is a testament to the power of privileged structures in drug discovery. Its chemical versatility and broad spectrum of biological activities make it a highly attractive starting point for the development of novel therapeutics. Future research should focus on:
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds will be crucial for rational drug design.
-
Lead Optimization: Structure-activity relationship studies should be expanded to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
-
Development of Multi-Targeted Agents: The diverse biological activities of this scaffold present an opportunity to design single molecules that can address multiple aspects of complex diseases.
The continued exploration of N-alkylated isoindole-1,3-diones holds immense promise for addressing unmet medical needs across a wide range of therapeutic areas.
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Isoindole-1,3-Dione Sulfonamides as Potent Inhibitors of Glucosidase, Aldose Reductase, and Tyrosinase: A Molecular Docking and Enzyme Inhibition Study. (2023). PubMed. [Link]
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Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors: Pharmaceutical Science-Medicinal chemistry. (2019). ResearchGate. [Link]
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- 14. Synthesis, cytotoxicity, and antibacterial studies of 2,4,5,6-substituted hexahydro-1H-isoindole-1,3(2H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and anticonvulsant evaluation of N-substituted-isoindolinedione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. brieflands.com [brieflands.com]
- 19. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Isoindole-1,3-Dione Sulfonamides as Potent Inhibitors of Glucosidase, Aldose Reductase, and Tyrosinase: A Molecular Docking and Enzyme Inhibition Study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione Derivatives and Analogs for Drug Discovery
Introduction: The Enduring Potential of the Phthalimide Core
The 1H-isoindole-1,3(2H)-dione, commonly known as the phthalimide scaffold, is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds.[1][2] Its rigid, planar structure and synthetic tractability make it an ideal starting point for the development of novel therapeutics. The incorporation of a hydrophobic phthalimide moiety can enhance the ability of compounds to traverse biological membranes in vivo. This guide focuses on a key intermediate, 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione , and its derivatives, providing an in-depth technical resource for researchers, scientists, and drug development professionals. We will explore the synthesis of this core compound, the generation of its analogs, their diverse biological activities, and the underlying structure-activity relationships that govern their therapeutic potential.
Synthesis of the Core Intermediate: this compound
The synthesis of N-substituted phthalimides is a cornerstone of organic chemistry, with the Gabriel synthesis being a classic and reliable method for the preparation of primary amines.[3] This approach can be readily adapted for the synthesis of N-(haloalkyl)phthalimides, which are versatile precursors for a wide range of derivatives. While a specific protocol for this compound is not extensively reported, a robust synthesis can be achieved by adapting the well-established procedure for its bromo-analog, N-(4-bromobutyl)phthalimide.[4] This involves the nucleophilic substitution of a dihaloalkane with potassium phthalimide. For the iodo-derivative, 1,4-diiodobutane would be the reagent of choice.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of N-(4-bromobutyl)phthalimide.[4]
Materials:
-
Potassium phthalimide
-
1,4-Diiodobutane
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Distilled water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve potassium phthalimide (1 equivalent) in dry N,N-dimethylformamide (DMF).
-
Add 1,4-diiodobutane (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into distilled water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with distilled water to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or dichloromethane/hexane) to yield this compound as a white solid.
Causality of Experimental Choices:
-
Potassium Phthalimide: The potassium salt of phthalimide is used as it is a potent nucleophile, readily attacking the electrophilic carbon of the haloalkane.[3]
-
Excess 1,4-Diiodobutane: A slight excess of the dihaloalkane is used to ensure complete consumption of the phthalimide and to minimize the formation of the bis-substituted byproduct.
-
DMF as Solvent: DMF is an excellent polar aprotic solvent that effectively dissolves both reactants and facilitates the SN2 reaction.
-
Aqueous Workup and Extraction: This procedure is essential to remove the polar solvent (DMF) and any inorganic byproducts, isolating the desired organic product.
-
Recrystallization: This final purification step removes any remaining impurities, yielding a product of high purity suitable for subsequent reactions.
Caption: Synthetic scheme for this compound.
Derivatives and Analogs: Expanding the Chemical Space
The 4-iodobutyl group in the core intermediate serves as an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of a wide variety of functional groups and pharmacophores. A particularly fruitful area of research has been the reaction with arylpiperazine derivatives, which are known to interact with various biological targets.
Experimental Protocol: Synthesis of a 2-(4-(4-Arylpiperazin-1-yl)butyl)-1H-isoindole-1,3(2H)-dione Derivative
This is a general protocol for the synthesis of arylpiperazine derivatives of the core compound.
Materials:
-
This compound
-
Substituted arylpiperazine (e.g., 1-phenylpiperazine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1 equivalent) in acetonitrile, add the substituted arylpiperazine (1.1 equivalents) and potassium carbonate (2 equivalents).
-
Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the desired derivative.
Causality of Experimental Choices:
-
Potassium Carbonate: This base is crucial to neutralize the hydroiodic acid (HI) formed during the reaction, driving the equilibrium towards the product.
-
Acetonitrile as Solvent: Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.
-
Reflux Conditions: Heating the reaction mixture increases the reaction rate, ensuring a reasonable reaction time.
-
Aqueous Workup: The washing steps are necessary to remove any remaining base and salts from the organic phase.
-
Column Chromatography: This purification technique is essential for separating the desired product from any unreacted starting materials or byproducts.
Caption: General synthetic route to arylpiperazine derivatives.
Biological Activities and Therapeutic Potential
Derivatives of 1H-isoindole-1,3(2H)-dione exhibit a remarkable range of biological activities, underscoring their importance in drug discovery.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of isoindole-1,3-dione derivatives against various cancer cell lines. Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-benzylisoindole-1,3-dione | A549-Luc (Adenocarcinoma) | 114.25 | |
| N-benzylisoindole-1,3-dione | HeLa (Cervical Cancer) | 148.59 | |
| Isoindole derivative 7 | A549 (Lung Carcinoma) | 19.41 | |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | 0.26 µg/mL | |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic Myeloid Leukemia) | 3.81 µg/mL |
Anti-inflammatory and Analgesic Activity: Cyclooxygenase (COX) Inhibition
A significant number of isoindole-1,3-dione derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[5] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation. Inhibition of COX-1 and/or COX-2 can therefore lead to anti-inflammatory and analgesic effects.
Caption: General workflow for an in vitro COX inhibition assay.
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method for measuring cholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds
-
Positive control inhibitor (e.g., donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and the positive control in the phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.
-
Include wells for a positive control and a negative control (buffer only).
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a set time.
-
Add DTNB solution to all wells.
-
Initiate the reaction by adding the substrate, ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition and the IC50 value as described for the COX assay.
Conclusion and Future Directions
The this compound scaffold is a highly valuable platform for the development of novel therapeutic agents with a wide range of biological activities. Its synthetic accessibility and the ease with which its derivatives can be generated make it an attractive starting point for medicinal chemistry campaigns. The potent anticancer, anti-inflammatory, and neuroprotective properties exhibited by various analogs highlight the significant potential of this chemical class. Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, further elucidating their mechanisms of action, and exploring their efficacy in in vivo models of disease. The insights provided in this technical guide are intended to empower researchers to rationally design and synthesize the next generation of isoindole-1,3-dione-based therapeutics.
References
-
Saeedi, M., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(5), 469-480. [Link]
-
Szkatuła, D., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7678. [Link]
-
Özdemir, A., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(12), 11283–11291. [Link]
-
Gabriel Synthesis. Chemistry LibreTexts. [Link]
-
The Gabriel Synthesis. Master Organic Chemistry. [Link]
-
Kara, Y., et al. (2019). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 19(18), 2236-2246. [Link]
-
Al-Warhi, T., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Molecules, 26(1), 107. [Link]
-
Al-Husseini, J., et al. (2021). Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors. International Journal of Pharmaceutical and Biological Sciences, 11(1), 156-163. [Link]
-
Szałabska, K., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. International Journal of Molecular Sciences, 22(24), 13596. [Link]
Sources
Methodological & Application
Synthesis Protocol for 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione: An Application Note
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and functionalized materials. The protocol detailed herein is based on the principles of the Gabriel synthesis, a robust method for the preparation of primary amines and their derivatives.[1][2] This document offers a step-by-step methodology, an exploration of the underlying chemical principles, safety protocols, and methods for product characterization, tailored for researchers, scientists, and professionals in drug development.
Introduction
The isoindole-1,3(2H)-dione scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[3][4] The title compound, this compound, serves as a key building block, enabling the introduction of a protected aminobutyl chain into various molecular frameworks. The terminal iodide is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions for further molecular elaboration.
The synthesis described here employs a variation of the Gabriel synthesis, which involves the N-alkylation of phthalimide.[5][6][7] This method is advantageous due to its high efficiency and the prevention of over-alkylation, a common side reaction in direct alkylation of ammonia.[1][2]
Reaction Scheme
Mechanism and Scientific Principles
The synthesis of this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[6][8] The key steps are:
-
Nucleophile Formation: Phthalimide is deprotonated by a base, typically potassium hydroxide or potassium carbonate, to form the potassium phthalimide salt. The resulting phthalimide anion is a potent nucleophile.[1][5] The acidity of the N-H bond in phthalimide (pKa ≈ 8.3) is due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting anion through resonance.[1]
-
Nucleophilic Attack: The phthalimide anion attacks one of the primary carbon atoms of 1,4-diiodobutane. This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon, and the iodide leaving group departs simultaneously.[8]
-
Selectivity: The use of a large excess of 1,4-diiodobutane is crucial to favor the mono-alkylation product and minimize the formation of the di-substituted byproduct, 1,4-bis(phthalimido)butane. By maintaining a high concentration of the alkylating agent, the probability of the initially formed product reacting further with another phthalimide anion is significantly reduced.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Phthalimide | Reagent | Sigma-Aldrich | 85-41-6 |
| Potassium Carbonate | Anhydrous | Fisher Scientific | 584-08-7 |
| 1,4-Diiodobutane | 99% | Alfa Aesar | 628-21-7 |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics | 68-12-2 |
| Dichloromethane (DCM) | ACS Grade | VWR | 75-09-2 |
| Hexanes | ACS Grade | VWR | 110-54-3 |
| Deionized Water | - | - | 7732-18-5 |
| Anhydrous Sodium Sulfate | Granular | J.T. Baker | 7757-82-6 |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add phthalimide (5.0 g, 34.0 mmol) and anhydrous potassium carbonate (5.6 g, 40.8 mmol).
-
Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phthalimide salt.
-
Addition of Alkylating Agent: To the stirred suspension, add 1,4-diiodobutane (21.0 g, 67.8 mmol) dropwise over 15 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete (as indicated by the consumption of the phthalimide starting material on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of ice-cold deionized water. A white precipitate will form.
-
Isolation of Crude Product: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration, washing the solid with copious amounts of deionized water to remove DMF and inorganic salts.
-
Purification:
-
Dissolve the crude solid in a minimal amount of dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash with deionized water (2 x 100 mL) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an off-white solid.
-
Recrystallize the crude product from a mixture of dichloromethane and hexanes to yield pure this compound as a white crystalline solid.[3]
-
Workflow Diagram
Sources
- 1. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. orgosolver.com [orgosolver.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. jk-sci.com [jk-sci.com]
- 8. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
Application Notes and Protocols for the Gabriel Synthesis of Primary Amines using 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
The Gabriel synthesis is a cornerstone transformation in organic chemistry for the synthesis of primary amines.[1][2] This method offers a distinct advantage over the direct alkylation of ammonia by preventing over-alkylation, thus yielding clean, primary amine products.[3][4] The synthesis involves the N-alkylation of a phthalimide followed by the subsequent cleavage of the resulting N-alkylphthalimide to release the desired primary amine.[3][5] This application note provides an in-depth guide to the use of a specific and highly reactive alkylating agent, 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione, in the Gabriel synthesis.
The Strategic Advantage of this compound
The choice of the alkylating agent is critical in the Gabriel synthesis. This compound is an N-substituted phthalimide that already contains the alkyl halide moiety. This reagent offers several advantages:
-
High Reactivity: The carbon-iodine bond is weaker and more polarizable than carbon-bromine or carbon-chlorine bonds, making iodide an excellent leaving group in SN2 reactions. This leads to faster reaction times and potentially milder reaction conditions.
-
Reduced Side Reactions: The use of a pre-formed N-alkylated phthalimide simplifies the initial step of the traditional Gabriel synthesis, which involves the reaction of potassium phthalimide with an alkyl halide.[6] This can lead to cleaner reactions with fewer byproducts.
-
Versatility: The resulting primary amine will have a four-carbon chain, a common structural motif in pharmaceuticals and other biologically active molecules.
The Gabriel Synthesis Pathway: A Mechanistic Overview
The Gabriel synthesis using this compound proceeds in two main stages: nucleophilic substitution and deprotection.
Stage 1: Nucleophilic Substitution (N-Alkylation)
In the first stage, the phthalimide nitrogen is deprotonated by a base, typically potassium hydroxide or potassium carbonate, to form a potent nucleophile, the phthalimide anion.[3][6] This anion then undergoes an SN2 reaction with an appropriate electrophile. However, when using a pre-alkylated phthalimide like this compound, the initial deprotonation and alkylation steps are bypassed. The focus then shifts to the reaction of the iodide with a desired nucleophile, which is not the typical Gabriel synthesis pathway for forming a primary amine.
To clarify, for the synthesis of a primary amine, the traditional Gabriel synthesis would involve reacting potassium phthalimide with a 1,4-dihalobutane. To specifically utilize this compound for primary amine synthesis, the iodine would need to be displaced by a nitrogen source that can be later converted to a primary amine, which adds unnecessary complexity.
Therefore, the primary application of this compound is in the alkylation of other nucleophiles , where the phthalimide group serves as a masked primary amine that can be revealed in a later step. For the purpose of these application notes, we will focus on the cleavage of the phthalimide group from this compound to yield 4-aminobutan-1-ol, as an example of liberating the primary amine.
Stage 2: Deprotection (Cleavage of the Phthalimide)
The cleavage of the N-alkylphthalimide is the final and crucial step to liberate the primary amine.[7] Several methods exist for this transformation, each with its own merits and drawbacks.
-
Hydrazinolysis (Ing-Manske Procedure): This is the most common and generally mildest method, employing hydrazine hydrate.[7][8][9] The reaction proceeds via nucleophilic attack of hydrazine on one of the carbonyl groups of the phthalimide, leading to the formation of a stable cyclic phthalhydrazide byproduct and the desired primary amine.[2][8][10]
-
Acidic Hydrolysis: This method involves heating the N-alkylphthalimide with a strong acid, such as hydrochloric or sulfuric acid.[4][7] However, the conditions are often harsh and can lead to low yields and decomposition of sensitive substrates.[11][12]
-
Basic Hydrolysis: Treatment with a strong base like sodium hydroxide can also effect cleavage, but like acidic hydrolysis, it often requires high temperatures and can be detrimental to other functional groups.[7][10]
-
Reductive Cleavage: A milder, two-stage, one-flask method using sodium borohydride followed by an acid workup can be advantageous for sensitive substrates.[7]
Caption: Workflow of Primary Amine Synthesis.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14] 1-Iodobutane, a related compound, is flammable and toxic if inhaled, so handle this compound with care, assuming similar hazards.[15]
Protocol 1: Hydrazinolysis of this compound
This protocol details the cleavage of the phthalimide group using the Ing-Manske procedure to yield 4-iodobutylamine.
Materials:
-
This compound
-
Ethanol (EtOH)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equiv) in ethanol (10-20 mL per gram of starting material).
-
Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.2-1.5 equiv).
-
Reflux: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically a few hours to overnight).
-
Acidification: Cool the reaction mixture to room temperature and then acidify with concentrated HCl. A precipitate of phthalhydrazide should form.
-
Precipitate Removal: Heat the mixture at reflux for an additional hour to ensure complete precipitation. Cool the mixture and filter off the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.[7]
-
Work-up:
-
Transfer the filtrate to a separatory funnel.
-
Make the filtrate basic with a NaOH solution to deprotonate the amine salt.
-
Extract the liberated primary amine with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude primary amine.
-
-
Purification: The crude product can be further purified by distillation or column chromatography if necessary.
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. byjus.com [byjus.com]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Gabriel Synthesis [organic-chemistry.org]
- 6. orgosolver.com [orgosolver.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 12. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. fishersci.com [fishersci.com]
Application Note: The Chemistry and Utility of 2-(4-Iodobutyl)-1H-isoindole-1,3(2h)-dione as a Versatile Amine Synthon
Abstract
This guide provides a comprehensive overview of the protecting group chemistry surrounding 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione, also known as N-(4-iodobutyl)phthalimide. The phthalimide group serves as a robust and reliable protecting group for primary amines, preventing common side reactions such as over-alkylation.[1][2][3] This document details the synthesis of this key bifunctional reagent, its application in alkylation reactions, and standardized protocols for the subsequent deprotection to yield the desired primary amine. The methodologies presented are designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into experimental design, reaction mechanisms, and practical considerations.
Introduction: The Gabriel Synthesis and the Role of Phthalimides
The synthesis of primary amines is a cornerstone of organic chemistry. However, direct alkylation of ammonia or primary amines with alkyl halides is often plagued by poor selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts.[2][3] The Gabriel synthesis offers an elegant solution by employing the phthalimide anion as a surrogate for the ammonia anion (H₂N⁻).[4] The phthalimide group effectively "protects" the nitrogen atom, allowing for a single, clean alkylation event.[3]
The subject of this note, this compound, is a pre-alkylated phthalimide derivative. It is a powerful bifunctional reagent:
-
An Alkylating Agent: The terminal iodo group is an excellent leaving group, making the butyl chain highly susceptible to nucleophilic attack.
-
A Protected Amine Synthon: The phthalimide group masks a primary amine, which can be revealed in a subsequent deprotection step.[5]
This dual functionality makes it an invaluable building block for introducing a 4-aminobutyl moiety into a wide range of molecular scaffolds.
Synthesis of this compound
The target compound is typically synthesized from its more common bromo-analogue, N-(4-bromobutyl)phthalimide, via a Finkelstein reaction. The synthesis of the bromo-precursor itself is a standard Gabriel-type alkylation.
Protocol: Two-Step Synthesis from 1,4-Dibromobutane
This procedure first prepares the intermediate N-(4-bromobutyl)phthalimide, which is then converted to the iodo-derivative.
Step A: Synthesis of N-(4-Bromobutyl)phthalimide
This step involves the nucleophilic substitution of one bromine atom from 1,4-dibromobutane by potassium phthalimide.[6]
-
Materials:
-
Potassium phthalimide
-
1,4-Dibromobutane (use in excess)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium phthalimide (1.0 eq) in anhydrous DMF.
-
Add 1,4-dibromobutane (3.0-5.0 eq) to the solution. The large excess minimizes the formation of the bis-alkylated byproduct.
-
Stir the reaction mixture at room temperature for 24-48 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and dichloromethane.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude product.[6]
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) to afford N-(4-bromobutyl)phthalimide as a white solid.[6]
-
Step B: Finkelstein Reaction to N-(4-Iodobutyl)phthalimide
This is a classic halide exchange reaction.
-
Materials:
-
N-(4-Bromobutyl)phthalimide (from Step A)
-
Sodium iodide (NaI)
-
Acetone, anhydrous
-
-
Procedure:
-
Dissolve N-(4-bromobutyl)phthalimide (1.0 eq) in anhydrous acetone in a round-bottom flask.
-
Add sodium iodide (1.5-2.0 eq) to the solution.
-
Reflux the mixture for 12-24 hours. The progress can be monitored by the precipitation of sodium bromide (NaBr), which is insoluble in acetone.
-
After cooling to room temperature, filter the mixture to remove the NaBr precipitate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water, then with a dilute solution of sodium thiosulfate (to remove any trace I₂), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo to yield this compound, typically as a solid that can be used directly or recrystallized if necessary.
-
Caption: Workflow for the two-step synthesis of the target compound.
Application in Synthesis: Alkylation of Nucleophiles
The primary application of this compound is to serve as an electrophile in Sₙ2 reactions. It allows for the covalent attachment of a four-carbon chain bearing a protected primary amine to a variety of nucleophiles.
| Nucleophile Class | Example | Product Type |
| Carbanions | Malonic Ester Enolate | Protected Amino Acid Precursor |
| Alkoxides | Sodium Phenoxide | Protected Amino-Alkyl Aryl Ether |
| Thiolates | Sodium Thiophenolate | Protected Amino-Alkyl Aryl Thioether |
| Amines | Secondary Amine | Protected Diamine Derivative |
Deprotection Protocols: Unveiling the Primary Amine
Once the phthalimide-containing molecule has been synthesized, the final step is to cleave the phthalimide group to liberate the free primary amine.
Protocol: The Ing-Manske Procedure (Hydrazinolysis)
The most common and widely accepted method for phthalimide deprotection is hydrazinolysis, known as the Ing-Manske procedure.[7][8][9] This method is performed under mild, near-neutral conditions and is compatible with a wide range of functional groups.[7][9]
-
Mechanism Insight: Hydrazine acts as a potent nucleophile, attacking one of the imide carbonyls. A subsequent intramolecular cyclization releases the desired primary amine and forms the highly stable, five-membered phthalhydrazide ring as a byproduct.[7] This byproduct is often insoluble and can be easily removed by filtration.[4]
-
Materials:
-
N-substituted phthalimide substrate
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated or solution
-
-
Procedure:
-
Dissolve the N-substituted phthalimide substrate (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (typically 2.0-5.0 eq) to the solution.
-
Scientist's Note: An excess of hydrazine is used to drive the reaction to completion. The exact amount may need to be optimized depending on the substrate.
-
-
Reflux the reaction mixture for 2-4 hours. A white precipitate of phthalhydrazide will typically form.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the solid with cold ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude amine is often purified by an acid-base extraction. Dissolve the residue in dilute HCl. Wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH or KOH) to pH > 12.
-
Extract the liberated free amine with an organic solvent.
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to yield the purified primary amine.
-
Alternative Deprotection: Reductive Cleavage
For substrates that may be sensitive to hydrazine, an exceptionally mild, two-stage reductive method can be employed.[10]
-
Mechanism Insight: Sodium borohydride (NaBH₄) selectively reduces one of the imide carbonyls to a hydroxyl group, forming an O-hydroxymethyl benzamide intermediate. In the presence of acid, this intermediate lactonizes to form phthalide, releasing the free amine.[10][11]
-
Procedure Outline:
Caption: Comparison of the two main deprotection pathways.
Physicochemical Data and Safety
| Property | Value | Source |
| Compound Name | This compound | - |
| Synonyms | N-(4-Iodobutyl)phthalimide | - |
| Molecular Formula | C₁₂H₁₂INO₂ | - |
| Molecular Weight | 329.13 g/mol | - |
| Appearance | Typically an off-white to yellow solid | [12] |
| Melting Point | Approx. 76-80 °C (for bromo-analogue) | [5][13] |
| Solubility | Soluble in many organic solvents (DCM, Acetone, DMF) | [14] |
Safety Considerations:
-
N-(4-Iodobutyl)phthalimide: Handle with standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is an alkylating agent and should be treated as potentially harmful.
-
Hydrazine Hydrate: EXTREME CAUTION IS ADVISED. Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Always handle hydrazine hydrate in a well-ventilated fume hood, wearing appropriate gloves and face protection. Consult the Safety Data Sheet (SDS) before use.
References
-
Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093–2096. [Link]
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NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Expedient access to N-alkylphthalimides via redox-neutral photocatalysed Giese-type reactions. Retrieved from [Link]
-
Ariffin, A., et al. (2011). Suggested Improved Method for the Ing-Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. ResearchGate. [Link]
-
Rhodium.ws. (n.d.). NaBH4 Phthalimide Deprotection of Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis of Primary Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]
-
ResearchGate. (2003). Intermediates in the Ing-Manske reaction. Retrieved from [Link]
-
Khan, M. N., et al. (1996). Suggested Improvement in the Ing-Manske Procedure and Gabriel Synthesis of Primary Amines. Journal of Organic Chemistry, 61(23), 8063–8068. [Link]
-
MDPI. (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]
-
ResearchGate. (2019). Please suggest me, at what condition is required to deprotection of phthalimide?. Retrieved from [Link]
-
ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of the new 1H-isoindole-1,3(2H)-dione derivatives 1a and 1b. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Bromobutyl)phthalimide. Retrieved from [Link]
-
Chemical Communications. (n.d.). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Retrieved from [Link]
-
MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phthalimide (CAS 85-41-6). Retrieved from [Link]
- Google Patents. (n.d.). CN102344405A - Method for preparing N-butylphthalimide.
-
YouTube. (2020). Gabriel Phthalimide Synthesis Ing-Manske. Retrieved from [Link]
-
PubMed. (1982). Synthesis and characterization of N-(4-azidophenylthio)phthalimide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of N-(4-Bromobutyl)phthalimide in Advanced Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2013). Reaction of N-substituted phthalimides and isophthalimides with secondary amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Phthalimide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). N-(4-Bromobutyl)phthalimide: Your Essential Partner in Chemical Synthesis. Retrieved from [Link]
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Application Notes and Protocols for N-Alkylation with 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the N-alkylation of various nucleophiles using the versatile alkylating agent, 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione. This reagent serves as a pre-functionalized four-carbon synthon, incorporating a phthalimide-protected amino group. This methodology is of significant interest in medicinal chemistry and drug development for the synthesis of primary amines and other N-substituted compounds, leveraging the principles of the Gabriel synthesis for a clean and efficient transformation. We will delve into the mechanistic underpinnings, provide step-by-step protocols for N-alkylation and subsequent deprotection, and discuss the broader applications of this synthetic strategy.
Introduction: The Strategic Advantage of Phthalimide-Protected Alkylating Agents
The synthesis of primary amines is a cornerstone of organic chemistry, particularly in the construction of biologically active molecules. Direct alkylation of ammonia or primary amines with alkyl halides often leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts due to over-alkylation, complicating purification and reducing yields.[1][2] The Gabriel synthesis offers an elegant solution to this challenge by employing the phthalimide anion as a masked form of ammonia.[1][2][3][4][5] The phthalimide's nitrogen is rendered acidic (pKa ≈ 8.3) by the two flanking carbonyl groups, allowing for its deprotonation and subsequent SN2 reaction with an alkyl halide.[2][3]
The reagent at the heart of this guide, this compound, streamlines this process. It is an N-alkylated phthalimide where the alkyl halide moiety is already incorporated. This allows for the direct alkylation of a wide range of nucleophiles, followed by a well-established deprotection step to unveil the primary amine. The phthalimide group acts as a robust protecting group, preventing over-alkylation and enabling the introduction of a primary amino group at the terminus of a four-carbon chain. The resulting N-substituted isoindoline-1,3-dione derivatives are themselves an important class of compounds with a wide spectrum of biological activities, including analgesic, anti-inflammatory, and cholinesterase inhibitory properties.[6][7][8]
Reaction Mechanism and Workflow
The overall transformation involves two key stages:
-
N-Alkylation: A nucleophile (e.g., a primary amine, thiol, or other heteroatom-containing molecule) attacks the electrophilic carbon of the butyl chain of this compound in an SN2 reaction, displacing the iodide leaving group. This step is typically carried out in the presence of a base to neutralize the acidic proton on the nucleophile or to scavenge any generated acid.
-
Deprotection (Hydrazinolysis): The phthalimide protecting group is removed to liberate the primary amine. The most common and effective method is the Ing-Manske procedure, which involves treatment with hydrazine hydrate.[4] Hydrazine attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable cyclic phthalhydrazide and the desired primary amine.[9][10][11][12]
The following Graphviz diagram illustrates the general experimental workflow:
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Synthesis of PROTACs using "2-(4-Iodobutyl)-1h-isoindole-1,3(2h)-dione" linker
Application Notes & Protocols for PROTAC Synthesis
Utilizing the 2-(4-Iodobutyl)-1H-isoindole-1,3(2h)-dione Linker for Cereblon-Mediated Protein Degradation
Introduction: The Logic of Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven degradation.[1] These heterobifunctional molecules do not simply block a protein's function; they orchestrate its complete removal from the cell by hijacking the intrinsic ubiquitin-proteasome system (UPS).[2][3] A PROTAC molecule consists of three key components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.[4][5][6] The formation of a stable ternary complex (POI-PROTAC-E3 ligase) facilitates the transfer of ubiquitin to the POI, marking it for destruction by the 26S proteasome.[7][8][9]
The linker is not a passive spacer; its composition, length, and attachment points are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometric stability of the ternary complex.[4][10][][12] This guide focuses on the practical application of a specific and highly versatile E3 ligase ligand-linker conjugate: This compound .
This reagent features two key functional domains:
-
The 1H-Isoindole-1,3(2H)-dione (Phthalimide) Moiety: This group serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, one of the most successfully recruited E3 ligases in PROTAC development.[1][7][13]
-
The 4-Iodobutyl Chain: This alkyl iodide provides a reactive handle for covalent attachment to the POI ligand. The iodine atom is an excellent leaving group, making the terminal carbon highly susceptible to nucleophilic attack, thus enabling a straightforward and efficient conjugation strategy.[5][10]
This document provides a detailed technical guide for researchers on the design, synthesis, purification, and characterization of novel PROTACs using this linker.
Principle of Action: Orchestrating Protein Degradation
The fundamental mechanism of a PROTAC synthesized with the this compound linker is a catalytic cycle of induced protein degradation. The PROTAC acts as a molecular matchmaker, bringing the target protein into proximity with the CRBN E3 ligase complex. This proximity allows for the efficient poly-ubiquitination of the target protein, which is then recognized and degraded by the proteasome. The PROTAC is then released to initiate another cycle.[7]
Caption: Mechanism of Action for a CRBN-recruiting PROTAC.
Synthetic Strategy: A Convergent Approach
The synthesis of a PROTAC using the this compound linker is best executed via a convergent strategy.[14] This involves the separate preparation of a POI ligand modified with a nucleophilic handle, followed by a final coupling step with the E3 ligase-linker reagent. This approach is modular and allows for the rapid generation of a library of PROTACs by pairing different POI ligands with the same linker.[15][16]
The core reaction is a standard nucleophilic aliphatic substitution (SN2), where a nucleophilic group on the POI ligand (typically an amine, phenol, or thiol) displaces the iodide from the linker.
Caption: General workflow for PROTAC synthesis and validation.
Experimental Protocols
Protocol 1: Conjugation of POI Ligand to the Linker
This protocol details the nucleophilic substitution reaction to form the PROTAC molecule. It assumes the POI ligand has a primary or secondary amine as the nucleophile. Modifications for other nucleophiles (e.g., phenols, thiols) are noted.
Expertise & Experience: The choice of base is critical. A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is preferred because it effectively scavenges the hydriodic acid (HI) byproduct without competing with the POI ligand in the SN2 reaction.[5] An inorganic base like potassium carbonate (K₂CO₃) can also be used, particularly if the POI ligand has poor solubility in common organic solvents and requires a more polar solvent system. The solvent, typically N,N-Dimethylformamide (DMF), is chosen for its aprotic nature, which accelerates SN2 reactions, and its ability to dissolve a wide range of organic molecules.
Materials & Reagents:
-
POI ligand with a nucleophilic handle (e.g., -NH₂)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vial with a magnetic stir bar
-
Nitrogen or Argon supply
-
TLC plates (Silica gel 60 F₂₅₄) and/or LC-MS system for reaction monitoring
Step-by-Step Methodology:
-
Preparation: In a clean, dry reaction vial, dissolve the POI ligand (1.0 eq) in anhydrous DMF (target concentration ~0.1 M).
-
Reagent Addition: Add this compound (1.1 eq) to the solution. A slight excess of the linker ensures complete consumption of the potentially more valuable POI ligand.
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the reaction mixture. The excess base ensures the reaction medium remains basic as HI is generated.
-
Alternative: If using K₂CO₃, add it as a solid (3.0 eq). The reaction may require more vigorous stirring to ensure proper mixing.
-
-
Reaction: Seal the vial under an inert atmosphere (N₂ or Ar) and stir the reaction at room temperature (20-25°C).
-
Causality: An inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen. The reaction is typically run at room temperature to minimize side reactions, but gentle heating (e.g., 40-50°C) may be required for less reactive nucleophiles.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is complete when the starting POI ligand is no longer detectable. Typical reaction times are 4-24 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with water (2x) and brine (1x) to remove DMF and the base hydrohalide salt.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude PROTAC.
-
Protocol 2: Purification by Preparative HPLC
Trustworthiness: Purification is a critical step to ensure that biological assays are performed with a compound of high purity, free from starting materials or byproducts that could confound results.[4] Reversed-phase HPLC is the gold standard for purifying polar molecules like PROTACs.
Materials & Reagents:
-
Crude PROTAC product
-
DMSO or DMF for sample dissolution
-
HPLC-grade water, acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
Preparative C18 HPLC column
-
Lyophilizer
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of DMSO or DMF, then dilute with the initial mobile phase (e.g., 10-20% ACN in water with 0.1% FA) to ensure solubility upon injection. Filter the sample through a 0.22 µm syringe filter.[4]
-
Method Development (Optional but Recommended): Perform an analytical scale run to determine the optimal gradient for separating the product from impurities.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions for at least 3-5 column volumes.
-
Injection and Fractionation: Inject the filtered sample onto the column. Run a linear gradient of increasing ACN concentration (e.g., 20% to 95% ACN over 30 minutes). Collect fractions corresponding to the product peak, as identified by UV absorbance.
-
Purity Analysis: Analyze the collected fractions using analytical LC-MS to confirm the identity and purity of the product.
-
Product Isolation: Combine the pure fractions (>95% purity). Remove the bulk of the acetonitrile using a rotary evaporator. Freeze the remaining aqueous solution and lyophilize to obtain the final PROTAC as a fluffy solid.[4]
Protocol 3: Analytical Characterization
Authoritative Grounding: Comprehensive characterization is non-negotiable to validate the structure and purity of the synthesized PROTAC. The combination of NMR and high-resolution mass spectrometry provides unambiguous structural confirmation.[4]
| Technique | Purpose | Expected Outcome/Data |
| ¹H and ¹³C NMR | Structural Confirmation | All expected proton and carbon signals should be present with correct chemical shifts, integrations, and coupling patterns corresponding to the final PROTAC structure. Disappearance of the POI ligand's nucleophile proton signal and appearance of signals from the linker are key indicators.[4] |
| HRMS (ESI) | Molecular Formula Confirmation | The high-resolution mass spectrum should show a molecular ion peak ([M+H]⁺ or [M+Na]⁺) that matches the calculated exact mass of the PROTAC within a narrow tolerance (e.g., < 5 ppm). |
| Analytical HPLC/UPLC | Purity Determination | A single major peak should be observed, with the peak area representing >95% of the total integrated area at a relevant wavelength (e.g., 254 nm). |
References
-
Alfa Chemistry. (2024, November 5). Advancing Drug Discovery with PROTAC Building Blocks. YouTube. Retrieved from [Link]
-
He, Y., et al. (2022). 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O'PROTAC. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Alfayomy, A. M., et al. (2024). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Gaj, P., & Mikulska, J. E. (2023). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?. Cancers. Retrieved from [Link]
-
Serafimova, I. M., et al. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Glycomindsynth. (n.d.). PROTAC Linker. Retrieved from [Link]
-
Karg, M., et al. (2025). Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). Molecules. Retrieved from [Link]
-
Mikulska, J. E., et al. (2023). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?. Cancers. Retrieved from [Link]
-
Cai, C. (2024). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin–Madison. Retrieved from [Link]
-
Troup, R. I., et al. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. Retrieved from [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Retrieved from [Link]
-
Ciulli, A., & Van Molle, I. (2025). Methods to accelerate PROTAC drug discovery. Biochemical Society Transactions. Retrieved from [Link]
-
Alfayomy, A. M., et al. (2024). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Arvinas. (2025). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. American Chemical Society. Retrieved from [Link]
-
Sun, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. Retrieved from [Link]
-
Adams, L. A., et al. (2025). Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Karg, M., et al. (2025). Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). Molecules. Retrieved from [Link]
-
Ge, C. H., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. ACS Central Science. Retrieved from [Link]
-
Van Molle, I., & Ciulli, A. (2025). Methods to accelerate PROTAC drug discovery. Biochemical Journal. Retrieved from [Link]
-
Podyma, E., et al. (2023). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules. Retrieved from [Link]
-
Starck, J. P., et al. (2024). Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. STAR Protocols. Retrieved from [Link]
- U.S. Patent No. 9,133,161 B2. (2015). Processes for preparing isoindoline-1,3-dione compounds. Google Patents.
-
Strzelecka, M., & Godyń, J. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules. Retrieved from [Link]
-
Shah, R., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Journal of Chemistry. Retrieved from [Link]
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Application Notes and Protocols: Deprotection of the Phthalimide Group from "2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione" Adducts
Introduction
The phthalimide group is a widely utilized protecting group for primary amines in organic synthesis, particularly within the framework of the Gabriel synthesis.[1][2][3][4] Its stability across a broad spectrum of reaction conditions and its ability to prevent over-alkylation of amines make it an invaluable tool for researchers in medicinal chemistry and drug development.[1][2] The substrate in focus, 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione, is a classic intermediate formed during the Gabriel synthesis, where the phthalimide anion acts as a surrogate for the ammonia anion to alkylate a primary alkyl halide.[1][4] The subsequent deprotection, or cleavage, of the phthalimide group is a critical step to liberate the desired primary amine, in this case, 4-iodobutylamine.
This comprehensive guide provides detailed application notes and protocols for the effective deprotection of the phthalimide group from N-alkylphthalimide adducts like this compound. We will delve into the mechanistic underpinnings of various deprotection strategies, offer detailed, step-by-step protocols for their execution, and present a comparative analysis to aid in method selection.
Mechanistic Overview of Phthalimide Deprotection
The cleavage of the robust cyclic imide structure of N-substituted phthalimides requires specific reagents that can effectively break the C-N bonds. The primary methods for achieving this are hydrazinolysis, acidic or basic hydrolysis, and reductive cleavage.
Hydrazinolysis: The Ing-Manske Procedure
The most common and often preferred method for phthalimide deprotection is the Ing-Manske procedure, which utilizes hydrazine (N₂H₄).[5][6] This method is favored for its relatively mild and neutral conditions.[5][7] The high nucleophilicity of hydrazine allows it to attack one of the carbonyl carbons of the phthalimide.[2][8][9] This is followed by a series of steps including ring opening and intramolecular cyclization to form the stable, five-membered phthalhydrazide ring, which precipitates out of the reaction mixture, driving the reaction to completion and liberating the primary amine.[6][9]
Reductive Cleavage with Sodium Borohydride
An exceptionally mild alternative to hydrazinolysis involves a two-stage, one-flask procedure using sodium borohydride (NaBH₄) followed by an acid workup.[10][11][12] This method is particularly advantageous for substrates sensitive to the conditions of hydrazinolysis or harsh hydrolysis.[10][11] The reaction proceeds through the reduction of one of the phthalimide carbonyl groups to a hydroxyl group, forming an o-hydroxymethyl benzamide intermediate.[10][11] Subsequent treatment with acid, such as acetic acid, promotes lactonization to phthalide, releasing the primary amine.[10][11] This method is noted for its ability to avoid racemization in chiral substrates.[10][11]
Hydrolysis (Acidic and Basic)
While historically used, acidic and basic hydrolysis are generally less favored due to the harsh conditions required, which can be incompatible with sensitive functional groups in the substrate.[7][13] Acidic hydrolysis typically requires prolonged heating with strong acids like HCl or H₂SO₄.[13][14] Basic hydrolysis, often carried out with strong bases like NaOH or KOH, can also be slow and may not proceed to completion, sometimes yielding the phthalamic acid intermediate.[13][14]
Comparative Analysis of Deprotection Methods
The choice of deprotection method is critical and depends on the specific substrate and the desired experimental outcomes. The following table provides a comparative summary of the most common methods.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate (N₂H₄·H₂O), Ethanol/Methanol | Reflux, 1-4 hours | Mild, neutral conditions; High yields; Phthalhydrazide precipitate drives reaction.[5] | Hydrazine is toxic; Removal of phthalhydrazide can sometimes be challenging.[4] |
| Reductive Cleavage | 1. Sodium borohydride (NaBH₄), 2-Propanol/Water2. Acetic acid | 1. Room temp, 24h2. 80°C, 2h | Exceptionally mild, near-neutral;[10][11] Good for sensitive substrates; Avoids hydrazine.[11] | Longer reaction times; Requires a two-step, one-pot procedure. |
| Aminolysis | Aqueous methylamine, Ethanol | Room temp, hours to overnight | Milder than hydrolysis; Can be faster than hydrazinolysis in some cases. | Requires removal of excess amine and byproduct. |
| Acidic Hydrolysis | Concentrated HCl or H₂SO₄ | Reflux, several hours to days | Simple reagents. | Harsh conditions;[13] Can cleave other acid-labile groups; Low yields.[4] |
| Basic Hydrolysis | Aqueous NaOH or KOH | Reflux, several hours | Simple reagents. | Harsh conditions;[13] Can be slow and incomplete;[13] Risk of racemization. |
Experimental Protocols
Workflow for Phthalimide Deprotection
Caption: General workflow for phthalimide deprotection.
Protocol 1: Hydrazinolysis (Ing-Manske Procedure)
This is one of the most frequently used methods due to its efficiency and generally mild conditions.[13]
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (or Methanol)
-
Dilute Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Suitable organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-substituted phthalimide (1 equivalent) in ethanol in a round-bottom flask equipped with a condenser.[13]
-
Add hydrazine hydrate (1.5 - 2 equivalents) to the solution.[13]
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The formation of a white precipitate (phthalhydrazide) is typically observed.[13]
-
Once the starting material is consumed (typically 1-4 hours), cool the reaction mixture to room temperature.
-
Add dilute hydrochloric acid to the mixture. This dissolves the precipitate and protonates the liberated primary amine.[13]
-
Filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.[13]
-
Make the filtrate basic by adding a NaOH solution until the pH is >10 to deprotonate the amine salt.
-
Extract the aqueous layer multiple times with a suitable organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude 4-iodobutylamine.
-
Purify the product as necessary, for example, by column chromatography.
Protocol 2: Reductive Cleavage with Sodium Borohydride
This method provides a very mild alternative, avoiding the use of the toxic reagent hydrazine.[10][11]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Water
-
Glacial Acetic Acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of the N-substituted phthalimide (1.0 equivalent) in a mixture of 2-propanol and water (e.g., 6:1 v/v), add an excess of sodium borohydride (e.g., 5-10 equivalents) in portions at room temperature.[11]
-
Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (this may take up to 24 hours).[11]
-
Carefully add glacial acetic acid to the reaction mixture to quench the excess NaBH₄ and to catalyze the cyclization.[11]
-
Heat the mixture to 50-80 °C for 1-2 hours to promote the release of the primary amine.[7][11]
-
Cool the reaction mixture to room temperature and remove the 2-propanol using a rotary evaporator.[7]
-
Dilute the remaining aqueous mixture with water and wash with dichloromethane to remove the phthalide byproduct.[7]
-
Make the aqueous layer basic (pH > 10) by the addition of a saturated NaHCO₃ solution.[7]
-
Extract the primary amine with dichloromethane (3 x volume of the aqueous layer).[7]
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[7]
-
Filter and concentrate to yield the crude 4-iodobutylamine. Purify as needed.
Protocol 3: Cleavage with Aqueous Methylamine
Aminolysis with methylamine can be an effective alternative to hydrazinolysis.
Materials:
-
This compound
-
Aqueous methylamine solution (e.g., 40%)
-
Ethanol
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-alkylphthalimide (1.0 equiv) in ethanol.[7]
-
Add an excess of aqueous methylamine solution (e.g., 5-10 equivalents) to the solution at room temperature with stirring.[7]
-
Stir the reaction mixture at room temperature, monitoring by TLC. Reaction times can vary from a few hours to overnight.[7]
-
Once the reaction is complete, remove the solvent and excess methylamine under reduced pressure.[7]
-
Treat the residue with an aqueous HCl solution to protonate the desired amine and precipitate the N,N'-dimethylphthalamide byproduct.[7]
-
Filter the mixture to remove the precipitate.[7]
-
Make the filtrate basic with a NaOH solution to deprotonate the amine salt.[7]
-
Extract the liberated primary amine with dichloromethane.[7]
-
Dry the organic extract over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the crude 4-iodobutylamine. Purify as needed.
Troubleshooting and Optimization
-
Incomplete Reaction: If TLC analysis shows incomplete consumption of the starting material, consider extending the reaction time or increasing the reaction temperature (within the stability limits of the product). For the NaBH₄ method, ensure the reagent is fresh and added in sufficient excess.
-
Difficult Phthalhydrazide Removal: The phthalhydrazide precipitate from the Ing-Manske procedure can sometimes be gelatinous and difficult to filter. Diluting the reaction mixture with more solvent or ensuring complete acidification can help.
-
Low Yields: Low yields can result from side reactions or incomplete extraction. Ensure the pH is sufficiently basic (>10) during the extraction of the free amine. Performing multiple extractions with the organic solvent will maximize recovery.
-
Substrate Degradation: If the target amine is sensitive to the reaction conditions, the milder NaBH₄ method is recommended.[10][11] Alternatively, using other aminolytic reagents like ethylenediamine has been reported to be effective under mild conditions.[15]
Reaction Mechanism Visualization
Hydrazinolysis Mechanism
Caption: Mechanism of phthalimide deprotection via hydrazinolysis.
Reductive Cleavage Mechanism
Caption: Mechanism of reductive deprotection with NaBH₄.
Conclusion
The deprotection of the phthalimide group from adducts such as this compound is a fundamental transformation in organic synthesis. While several methods exist, the Ing-Manske procedure using hydrazine remains a robust and widely adopted protocol. For substrates bearing sensitive functionalities, the exceptionally mild reductive cleavage using sodium borohydride offers a superior alternative. The detailed protocols and comparative data provided in this guide are intended to empower researchers to select and execute the most appropriate deprotection strategy for their specific synthetic needs, ensuring high yields and purity of the desired primary amine.
References
-
BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction? Retrieved from [Link]
-
OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Retrieved from [Link]
-
JoVE. (2025, May 22). Preparation of 1° Amines: Gabriel Synthesis. Retrieved from [Link]
-
Study.com. (n.d.). A phthalimide alkylation for preparing a primary amine from an alkyl halide is known as synthesis. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Gabriel synthesis of RNH2. Retrieved from [Link]
-
Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093–2096. Retrieved from [Link]
-
Rhodium.ws. (n.d.). NaBH4 Phthalimide Deprotection of Amines. Retrieved from [Link]
-
Glen Research. (n.d.). Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs. Retrieved from [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
-
National Institutes of Health. (2019, May 31). Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
National Institutes of Health. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]
-
Ariffin, A., Khan, M. N., Lan, L. C., May, F. Y., & Yun, C. S. (2011). Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. Synthetic Communications, 41(24), 4440-4444. Retrieved from [Link]
-
Reddit. (2025, May 11). Can someone explain this? Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
Khan, M. N., & Ariffin, A. (1996). Suggested Improvement in the Ing-Manske Procedure and Gabriel Synthesis of Primary Amines: Kinetic Study on Alkaline Hydrolysis of N-Phthaloylglycine and Acid Hydrolysis of N-(o-Carboxybenzoyl)glycine in Aqueous Organic Solvents. The Journal of Organic Chemistry, 61(23), 8063–8068. Retrieved from [Link]
- Google Patents. (n.d.). EP0127114A1 - Process for the cleavage of phthalimides.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by imide cleavage. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
ResearchGate. (2019, March 25). Please suggest me, at what condition is required to deprotection of phthalimide ? and i have tried NH2NH2 condition in different solvents.? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
National Institutes of Health. (2022, January 15). An Oxidation Study of Phthalimide-Derived Hydroxylactams. Retrieved from [Link]
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- 12. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
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- 15. Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione for the Introduction of a Four-Carbon Spacer
Abstract
In the landscape of drug discovery and chemical biology, the precise introduction of linker moieties is paramount for modulating pharmacokinetic properties, enabling conjugation, and optimizing ligand-receptor interactions. The four-carbon alkyl chain is a frequently employed spacer, offering a balance of flexibility and conformational constraint. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione . This bifunctional reagent serves as a robust precursor for installing a four-carbon spacer terminating in a protected primary amine, which can be readily deprotected for subsequent functionalization. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for its use, and offer insights into reaction optimization and troubleshooting.
The Strategic Advantage of a Phthalimide-Protected Spacer
The direct alkylation of substrates with haloamines is often plagued by side reactions, most notably over-alkylation, leading to the formation of secondary and tertiary amines and even quaternary ammonium salts.[1][2] The Gabriel synthesis offers a classic and highly effective solution to this challenge by utilizing the phthalimide group as a stable and reliable protecting group for a primary amine.[3][4][5]
This compound is an embodiment of this strategy. It is a bifunctional molecule featuring:
-
A terminal iodo group : An excellent leaving group for nucleophilic substitution (SN2) reactions, allowing for the covalent attachment of the butyl chain to a wide variety of nucleophiles (e.g., phenols, thiols, amines, carbanions).
-
A phthalimide group : A robust protecting group for the terminal primary amine. Its two electron-withdrawing carbonyl groups render the N-H proton acidic (pKa ~8.3), but once alkylated, the nitrogen becomes significantly less nucleophilic, preventing further alkylation.[2]
This dual functionality allows for a clean, two-stage process to introduce a primary aminobutyl group onto a target molecule.
Mechanism of Action: A Two-Stage Synthetic Pathway
The utility of this compound is realized through a sequential, two-part process: N-Alkylation followed by Phthalimide Deprotection .
Stage 1: Nucleophilic Substitution (SN2)
The process begins with the reaction of a nucleophile (Nu-) with the reagent. The nucleophile attacks the electrophilic carbon atom bearing the iodine, displacing it in a classic SN2 reaction. This step covalently attaches the phthalimide-protected four-carbon spacer to the target molecule.
Stage 2: Deprotection to Reveal the Primary Amine
Once the spacer is installed, the phthalimide group is removed to liberate the terminal primary amine. While this can be achieved under acidic or basic hydrolysis, these methods often require harsh conditions.[4][6] The most common and often milder method is hydrazinolysis , known as the Ing-Manske procedure.[6][7][8] Hydrazine hydrate attacks the carbonyl centers of the phthalimide, leading to the formation of a stable, cyclic phthalhydrazide precipitate and the release of the desired primary amine.[4][7]
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for a representative synthesis. Here, we illustrate the O-alkylation of a model phenol, p-cresol, followed by deprotection to yield 4-((4-aminobutyl)oxy)toluene.
Part A: O-Alkylation of p-Cresol
Materials:
-
p-Cresol
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add p-cresol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF (approx. 10 mL per 1 g of p-cresol).
-
Reagent Addition: Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Reaction Execution: Heat the mixture to 60-80 °C and stir. The reaction progress should be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system) by observing the consumption of the starting materials and the appearance of a new, higher Rf product spot. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water (approx. 3-4 times the volume of DMF).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash them sequentially with water (2x) and brine (1x) to remove residual DMF and salts.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, 2-(4-((4-methylphenoxy)butyl)isoindoline-1,3-dione, can be purified by flash column chromatography on silica gel or by recrystallization to yield a pure solid.
Part B: Phthalimide Deprotection via Hydrazinolysis
Materials:
-
N-Alkylated phthalimide intermediate from Part A
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH) solution, 2 M
Protocol:
-
Reaction Setup: Dissolve the N-alkylated phthalimide intermediate (1.0 eq.) in ethanol (10-20 mL per gram of substrate) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add hydrazine hydrate (1.5 - 2.0 eq.) to the solution.[6]
-
Reaction Execution: Heat the mixture to reflux with stirring. A white precipitate of phthalhydrazide will begin to form.[6] Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).
-
Workup & Isolation: a. Cool the reaction mixture to room temperature. b. Acidify the mixture with 1 M HCl. This step protonates the liberated amine to form a water-soluble salt and helps dissolve any remaining solids. c. Filter the mixture to remove the insoluble phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.[7] d. Transfer the filtrate to a separatory funnel. e. Make the aqueous layer basic (pH > 10) by carefully adding 2 M NaOH solution. This deprotonates the amine salt, liberating the free primary amine. f. Extract the free amine with dichloromethane (3x).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to yield the crude primary amine, 4-((4-aminobutyl)oxy)toluene. Further purification can be performed by chromatography or distillation if necessary.
Optimization and Troubleshooting
Successful implementation of this two-stage process requires careful attention to reaction parameters. The following table summarizes common issues and provides evidence-based solutions.
| Observation / Issue | Potential Cause(s) | Recommended Action(s) |
| Alkylation Stage: Low or No Product Formation | 1. Inactive nucleophile. 2. Low reaction temperature. 3. Impure or wet solvent/reagents. | 1. Ensure sufficient base is used to deprotonate the nucleophile. For weaker nucleophiles, a stronger base (e.g., NaH) may be required. 2. Increase the reaction temperature incrementally (e.g., to 80-100 °C), while monitoring for decomposition. 3. Use anhydrous solvents and freshly dried reagents. |
| Alkylation Stage: Formation of Side Products | 1. Elimination (E2) reaction, especially with sterically hindered bases. 2. Decomposition of starting material or product at high temperatures. | 1. Use a non-hindered base like K₂CO₃ or Cs₂CO₃. 2. Run the reaction at the lowest effective temperature. |
| Deprotection Stage: Incomplete Reaction | 1. Insufficient hydrazine. 2. Insufficient reaction time or temperature. | 1. Increase the equivalents of hydrazine hydrate to 2.0-3.0 eq. 2. Ensure the reaction is heated to a steady reflux and extend the reaction time, monitoring by TLC. |
| Deprotection Stage: Low Yield of Amine | 1. Amine is sensitive to reaction conditions. 2. Amine remains in the aqueous layer during extraction. 3. Formation of side products with other functional groups (e.g., esters, amides). | 1. Consider alternative, milder deprotection methods like reductive cleavage with NaBH₄ followed by acid workup.[7][9][10] 2. Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction. Perform more extractions (4-5x) if necessary. 3. If the substrate contains functional groups sensitive to hydrazine, this method may not be suitable.[11] Protect sensitive groups or choose an alternative deprotection strategy. |
| Difficult Purification | 1. Residual DMF after alkylation. 2. Difficulty in removing the phthalhydrazide byproduct. | 1. Perform thorough aqueous washes during the workup to remove DMF. 2. Ensure complete precipitation of phthalhydrazide by acidifying the reaction mixture post-reflux. Thorough washing of the filtered solid is key.[7] |
Safety Precautions
-
This compound: Handle as a typical alkyl iodide. It is a potential alkylating agent and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
DMF: Is a skin and eye irritant and can be absorbed through the skin. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle only in a chemical fume hood with appropriate PPE. Quench any excess hydrazine carefully.
-
Strong Acids and Bases: Handle with care, wearing appropriate PPE to avoid chemical burns.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
References
-
ChemEurope. (n.d.). Hydrazine#Deprotection_of_phthalimides. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2022). Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. Retrieved from [Link]
- Google Patents. (1985). US4544755A - Cleavage of phthalimides to amines.
-
Rhodium.ws. (n.d.). NaBH4 Phthalimide Deprotection of Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by imide cleavage. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
- 9. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. Amine synthesis by imide cleavage [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Alkylation Conditions with 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione
Welcome to the technical support center for optimizing alkylation reactions using 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile reagent. As a phthalimide-protected, C4-iodinated building block, this compound is an essential tool for introducing a primary aminobutyl linker, a common motif in pharmacologically active molecules.[1][2][3] However, ensuring high-yield, clean conversion requires careful control of reaction parameters.
This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt procedures to your specific substrates.
Core Principles: The Alkylation Reaction Mechanism
The primary reaction pathway for this compound is a bimolecular nucleophilic substitution (SN2). Understanding this mechanism is critical for optimization. The key factors are:
-
The Electrophile : Our reagent, this compound, features a primary carbon attached to an iodide. Iodide is an excellent leaving group, making this reagent significantly more reactive than its bromo- or chloro-analogs.
-
The Nucleophile : This is your substrate—typically an amine, phenol, thiol, or other species with a lone pair of electrons or negative charge. The strength of your nucleophile will dictate the required reaction conditions.
-
The Base : For neutral nucleophiles (e.g., phenols, thiols, secondary amines, or heterocycles like indole), a base is required to deprotonate the substrate, generating a more potent anionic nucleophile. The choice of base is critical to avoid side reactions.
-
The Solvent : The solvent must solubilize the reactants and facilitate the SN2 mechanism. Polar aprotic solvents are almost always the best choice.
General SN2 Alkylation Workflow
Caption: General workflow for SN2 alkylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for?
This reagent is a derivative used in the Gabriel synthesis and its variations to introduce a protected four-carbon primary amine linker onto a substrate.[4][5] The phthalimide group serves as a robust protecting group for the primary amine, preventing over-alkylation and other side reactions common with free amines.[2][6] This is particularly valuable in the synthesis of complex molecules and pharmaceutical intermediates.[1][3]
Q2: Why should I choose the iodo- derivative over the bromo- or chloro- versions?
Reactivity follows the trend I > Br > Cl for leaving group ability in SN2 reactions. The carbon-iodine bond is weaker and more polarizable than C-Br or C-Cl bonds, making iodide a much better leaving group. This enhanced reactivity allows for milder reaction conditions (lower temperatures, weaker bases) and often leads to higher yields and faster reaction times, especially with less reactive nucleophiles.
Q3: What are the most common methods for removing the phthalimide protecting group after alkylation?
The most prevalent and often preferred method is hydrazinolysis, also known as the Ing-Manske procedure.[6] Reacting the N-alkylphthalimide product with hydrazine (N₂H₄) in a solvent like ethanol or methanol results in the formation of the desired primary amine and a stable phthalhydrazide precipitate, which can be easily removed by filtration.[6] While acidic or basic hydrolysis can also be used, these methods often require harsh conditions (e.g., refluxing strong acid) that may not be compatible with other functional groups in the molecule.[4][6]
Q4: How should I monitor the progress of my alkylation reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method. A typical mobile phase would be a mixture of ethyl acetate and hexane. You should see the consumption of your starting nucleophile and the appearance of a new, usually less polar, product spot. Co-spotting your reaction mixture with your starting material is essential for accurate tracking. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.
Troubleshooting Guide
This section addresses common issues encountered during alkylation with this compound.
Problem: Low or No Yield of the Desired Product
This is the most frequent challenge. Systematically evaluating each reaction parameter is key.
Caption: Decision tree for troubleshooting low reaction yield.
Q: My reaction isn't working. What's the first thing I should check?
A: The most common point of failure is incomplete deprotonation of the nucleophile. If your nucleophile is not sufficiently acidic to be deprotonated by the chosen base, it will not be reactive enough to participate in the SN2 reaction.
-
Cause & Solution : Ensure the pKaH of your base's conjugate acid is at least 2-3 units higher than the pKa of your nucleophile. For example, to deprotonate a phenol (pKa ≈ 10), sodium carbonate (pKa of HCO₃⁻ ≈ 10.3) might be sufficient, but potassium carbonate (pKa of HCO₃⁻ ≈ 10.3) is a more reliable choice. For less acidic N-H bonds in heterocycles, a stronger base like sodium hydride (NaH) is often necessary.
| Base | Typical Solvent(s) | Strength | Common Substrates |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | Moderate | Phenols, Carboxylic Acids, some Thiols |
| Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile | Strong | Alcohols, hindered Phenols |
| Sodium Hydride (NaH) | DMF, THF | Very Strong | Alcohols, Amides, Heterocycles (e.g., Indole) |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Acetonitrile, THF | Strong (Non-nuc.) | Sterically hindered substrates, promotes E2 less |
Q: I'm seeing a lot of starting material left even after 24 hours. What should I do?
A: Assuming your base and solvent are correct, the issue is likely kinetics.
-
Cause & Solution 1: Low Temperature : Many alkylations that are sluggish at room temperature proceed smoothly at elevated temperatures (e.g., 50-80 °C). Increase the temperature in 10-20 °C increments and monitor by TLC.
-
Cause & Solution 2: Inappropriate Solvent : The SN2 reaction is fastest in polar aprotic solvents that solvate the cation but not the anion, leaving the nucleophile "naked" and highly reactive. If you are using a less polar solvent like THF or a protic solvent like ethanol, switching to DMF, DMSO, or acetonitrile can dramatically increase the reaction rate.[7]
Problem: Multiple Products and Side Reactions Observed
Q: My TLC shows a mess of spots, and my desired product is a minor component. What's happening?
A: This often points to side reactions competing with the desired SN2 pathway.
-
Cause & Solution 1: Over-alkylation : If your nucleophile has multiple reactive sites (e.g., a primary amine with two N-H bonds), you may be seeing di-alkylation. To favor mono-alkylation, use a large excess of the nucleophile relative to the alkylating agent or add the alkylating agent slowly to the reaction mixture.
-
Cause & Solution 2: Elimination (E2) Reaction : While less common with primary iodides, using a bulky, strong base (like potassium tert-butoxide) or very high temperatures can promote the E2 elimination pathway, leading to the formation of an alkene byproduct. Use a less sterically hindered base (e.g., K₂CO₃, NaH) and the lowest effective temperature.
Caption: Competing SN2 and E2 reaction pathways.
Recommended Experimental Protocols
These are starting-point protocols. You may need to adjust stoichiometry, temperature, and reaction time based on your specific substrate.
Protocol 1: General N-Alkylation of a Heterocycle (e.g., Indole)
-
Preparation : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the indole substrate (1.0 eq).
-
Solvent Addition : Add anhydrous DMF (approx. 0.2 M concentration relative to the substrate).
-
Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Effervescence (H₂ gas) should be observed.
-
Alkylation : Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF dropwise.
-
Reaction : Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting indole is consumed. Gentle heating (40-50 °C) can be applied if the reaction is slow.
-
Workup : Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Dilute with water and extract with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General O-Alkylation of a Phenol
-
Preparation : To a round-bottom flask, add the phenol substrate (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and this compound (1.2 eq).
-
Solvent Addition : Add anhydrous acetonitrile (approx. 0.2-0.5 M concentration).
-
Reaction : Heat the mixture to reflux (approx. 82 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction by TLC until the starting phenol is consumed (typically 4-12 hours).
-
Workup : Cool the reaction to room temperature and filter off the inorganic salts. Rinse the filter cake with acetonitrile.
-
Purification : Concentrate the filtrate under reduced pressure. The resulting crude solid or oil can often be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
References
- Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst. National Institutes of Health (NIH).
- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. National Institutes of Health (NIH).
- N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI.
- Processes for preparing isoindoline-1,3-dione compounds. Google Patents.
- Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications.
- Iridium(I)-Catalyzed Isoindolinone-Directed Branched-Selective Aromatic C–H Alkylation with Simple Alkenes. National Institutes of Health (NIH).
- Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate.
- Enantioselective Friedel-Crafts alkylation of indole with nitroalkenes in the presence of bifunctional squaramide organocatalyst. Middle East Technical University.
- Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. PubMed Central (PMC).
- Synthesis of Pyrido[2,1-α]isoindoles via Palladium-Catalyzed Carbonylation and 1,3-Dipolar Cycloaddition with Benzyne. eScholarship@McGill.
- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI.
- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central.
- The Gabriel Synthesis. Master Organic Chemistry.
- Gabriel synthesis troubleshooting. Reddit.
- Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube.
- Technical Support Center: Preventing Over-Alkylation in Amine Synthesis with Potassium Phthalimide. Benchchem.
Sources
- 1. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Synthesis with 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione
Welcome to the technical support resource for researchers utilizing 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione. This guide is structured to provide direct, actionable insights into the common side reactions and synthetic challenges encountered when using this versatile reagent. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction mechanisms, enabling you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis, stability, and primary application of this compound.
Q1: What is the primary application of this compound and why is it used?
A1: this compound is predominantly used as an alkylating agent in the Gabriel synthesis and related N-alkylation reactions.[1][2] Its core function is to introduce a four-carbon chain that terminates in a protected primary amine (the phthalimide group). The phthalimide moiety acts as an excellent surrogate for the ammonia anion (H₂N⁻), effectively preventing the over-alkylation that often plagues reactions using ammonia or primary amines directly.[3][4] This leads to cleaner reactions and higher yields of the desired primary amine after a subsequent deprotection step.[3]
Q2: What are the common impurities from the synthesis of the reagent itself?
A2: The reagent is typically prepared by reacting potassium phthalimide with an excess of 1,4-diiodobutane. The primary side product of concern is the bis-phthalimido butane , where a molecule of 1,4-diiodobutane has been alkylated at both ends by potassium phthalimide. Using a significant excess of the diiodo-reagent minimizes this side reaction. Unreacted starting materials, such as 1,4-diiodobutane and potassium phthalimide, may also be present and require careful purification, typically via recrystallization, to remove.
Q3: How stable is this compound and what are the storage recommendations?
A3: As an alkyl iodide, the compound is sensitive to light and can slowly decompose over time, releasing iodine and leading to discoloration. It should be stored in an amber vial or a container protected from light, in a cool, dry place. The isoindole-1,3-dione (phthalimide) ring itself is generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures during work-up procedures.[3]
Troubleshooting Guide: Side Reactions in Synthesis
This guide provides a systematic approach to identifying and mitigating common side reactions when using this compound to alkylate a nucleophile.
Issue 1: Low Yield of Desired Product & Appearance of an Unidentified, Less Polar Impurity
-
Most Probable Cause: β-Elimination (E2 Reaction)
The most common competing pathway to the desired nucleophilic substitution (Sₙ2) is an elimination (E2) reaction. If your nucleophile is also a strong base, or if a strong base is used to deprotonate your nucleophile, it can abstract a proton from the carbon adjacent (alpha) to the CH₂I group. The iodide is an excellent leaving group, facilitating the formation of an alkene. This results in the byproduct 2-(But-3-en-1-yl)-1H-isoindole-1,3(2H)-dione .
Caption: Competing Sₙ2 (desired) and E2 (side reaction) pathways.
-
Troubleshooting & Mitigation Strategy:
| Parameter | Action to Favor Substitution (Sₙ2) | Rationale | | :--- | :--- | :--- | | Base Selection | If a base is needed to deprotonate your nucleophile, use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases like alkoxides (t-BuOK) or hydrides (NaH). | Strong, bulky bases are more likely to act as a base for elimination rather than facilitating nucleophilic attack. | | Temperature | Maintain the lowest effective reaction temperature. Start reactions at room temperature or even 0 °C before considering heating. | Elimination reactions have a higher activation energy than substitution reactions. Lower temperatures disproportionately slow the E2 pathway. | | Solvent Choice | Use polar aprotic solvents such as DMF, DMSO, or acetonitrile.[1][3] | These solvents solvate the cation but not the nucleophile, increasing its reactivity for Sₙ2 attack and disfavoring the E2 transition state. | | Nucleophile | If possible, use a nucleophile that is inherently less basic. | The pKa of the conjugate acid of the nucleophile is a good indicator of its basicity. |
Issue 2: Product Mixture Contains Phthalic Acid or Related Byproducts
-
Most Probable Cause: Hydrolysis of the Phthalimide Ring
The imide functional group in the isoindole-1,3-dione structure is essentially a cyclic diamide. It is susceptible to cleavage under harsh aqueous acidic or basic conditions, especially when heated during reaction work-up or purification.[3] This hydrolysis opens the five-membered ring to form a phthalic acid derivative.
-
Troubleshooting & Mitigation Strategy:
-
Neutralize Carefully: During aqueous work-up, neutralize the reaction mixture carefully, avoiding strong local concentrations of acid or base. Use milder reagents like saturated sodium bicarbonate (NaHCO₃) solution for neutralization.
-
Avoid High Temperatures: Perform extractions and washes at room temperature. If concentration is required, use a rotary evaporator under reduced pressure to keep temperatures low.
-
Milder Deprotection: If the ultimate goal is to cleave the phthalimide and release the primary amine, avoid harsh conditions like refluxing in strong HCl or NaOH.[5] The preferred method is the Ing-Manske procedure , which uses hydrazine hydrate (N₂H₄·H₂O) in a refluxing alcoholic solvent (e.g., ethanol).[1][2][3] This proceeds under milder, often neutral conditions, forming a stable phthalhydrazide precipitate that can be filtered off.[2]
-
Issue 3: Reaction is Sluggish or Fails to Proceed
-
Most Probable Cause: Steric Hindrance
The Sₙ2 reaction is highly sensitive to steric bulk around the reacting centers.[3] While the primary iodobutyl chain of the reagent is not hindered, a sterically demanding nucleophile can significantly slow down or prevent the reaction.
-
Troubleshooting & Mitigation Strategy:
-
Increase Temperature & Time: Cautiously increase the reaction temperature and extend the reaction time. Monitor the progress carefully using Thin-Layer Chromatography (TLC) to check for product formation versus decomposition or side reactions.[3]
-
Change Solvent: Switching to a higher-boiling polar aprotic solvent (e.g., from acetonitrile to DMF or DMSO) can allow for higher reaction temperatures.
-
Consider Catalysis: In some cases, adding a catalytic amount of a soluble iodide salt (e.g., NaI, KI) can accelerate the reaction, particularly if the starting material was the bromo- or chloro-analogue of the reagent. This is not applicable for the iodo-reagent itself but is a useful general tip.
-
Alternative Synthetic Route: If steric hindrance is insurmountable, an alternative synthetic strategy that does not rely on a direct Sₙ2 alkylation may be necessary.
-
Caption: Troubleshooting workflow for side reactions.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add your nucleophile (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of nucleophile).
-
Deprotonation (if required): If your nucleophile requires deprotonation, add a mild base (e.g., anhydrous K₂CO₃, 1.5 eq) and stir the suspension for 30 minutes at room temperature.
-
Addition of Reagent: Add this compound (1.1 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC (see Protocol 2). If the reaction is slow, gently heat to 40-60 °C.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Wash: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Monitoring Reaction by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Use a silica gel TLC plate.
-
Spotting: Using a capillary tube, spot the starting nucleophile, the this compound, and the co-spotted mixture of both on the baseline. As the reaction proceeds, spot the reaction mixture.
-
Elution: Develop the plate in an appropriate solvent system (e.g., a mixture of Hexanes and Ethyl Acetate). The ideal system will give the product an Rf value of ~0.3-0.4.
-
Visualization: Visualize the spots under a UV lamp (254 nm). The phthalimide group is an excellent chromophore.
-
Analysis: The reaction is complete when the spot corresponding to the limiting reagent has disappeared and a new, typically less polar, product spot has appeared and is no longer intensifying.
References
-
Tan, S., Avest, K., & Yilmaz, I. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Organic Communications, 11(4), 173-180. Retrieved from [Link]
-
Gheldiu, A. M., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4363. Retrieved from [Link]
-
Pindelska, E., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4343. Retrieved from [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Pindelska, E., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. International Journal of Molecular Sciences, 23(23), 15309. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Journal of Chemistry, 2023, 1-18. Retrieved from [Link]
-
Pindelska, E., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. National Institutes of Health. Retrieved from [Link]
-
Master Organic Chemistry. (2024). The Gabriel Synthesis. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: low yields encountered during the preparation of 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione. This compound is a valuable intermediate, often synthesized via the Gabriel synthesis, a robust method for forming primary amines.[1][2] However, like any chemical transformation, it is not without its potential pitfalls. This document will address specific issues in a question-and-answer format, offering expert insights and evidence-based protocols to enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm getting a very low yield of this compound when reacting potassium phthalimide with 1,4-diiodobutane. What are the most likely causes?
Low yields in this specific Gabriel synthesis variant are frequently traced back to a few key factors. The reaction involves the N-alkylation of potassium phthalimide, which proceeds via an SN2 mechanism.[3][4][5][6] The use of a di-substituted haloalkane like 1,4-diiodobutane introduces the possibility of side reactions that can significantly reduce the yield of your desired monosubstituted product.
Primary Causes for Low Yield:
-
Double Substitution (Over-alkylation): The most significant side reaction is the formation of the bis-phthalimide product, 1,4-bis(1,3-dioxoisoindolin-2-yl)butane. Here, both iodine atoms on the butane chain react with a phthalimide anion.
-
Incomplete Reaction: The reaction may not have gone to completion due to suboptimal conditions, such as incorrect temperature, insufficient reaction time, or poor solvent choice.
-
Side Reactions with the Solvent: Certain solvents can react with the starting materials or intermediates, leading to undesired byproducts.
-
Degradation of Starting Materials or Product: The reagents, particularly potassium phthalimide, can degrade if exposed to moisture. The product itself might be sensitive to the reaction or workup conditions.
-
Issues with Starting Materials: The purity of potassium phthalimide and 1,4-diiodobutane is crucial. Impurities can interfere with the reaction.
Q2: How can I minimize the formation of the double-substituted byproduct?
Controlling the stoichiometry is the most critical factor in preventing the formation of the bis-phthalimide byproduct.
Strategies to Favor Monosubstitution:
-
Molar Ratio of Reactants: Employ a significant excess of 1,4-diiodobutane relative to potassium phthalimide. A molar ratio of 3:1 to 5:1 (1,4-diiodobutane:potassium phthalimide) is a good starting point. This ensures that a phthalimide anion is more likely to encounter a molecule of 1,4-diiodobutane that has not yet reacted.
-
Slow Addition: Adding the potassium phthalimide solution slowly to the solution of 1,4-diiodobutane can also help to maintain a high concentration of the diiodoalkane throughout the reaction, further favoring monosubstitution.
The following diagram illustrates the desired reaction pathway versus the competing double substitution reaction.
Caption: Reaction pathways for the synthesis of this compound.
Q3: What are the optimal reaction conditions (solvent, temperature, time) for this synthesis?
The choice of reaction conditions is pivotal for maximizing the yield and purity of your product.
Optimized Reaction Parameters:
| Parameter | Recommendation | Rationale |
| Solvent | Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | These polar aprotic solvents are excellent for SN2 reactions as they solvate the potassium cation, leaving the phthalimide anion more nucleophilic.[3] DMF is often the preferred choice.[7][8][9] |
| Temperature | 80-100 °C | This temperature range provides sufficient energy to overcome the activation barrier without promoting significant degradation or unwanted side reactions.[8] Higher temperatures can increase the rate of double substitution. |
| Reaction Time | 2-6 hours (Monitor by TLC) | The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of maximum product formation and minimal byproduct. Prolonged reaction times can lead to increased byproduct formation. |
| Atmosphere | Inert (Nitrogen or Argon) | While not always strictly necessary, conducting the reaction under an inert atmosphere can prevent the degradation of reagents, especially if they are sensitive to air or moisture. |
Experimental Protocol: Optimized Synthesis of this compound
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-diiodobutane (e.g., 3 equivalents) and anhydrous DMF.
-
Reactant Addition: In a separate flask, dissolve potassium phthalimide (e.g., 1 equivalent) in a minimal amount of anhydrous DMF.
-
Reaction: Heat the 1,4-diiodobutane solution to 90 °C. Slowly add the potassium phthalimide solution to the heated mixture over 30 minutes.
-
Monitoring: Stir the reaction mixture at 90 °C and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate solvent system). The reaction is typically complete when the potassium phthalimide spot is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and diethyl ether. Shake vigorously.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to separate the desired product from unreacted 1,4-diiodobutane and the bis-phthalimide byproduct.
Q4: My reaction seems to be very slow or not proceeding at all. What could be the issue?
A stalled reaction can be frustrating, but it's often due to a few common culprits.
Troubleshooting a Stalled Reaction:
-
Moisture: Potassium phthalimide is hygroscopic. The presence of water will hydrolyze the phthalimide anion, rendering it non-nucleophilic. Ensure all glassware is thoroughly dried, and use anhydrous solvents.[10]
-
Poor Quality Reagents: The potassium phthalimide may have degraded over time. It's best to use freshly opened or properly stored reagent. Alternatively, you can generate the potassium phthalimide in situ by reacting phthalimide with a base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in DMF prior to adding the 1,4-diiodobutane.[1][11]
-
Insufficient Temperature: Ensure the reaction is being heated to the appropriate temperature. Use a calibrated thermometer to verify the temperature of the reaction mixture.
-
Phase Transfer Catalyst: In some cases, adding a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate by improving the solubility and reactivity of the phthalimide salt.[11]
The following workflow diagram outlines a systematic approach to troubleshooting low yield issues.
Caption: A systematic workflow for troubleshooting low yields.
References
-
Patsnap Eureka. (2025, March 28). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. [Link]
-
MDPI. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. [Link]
-
NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Phthalimides. [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. [Link]
-
BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. [Link]
-
Organic Chemistry Tutor. Gabriel Synthesis. [Link]
-
Le, Z.-G., Chen, Z.-C., Hu, Y., & Zheng, Q.-G. (2004). Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. SYNTHESIS, 2004(02), 208–212. [Link]
-
Billman, J. H., & Harting, W. F. (1948). The Alkylation Reaction of the Gabriel Synthesis. Proceedings of the Indiana Academy of Science, 57, 109-111. [Link]
-
Organic Chemistry Tutor. (2025, February 25). Gabriel Synthesis [Video]. YouTube. [Link]
-
ACS Publications. (2022). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. [Link]
-
Beilstein Journals. (2017, August 22). Mechanochemical N-alkylation of imides. [Link]
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. [Link]
-
Pearson. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Chemistry Steps. The Gabriel Synthesis. [Link]
-
Wikipedia. Gabriel synthesis. [Link]
-
Cambridge University Press. Gabriel Synthesis. [Link]
-
Allery, A. (2024, April 27). Gabriel Synthesis of Primary Amines - Lec9 [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (2017). Green Chemistry. [Link]
-
Reddit. (2023, June 23). Gabriel synthesis troubleshooting. [Link]
-
MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]
-
ACG Publications. (2016). Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]
-
OrgoSolver. Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). [Link]
-
ResearchGate. (2023). The synthesis of the new 1H-isoindole-1,3(2H)-dione derivatives 1a and 1b. [Link]
-
PubMed Central. (2020). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]
- Google Patents. (2017). Process for the production of phthalimides.
-
Der Pharma Chemica. (2012). An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. [Link]
-
MDPI. (2023, May 25). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. [Link]
-
Organic Syntheses. Phthalimide. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. m.youtube.com [m.youtube.com]
- 7. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
Technical Support Center: Purification of 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione Reaction Products
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione. This compound, often synthesized via the Gabriel synthesis, requires careful purification to remove starting materials and byproducts, ensuring high purity for subsequent applications. This document provides in-depth, field-proven insights to navigate the common challenges encountered during its purification.
I. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of your this compound product.
Question 1: My crude product is an oil and won't solidify. How can I purify it?
Answer:
An oily crude product is a common issue, often due to the presence of residual solvent or unreacted liquid starting materials like 1,4-diiodobutane.
-
Initial Step: High Vacuum Treatment. Before attempting purification, ensure all volatile solvents (e.g., DMF, acetone) are thoroughly removed. Place the crude product under high vacuum for several hours. Gentle heating (e.g., 30-40°C) can aid in the removal of less volatile solvents, but be cautious to avoid product decomposition.
-
Liquid-Liquid Extraction. If residual starting materials are suspected, a liquid-liquid extraction can be effective. Dissolve the crude oil in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with water to remove any residual water-soluble starting materials like potassium phthalimide. If unreacted phthalimide is present, a wash with a dilute, cold base (e.g., 5% NaHCO₃ solution) can help remove it. Follow with a brine wash, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Column Chromatography. If the product remains oily after solvent removal and extraction, column chromatography is the most effective method for purifying non-crystalline compounds.[1] A detailed protocol is provided in Section III.
Question 2: I'm seeing multiple spots on my TLC plate. How do I identify my product and the impurities?
Answer:
Proper TLC analysis is crucial for developing a successful purification strategy.
-
Spot Identification:
-
Co-spotting: The most reliable method is to spot your crude reaction mixture alongside the starting materials (phthalimide and 1,4-diiodobutane) on the same TLC plate. The spot corresponding to your product should be new and distinct from the starting material spots.
-
Polarity: N-alkylphthalimides are generally less polar than phthalimide itself. Therefore, the product spot, this compound, should have a higher Rf value (travel further up the plate) than the phthalimide spot. 1,4-diiodobutane is a non-polar compound and will likely have a very high Rf value, possibly running with the solvent front.
-
-
Optimizing TLC Conditions:
-
A common eluent system for N-alkylphthalimides is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or acetone.[2][3] Start with a ratio of 9:1 or 4:1 (hexanes:ethyl acetate) and adjust the polarity to achieve good separation of the spots. The ideal Rf for the product spot for column chromatography is typically between 0.2 and 0.4.
-
-
Visualization:
-
N-alkylphthalimides are often UV-active, so they can be visualized under a UV lamp (254 nm).
-
If the spots are not UV-active or for better visualization, various staining agents can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many organic compounds. Iodine vapor is another simple and effective method.
-
Question 3: My recrystallization attempt failed; either nothing crashed out, or the product oiled out. What should I do?
Answer:
Recrystallization is a powerful technique for purifying solid compounds, but it requires careful selection of the solvent system.[4]
-
Solvent Selection is Key: The ideal recrystallization solvent will dissolve your compound when hot but not when cold. Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
For N-alkylphthalimides, common recrystallization solvents include:
-
Testing Solvents: Before committing your entire batch, test the solubility of a small amount of your crude product in various solvents in a test tube.
-
-
Troubleshooting "Oiling Out":
-
This happens when the boiling point of the solvent is too high, and the compound melts before it dissolves, or when the solution is supersaturated.
-
Solution: Add more solvent to the hot mixture to ensure the compound fully dissolves. If it still oils out upon cooling, try a lower-boiling point solvent system or a solvent pair. For a solvent pair, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly.
-
-
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution. The small glass particles can act as nucleation sites.
-
Seeding: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Patience: Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer to maximize crystal formation.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound product?
A1: The most common impurities originate from the starting materials of the Gabriel synthesis:
-
Unreacted Potassium Phthalimide (or Phthalimide): This is a polar, solid compound.
-
Excess 1,4-diiodobutane: This is a dense, non-polar liquid.
-
Side products: While the Gabriel synthesis with primary alkyl halides is generally clean, some elimination to form but-3-en-1-yl-isoindole-1,3-dione could occur, though it is less likely with an iodide leaving group. Hydrolysis of the product back to phthalimide and 4-iodobutanol is also a possibility if the reaction is worked up under harsh aqueous conditions.
Q2: Should I use recrystallization or column chromatography to purify my product?
A2: The choice depends on the nature and amount of impurities.
-
Recrystallization is ideal when you have a solid crude product with a small amount of impurities that have different solubility profiles from your product. It is often faster and more scalable than chromatography.
-
Column Chromatography is more versatile and is the preferred method for purifying oily products or for separating mixtures with components of similar polarity. It provides a higher degree of purification.[1]
Q3: What is a good starting solvent system for column chromatography of this compound?
A3: Based on the purification of the analogous N-(4-bromobutyl)phthalimide, a good starting point for the mobile phase is a mixture of petroleum ether and acetone.[2] A gradient of increasing polarity is often effective. You can start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of the more polar solvent. The optimal solvent system should be determined by TLC analysis first.
Q4: How can I confirm the purity of my final product?
A4: Several analytical techniques can be used to assess the purity of your this compound:
-
Thin Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate in multiple solvent systems.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. The melting point of the analogous N-(4-bromobutyl)phthalimide is reported to be in the range of 76-80°C. Your product should have a similarly sharp melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful techniques for confirming the structure and purity of your compound. The spectra should show the expected signals with the correct integrations and be free of peaks corresponding to impurities.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound.
III. Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of this compound from a crude reaction mixture.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate (or acetone)
-
Glass column with a stopcock
-
Sand
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).
-
The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.
-
-
Column Packing (Slurry Method):
-
Secure the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
In a beaker, make a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing.
-
Add a layer of sand on top of the silica gel to prevent disruption of the surface when adding solvent.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent to dryness.
-
Carefully add the sample solution or the dry-loaded silica gel to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient elution, start with the low-polarity solvent system and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Spot the collected fractions on a TLC plate to identify which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying a solid crude product of this compound.
Materials:
-
Crude solid this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a dichloromethane/hexanes mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate while swirling until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid adding a large excess of solvent.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, crystals of the pure product should form.
-
Once the flask has reached room temperature, you can place it in an ice bath or refrigerator for about 15-30 minutes to maximize crystal yield.
-
-
Isolation of Crystals:
-
Set up a suction filtration apparatus with a Büchner funnel and filter flask.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Pour the cold crystal slurry into the funnel.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
-
Drying:
-
Allow air to be drawn through the crystals on the filter paper for several minutes to help dry them.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a low temperature.
-
IV. Data Summary and Visualization
Purification Parameters for N-Alkylphthalimides
| Purification Method | Stationary/Mobile Phase or Solvent | Key Considerations |
| Column Chromatography | Silica gel / Petroleum ether: Acetone (e.g., 40:1) | Good for separating non-polar impurities like excess alkyl halide.[2] |
| Silica gel / Hexanes: Ethyl Acetate (gradient) | A versatile system for separating a range of impurities.[3] | |
| Recrystallization | Dichloromethane / Water | A biphasic system that can be effective for certain impurities.[2] |
| Ethanol or Methanol | Common polar protic solvents for recrystallization.[5] | |
| Dichloromethane / Hexanes | A solvent/anti-solvent pair that allows for fine-tuning of solubility.[3] |
Logical Workflow for Purification Troubleshooting
Caption: A flowchart for troubleshooting the purification of this compound.
V. References
-
University of California, Irvine. (n.d.). Column chromatography. Retrieved January 16, 2026, from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 16, 2026, from [Link]
-
Tan, A., Koc, B., Sahin, E., Kishali, N. H., & Kara, Y. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Retrieved January 16, 2026, from [Link]
-
Google Patents. (n.d.). CN112409237B - Preparation method of N-benzylphthalimide. Retrieved January 16, 2026, from
-
Longdom Publishing. (n.d.). Matrix Adsorption Principle of Column Chromatography in Analytical Chemistry. Retrieved January 16, 2026, from [Link]
Sources
Technical Support Center: Optimizing Reactions with 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione
Welcome to the technical support center for "2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this key synthetic intermediate. The following question-and-answer format directly addresses common issues encountered during its use, providing both theoretical explanations and practical, field-proven protocols.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental concepts and common inquiries regarding the reactivity and handling of this compound.
Question 1: What type of reaction is this compound typically used for, and what is the underlying mechanism?
Answer: this compound is primarily used in nucleophilic substitution reactions . The molecule consists of a phthalimide group attached to a butyl chain with an iodine atom at the terminal position. The iodine atom is an excellent leaving group , making the terminal carbon atom highly susceptible to attack by nucleophiles.
The reaction mechanism is typically a bimolecular nucleophilic substitution (SN2) . In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[1][2] This is a single-step process that proceeds through a transition state.[3] The rate of an SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.[2][4]
This compound is a classic reagent in variations of the Gabriel synthesis , which is a robust method for preparing primary amines.[5] In this context, the phthalimide group acts as a protected form of an amine. After the initial SN2 reaction with a nucleophile, the phthalimide group can be removed, typically with hydrazine, to reveal the primary amine.[5][6][7]
Question 2: Why is the iodo- leaving group significant for the reactivity of this compound?
Answer: The nature of the leaving group is a critical factor in determining the rate of an SN2 reaction.[2][8] A good leaving group is a species that is stable on its own, typically a weak base.[2] The iodide ion (I⁻) is an excellent leaving group because it is the conjugate base of a strong acid (hydroiodic acid, HI). Its large atomic size allows the negative charge to be dispersed over a larger volume, increasing its stability in solution.[9]
Compared to other common leaving groups like bromide (Br⁻) and chloride (Cl⁻), iodide is generally the most reactive in SN2 reactions. This means that reactions with this compound will typically proceed faster and under milder conditions than their bromo- or chloro-analogs.
Question 3: How does the phthalimide group influence the reaction?
Answer: The phthalimide group in this compound serves two primary functions:
-
Protection of the Nitrogen: The nitrogen atom of the phthalimide is flanked by two electron-withdrawing carbonyl groups. This delocalizes the lone pair of electrons on the nitrogen, making it significantly less nucleophilic.[7] This is advantageous as it prevents the nitrogen from participating in unwanted side reactions, such as intermolecular reactions with other molecules of the alkyl iodide.
-
Facilitating Amine Synthesis: As mentioned, this compound is an intermediate in the Gabriel synthesis of primary amines.[5] The phthalimide group acts as a masked primary amine. After the desired nucleophilic substitution has occurred at the butyl chain, the phthalimide can be cleaved to unveil the primary amine. A common and effective method for this cleavage is the Ing-Manske procedure, which uses hydrazine (N₂H₄).[5]
Part 2: Troubleshooting Guide for Slow or Incomplete Reactions
This section provides in-depth solutions to specific experimental problems you may encounter.
Issue 1: My reaction is very slow or is not going to completion. How can I increase the reaction rate?
Answer: A slow reaction rate is a common issue and can often be resolved by optimizing the reaction conditions. The key factors influencing the rate of this SN2 reaction are the solvent, temperature, and concentration of reactants.
A. The Critical Role of the Solvent
The choice of solvent is arguably the most important factor in an SN2 reaction.[2][10] For this reaction, you should use a polar aprotic solvent .[1][10][11]
-
Why Polar Aprotic? Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile, acetone) can dissolve the ionic nucleophile but do not engage in strong hydrogen bonding with it.[10][11] This leaves the nucleophile "naked" and highly reactive, significantly accelerating the SN2 reaction.[10][12]
-
Why Not Polar Protic? Polar protic solvents (e.g., water, ethanol, methanol) will form a "solvent cage" around the nucleophile through hydrogen bonding.[3][11] This stabilizes the nucleophile, making it less reactive and dramatically slowing down the reaction.[10][11]
| Solvent Class | Examples | Effect on SN2 Rate | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile, Acetone | Increases Rate | Solvates the cation, leaving the nucleophile "naked" and highly reactive.[10][12] |
| Polar Protic | Water, Ethanol, Methanol | Decreases Rate | Solvates and stabilizes the nucleophile via hydrogen bonding, reducing its reactivity.[10][11] |
| Non-Polar | Toluene, Hexane | Very Slow/No Reaction | Reactants are often insoluble in non-polar solvents. |
Recommended Action: If your reaction is slow, ensure you are using a dry, polar aprotic solvent. Dimethylformamide (DMF) is an excellent choice for Gabriel-type alkylations.[13][14] Acetonitrile (CH₃CN) is another effective option.[15]
B. Optimizing Reaction Temperature
Increasing the temperature will generally increase the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of your starting material or product.
Recommended Action: If the reaction is sluggish at room temperature, try heating it to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature that provides a reasonable rate without significant byproduct formation.
C. Workflow for Optimizing a Sluggish Reaction
Below is a DOT script visualizing a logical workflow for troubleshooting a slow reaction.
Caption: A workflow for troubleshooting a slow reaction.
Issue 2: My nucleophile has low solubility in the recommended organic solvents. What can I do?
Answer: This is a common problem when using anionic nucleophiles (e.g., salts) that are more soluble in polar protic solvents, where the SN2 reaction is disfavored. In this scenario, Phase-Transfer Catalysis (PTC) is an excellent solution.[16]
What is Phase-Transfer Catalysis?
Phase-transfer catalysis is a technique used to facilitate reactions between reactants in immiscible phases (e.g., a solid or aqueous phase containing the nucleophile and an organic phase containing the substrate). A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a phosphonium salt, transports the nucleophile from its phase into the organic phase where it can react with the substrate.[16][17][18]
How does it work?
-
The phase-transfer catalyst's cation (e.g., (Bu₄N)⁺) pairs with the nucleophile's anion in the solid/aqueous phase.
-
The resulting ion pair is soluble in the organic phase due to the lipophilic alkyl groups on the cation.
-
The catalyst shuttles the "naked" and highly reactive nucleophile into the organic phase.[16]
-
The nucleophile reacts with this compound.
-
The catalyst returns to the solid/aqueous phase to pick up another nucleophile anion, and the cycle repeats.
Experimental Protocol: Phase-Transfer Catalysis
-
Setup: In a round-bottom flask, combine this compound (1 equivalent), your nucleophile (1.1-1.5 equivalents), and a catalytic amount (1-10 mol%) of a phase-transfer catalyst (e.g., TBAB).
-
Solvent: Add a non-polar or moderately polar solvent, such as toluene or acetonitrile.
-
Reaction: Stir the mixture vigorously at a suitable temperature (room temperature to reflux) and monitor by TLC.
-
Workup: Upon completion, the workup is often simplified as the catalyst and excess nucleophile can be removed by an aqueous wash.
Visualization of Phase-Transfer Catalysis
The following DOT script illustrates the PTC mechanism.
Caption: Mechanism of Phase-Transfer Catalysis.
Issue 3: I am observing side products, particularly an elimination product. How can I minimize this?
Answer: While this compound is a primary alkyl iodide, which strongly favors SN2 reactions, elimination reactions (E2) can sometimes compete, especially with sterically hindered or strongly basic nucleophiles.[19]
Factors Favoring Elimination (E2)
-
Strong, Sterically Hindered Bases: Nucleophiles that are also strong, bulky bases (e.g., potassium tert-butoxide) are more likely to abstract a proton from the carbon adjacent to the leaving group, leading to an alkene.
-
High Temperatures: Higher reaction temperatures can favor elimination over substitution.
Strategies to Minimize Elimination
-
Choice of Nucleophile: Use a nucleophile that is a weak base, if possible. For example, azide (N₃⁻) is a good nucleophile but a relatively weak base.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.
-
Solvent Choice: While polar aprotic solvents are best for SN2, be aware that some, like DMSO, can slightly favor elimination with certain bases. If elimination is a significant issue, you might screen other polar aprotic solvents like DMF or acetonitrile.
References
-
SN2 Effect of Solvent | OpenOChem Learn. (n.d.). Retrieved January 17, 2026, from [Link]
-
Why do SN2 reactions prefer aprotic solvents class 11 chemistry CBSE. (n.d.). Vedantu. Retrieved January 17, 2026, from [Link]
-
11.3: Characteristics of the SN2 Reaction. (2024, March 28). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Can you explain the role of solvents in SN1 and SN2 mechanisms? (2018, December 10). Quora. Retrieved January 17, 2026, from [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]
-
Gabriel Synthesis of n-Octylamine Under Phase-Transfer Catalysis: The First Step. (2016, December 16). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Nucleophilic Substitution Reactions. (n.d.). Retrieved January 17, 2026, from [Link]
-
8.3. Factors affecting rate of nucleophilic substitution reactions. (n.d.). In Organic Chemistry 1: An open textbook. Retrieved January 17, 2026, from [Link]
-
7: Alkyl Halides- Nucleophilic Substitution and Elimination. (2020, May 30). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Factors affecting nucleophilic substitution reactions finished d. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]
-
Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. (n.d.). Aakash Institute. Retrieved January 17, 2026, from [Link]
-
Gabriel Synthesis | Overview & Research Examples. (n.d.). Perlego. Retrieved January 17, 2026, from [Link]
-
Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). (n.d.). OrgoSolver. Retrieved January 17, 2026, from [Link]
-
Green Chemistry. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. (2011, January 10). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Gabriel Synthesis: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 17, 2026, from [Link]
-
Gabriel synthesis. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Synthesis and optical properties of some isoindole-1,3-dione compounds. (n.d.). ACG Publications. Retrieved January 17, 2026, from [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 17, 2026, from [Link]
-
The synthesis of the new 1H-isoindole-1,3(2H)-dione derivatives 1a and 1b. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
What Is Phase Transfer Catalysis? (2025, February 8). YouTube. Retrieved January 17, 2026, from [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023, May 25). MDPI. Retrieved January 17, 2026, from [Link]
-
Gabriel synthesis troubleshooting. (2023, June 23). Reddit. Retrieved January 17, 2026, from [Link]
-
Design of high-performance chiral phase-transfer catalysts with privileged structures. (n.d.). NIH. Retrieved January 17, 2026, from [Link]
-
The Alkylation Reaction of the Gabriel Synthesis. (n.d.). IU Indianapolis. Retrieved January 17, 2026, from [Link]
-
The Gabriel Synthesis For Making Primary Amines. (2025, June 5). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Phthalimides. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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- 4. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. books.rsc.org [books.rsc.org]
- 17. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 18. youtube.com [youtube.com]
- 19. orgosolver.com [orgosolver.com]
Technical Support Center: Synthesis of 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione
Welcome to the technical support guide for the synthesis of 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the causality behind experimental choices, identify common impurities, and provide robust troubleshooting strategies to ensure high purity and yield.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and potential purity issues.
Q1: What is the primary synthetic route for this compound?
The most reliable and widely used method is a variation of the Gabriel Synthesis .[1][2] This reaction involves the N-alkylation of potassium phthalimide with a suitable alkyl halide.[3][4][5] For this specific target molecule, the alkylating agent is 1,4-diiodobutane. The reaction proceeds via an S_N2 mechanism, where the phthalimide anion acts as a potent nucleophile, displacing one of the iodide leaving groups on the butane chain.[2][3][5] This method is favored because it prevents the over-alkylation that often plagues direct alkylation of ammonia, leading to cleaner reactions.[3]
Q2: What are the most common impurities I should expect in this synthesis?
The impurity profile is typically dominated by three main species:
-
Unreacted Starting Materials: Primarily excess 1,4-diiodobutane and, to a lesser extent, unreacted potassium phthalimide.
-
Dimeric By-product: The most significant process-related impurity is 1,4-Bis(phthalimido)butane .
-
Hydrolysis Products: Phthalic acid can form if the reaction mixture is exposed to water, particularly during workup under non-neutral pH conditions.[6]
Q3: Why is the formation of 1,4-Bis(phthalimido)butane so prevalent?
This dimeric by-product forms because the initial product, this compound, still possesses a reactive alkyl iodide functional group. A second molecule of the phthalimide anion can attack this site, leading to a double substitution on the butane chain. This is a competitive reaction that runs parallel to the desired mono-alkylation.
Q4: How can I minimize the formation of the 1,4-Bis(phthalimido)butane dimer?
Minimizing this by-product is crucial for achieving high purity and simplifying purification. The key is to manipulate the reaction kinetics to favor mono-alkylation:
-
Stoichiometric Control: Use a significant molar excess of 1,4-diiodobutane relative to potassium phthalimide (e.g., 3 to 5 equivalents). This increases the statistical probability that a phthalimide anion will encounter a molecule of 1,4-diiodobutane rather than the desired product.
-
Controlled Addition: Add the potassium phthalimide solution slowly to the solution of 1,4-diiodobutane. This maintains a low instantaneous concentration of the nucleophile, further suppressing the second alkylation step.
Part 2: Visualizing the Synthetic Pathway and Impurity Formation
The following diagram illustrates the intended reaction and the primary side reaction leading to the common dimeric impurity.
Caption: Reaction scheme for the synthesis and major impurity pathway.
Part 3: Troubleshooting Guide & Analytical Insights
This section provides a problem-and-solution format for issues identified during analysis.
Problem 1: "My ¹H NMR spectrum shows a complex multiplet around 1.9-2.1 ppm and another unexpected singlet or multiplet."
-
Analysis: This is a classic sign of contamination with unreacted 1,4-diiodobutane and the dimeric by-product.
-
1,4-diiodobutane: Will show a characteristic triplet around 3.2-3.3 ppm for the -CH₂-I protons and a multiplet around 2.0 ppm for the internal -CH₂- protons.
-
1,4-Bis(phthalimido)butane: This symmetrical molecule will show a triplet for the -CH₂-N protons around 3.7 ppm and a multiplet for the internal -CH₂- protons around 1.8 ppm. Its aromatic protons will overlap with your product's aromatic signals.
-
-
Solution:
-
Confirm Identity: Compare the integrals of the aromatic region (around 7.7-7.9 ppm) with the aliphatic regions. A deviation from the expected 4H:(2H:2H:2H) ratio for the pure product indicates impurities.
-
Purification: The dimeric by-product has significantly lower solubility in many organic solvents compared to the mono-alkylated product. Recrystallization from a solvent system like isopropanol or ethanol/water can be effective.[7] If co-crystallization is an issue, flash column chromatography on silica gel is the most robust solution.
-
Problem 2: "My reaction yield is very low, and TLC analysis shows a significant amount of baseline material."
-
Analysis: A low yield with baseline material (polar compounds that don't move from the spotting line on a TLC plate) often points to two main issues: poor reagent quality or hydrolysis.[3]
-
Reagent Quality: The potassium phthalimide may be old or have absorbed moisture, reducing its nucleophilicity. The 1,4-diiodobutane can degrade over time, especially if exposed to light.
-
Hydrolysis: The baseline spot is likely phthalic acid, formed from the hydrolysis of phthalimide. This occurs if there is significant water in the reaction solvent (e.g., DMF).
-
-
Solution:
-
Ensure Anhydrous Conditions: Use freshly dried solvents. DMF, a common solvent for this reaction, is hygroscopic and should be dried over molecular sieves.[2]
-
Verify Reagent Quality: Use freshly opened or properly stored potassium phthalimide. If in doubt, it can be prepared fresh from phthalimide and potassium hydroxide.
-
Optimize Reaction Time/Temp: Ensure the reaction has been heated sufficiently (typically 60-80 °C in DMF) and for long enough (monitor by TLC) to go to completion.
-
Part 4: Protocols & Methodologies
Protocol 4.1: Synthesis of this compound
Rationale: This protocol employs a significant excess of the di-halide to statistically favor mono-substitution and minimize dimer formation. DMF is used as a polar aprotic solvent to facilitate the S_N2 reaction.[8]
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1,4-diiodobutane (4.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the diiodobutane.
-
Reagent Addition: In a separate flask, dissolve potassium phthalimide (1.0 eq) in a minimal amount of anhydrous DMF.
-
Reaction: Slowly add the potassium phthalimide solution to the stirring solution of 1,4-diiodobutane at room temperature over 30 minutes. After the addition is complete, heat the reaction mixture to 70 °C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the phthalimide anion (which will remain at the baseline) indicates reaction completion (typically 4-6 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing cold water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with saturated sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 4.2: Purification by Recrystallization
Rationale: This procedure leverages the solubility differences between the product and the primary impurities. The desired product is moderately soluble in hot isopropanol, while the dimeric by-product is much less soluble.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot isopropanol to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble material (likely the dimer or unreacted potassium phthalimide) is present, perform a hot filtration to remove it.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol.
-
Drying: Dry the purified crystals under vacuum.
Part 5: Summary of Common Impurities
| Impurity Name | Structure (IUPAC) | Potential Cause | Recommended Analytical Method |
| 1,4-diiodobutane | 1,4-diiodobutane | Unreacted starting material (used in excess). | ¹H NMR, GC-MS |
| Phthalimide/Potassium Phthalimide | 1H-isoindole-1,3(2H)-dione | Incomplete reaction of the starting nucleophile. | ¹H NMR (acidic workup), HPLC |
| 1,4-Bis(phthalimido)butane | 2,2'-(Butane-1,4-diyl)bis(isoindoline-1,3-dione) | Competitive reaction of product with phthalimide anion. | ¹H NMR, HPLC, LC-MS |
| Phthalic Acid | Benzene-1,2-dicarboxylic acid | Hydrolysis of phthalimide during reaction or workup.[6] | HPLC, ¹H NMR (D₂O exchange) |
References
-
Wikipedia. (2023). Gabriel synthesis. Retrieved from [Link]
-
ACG Publications. (2013). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]
-
MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]
-
PubMed. (2019). A method based on precolumn derivatization and ultra high performance liquid chromatography with high-resolution mass spectrometry for the simultaneous determination of phthalimide and phthalic acid in tea. Retrieved from [Link]
-
PubMed Central. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]
-
MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Retrieved from [Link]
-
ResearchGate. (2023). The synthesis of the new 1H-isoindole-1,3(2H)-dione derivatives 1a and 1b. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]
-
FULIR. (2010). Photochemistry of N-alkyl and N-aryl Substituted Phthalimides: H-Abstractions, Single Elelctron Transfer and Cycloadditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
-
Pharmatutor. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
SciSpace. (2004). Applications of polymer-supported reactions in the synthesis of pesticides I: Alkylation and acylation of N-hydroxy phthalimide. Retrieved from [Link]
-
ResearchGate. (2010). Photochemistry of N-alkyl and N-aryl substituted phthalimides: H-Abstractions, Single Elelctron Transfer and Cycloadditions. Retrieved from [Link]
-
Organic Chemistry Portal. (2004). Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. Retrieved from [Link]
-
National Institutes of Health. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-. Retrieved from [Link]
Sources
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- 5. orgosolver.com [orgosolver.com]
- 6. A method based on precolumn derivatization and ultra high performance liquid chromatography with high-resolution mass spectrometry for the simultaneous determination of phthalimide and phthalic acid in tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
Stability and storage of "2-(4-Iodobutyl)-1h-isoindole-1,3(2h)-dione"
Starting Data Collection
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Deprotection of phthalimide from N-(4-iodobutyl)phthalimide side products
Technical Support Center: Phthalimide Deprotection
Topic: Troubleshooting the Deprotection of N-(4-iodobutyl)phthalimide and Management of Side Products
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the deprotection of N-(4-iodobutyl)phthalimide, a common intermediate in synthetic chemistry. We will address frequently encountered issues, particularly the formation and management of side products, and provide robust, field-tested protocols to ensure high-purity yields of the desired primary amine, 4-iodobutylamine.
Part 1: Troubleshooting Guide & Core Concepts
The Gabriel synthesis, which utilizes phthalimide as a protected source of a primary amine, is a cornerstone of organic synthesis. However, the deprotection step, especially for substrates like N-(4-iodobutyl)phthalimide, can be challenging. The presence of the iodo- group introduces specific side reactions that must be managed.
Diagram: The Gabriel Synthesis & Deprotection Pathway
Caption: Step-by-step purification workflow for isolating 4-iodobutylamine.
Part 3: Frequently Asked Questions (FAQs)
Q1: The phthalhydrazide byproduct is very difficult to filter. What can I do?
A: This is a common issue as phthalhydrazide can form a fine, gelatinous precipitate.
-
Acidification: Before filtering, try acidifying the cooled reaction mixture with concentrated HCl. This can sometimes help to granulate the precipitate, making it easier to filter. The desired amine will be in the solution as its hydrochloride salt.
-
Celite: Always use a pad of Celite for the filtration. This prevents the fine solid from clogging the filter paper.
-
Centrifugation: For small-scale reactions, centrifuging the mixture and decanting the supernatant can be an effective alternative to filtration.
Q2: My final product is a dark color. How can I decolorize it?
A: The color is likely due to trace impurities.
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Stir for 15-20 minutes, then filter through Celite to remove the charcoal.
-
Distillation: If the product is a liquid and thermally stable, short-path distillation can be an excellent final purification step to obtain a colorless product.
Q3: Can I use other bases besides hydrazine?
A: Yes, while hydrazine is the most common reagent, other methods exist. The Ing-Manske procedure involves an initial acidic hydrolysis followed by treatment with a base, but this can be harsh. As mentioned earlier, ethylenediamine is a good alternative. For substrates sensitive to strong nucleophiles, milder reductive methods might be more suitable.
Q4: How can I be sure my starting material, N-(4-iodobutyl)phthalimide, is pure?
A: The purity of the starting material is crucial. It should be prepared from a suitable precursor like 1-iodo-4-chlorobutane or 1,4-diiodobutane and potassium phthalimide. Before starting the deprotection, verify the purity of your N-(4-iodobutyl)phthalimide by ¹H NMR and melting point. The presence of unreacted 1,4-diiodobutane, for instance, could lead to the formation of diamine side products.
References
- Scifinder. (n.d.). Hydrazine - Reaction Information. Retrieved from Scifinder database. (Note: Scifinder is a proprietary database and does not have a direct public URL.
-
Organic Syntheses. (1998). Phthalimide Annulation: N-(2-Amino-3-pyridinyl)-2,3-diphenylmaleimide. Coll. Vol. 9, p.30 (1998); Vol. 70, p.215 (1992). [Link]
-
Osby, J. O., Martin, M. G., & Ganem, B. (1984). An Exceptionally Mild and Efficient Method for the Removal of the Phthaloyl Protecting Group from Primary Amines. Tetrahedron Letters, 25(19), 2093–2096. [Link]
-
Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society, Transactions, 129, 2348. [Link]
-
Giri, R., & Thummanapalli, S. K. (2012). Synthesis of 4-(phthalimidin-2-yl)butane-1-sulfonyl chloride. Arkivoc, 2012(5), 253-260. [Link]
Validation & Comparative
"2-(4-Iodobutyl)-1h-isoindole-1,3(2h)-dione" vs "2-(4-bromobutyl)-1h-isoindole-1,3(2h)-dione" reactivity
A Comparative Guide to the Reactivity of N-(4-Halobutyl)phthalimides: Iodo- vs. Bromo- Derivatives
Introduction
In the landscape of modern organic synthesis, N-substituted phthalimides are pivotal intermediates, valued for their role in the controlled introduction of primary amine functionalities. Among these, 2-(4-iodobutyl)-1H-isoindole-1,3(2H)-dione and its bromine analog, 2-(4-bromobutyl)-1H-isoindole-1,3(2H)-dione, serve as essential bifunctional reagents. They provide a protected amine in the form of the phthalimide group, along with a reactive alkyl halide terminus. These molecules are frequently employed to tether a primary aminobutyl linker to various substrates through nucleophilic substitution.
This guide provides an in-depth, objective comparison of the reactivity of these two compounds. Understanding the nuanced differences in their performance is critical for researchers, medicinal chemists, and drug development professionals in selecting the optimal reagent to enhance reaction efficiency, yield, and purity. We will delve into the fundamental chemical principles governing their reactivity, present comparative data, and provide robust experimental protocols to validate these principles in a laboratory setting.
Core Principles: Why the Halogen Matters in Nucleophilic Substitution
The reactivity of both the iodo- and bromo- N-(4-halobutyl)phthalimides is overwhelmingly dictated by their performance as electrophiles in bimolecular nucleophilic substitution (SN2) reactions. In an SN2 mechanism, a nucleophile attacks the electrophilic carbon atom bearing the halogen, displacing the halide in a single, concerted step.[1] The rate of this reaction is governed by the equation: Rate = k[Alkyl Halide][Nucleophile].[2] Two primary factors related to the halogen determine the magnitude of the rate constant, k, and thus the overall reaction speed: the leaving group's ability and the carbon-halogen bond strength.
-
Leaving Group Ability: The efficiency of an SN2 reaction is critically dependent on the stability of the leaving group after it has departed with the electron pair from the former carbon-halogen bond.[2] Good leaving groups are weak bases because they are stable and less likely to re-initiate a reverse reaction.[3] When comparing the halides, the trend in leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻.[2] The iodide ion (I⁻) is a superior leaving group to the bromide ion (Br⁻) because it is a much weaker base. This is due to its large atomic radius, which allows the negative charge to be dispersed over a greater volume, leading to increased stability.
-
Carbon-Halogen (C-X) Bond Strength: The SN2 reaction involves the breaking of the C-X bond in its rate-determining step. The C-I bond is inherently longer and weaker than the C-Br bond. Consequently, less energy is required to cleave the C-I bond, contributing to a lower activation energy for the substitution reaction. This leads to a faster reaction rate for alkyl iodides compared to their corresponding bromides under identical conditions.[4]
Collectively, these factors establish a clear hierarchy of reactivity: This compound is a significantly more reactive electrophile than 2-(4-bromobutyl)-1H-isoindole-1,3(2H)-dione.
Data Presentation: Physical Properties and Reactivity Comparison
| Property | This compound | 2-(4-Bromobutyl)-1H-isoindole-1,3(2H)-dione |
| Molecular Formula | C₁₂H₁₂INO₂ | C₁₂H₁₂BrNO₂[5] |
| Molecular Weight | 329.13 g/mol | 282.13 g/mol [5] |
| Appearance | White to off-white solid | Off-white powder |
| Melting Point | 86-88 °C | 76-80 °C |
| Relative Sₙ2 Reactivity | High | Moderate |
| C-X Bond Energy | ~234 kJ/mol | ~285 kJ/mol |
| Relative Rate Constant (k) | Significantly larger | Baseline |
Note: Relative rate constants are estimations based on established trends in Sₙ2 reactions. Actual values can vary depending on the specific nucleophile, solvent, and temperature.
Synthetic Context and Reagent Preparation
These reagents are typically synthesized via a Gabriel-type reaction, where potassium phthalimide acts as a nucleophile, attacking a 1,4-dihalobutane.[6][7] The bromo- derivative is commonly prepared from 1,4-dibromobutane. The more reactive iodo- derivative can be synthesized similarly from 1,4-diiodobutane or, more conveniently, from the bromo-derivative through a Finkelstein reaction.[8][9]
The Finkelstein reaction involves treating an alkyl bromide (or chloride) with an excess of sodium iodide in acetone.[9][10] The equilibrium is driven towards the alkyl iodide product because sodium bromide and sodium chloride are insoluble in acetone and precipitate out of the solution, effectively removing them from the reaction mixture.[9][11]
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-(4-Bromobutyl)isoindoline-1,3-dione | CymitQuimica [cymitquimica.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. lscollege.ac.in [lscollege.ac.in]
A Comparative Guide to 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione and Other Alkylating Agents for Researchers in Drug Development
This guide provides an in-depth, objective comparison of the alkylating agent 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione with other established alkylating agents. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, comparative reactivity, and experimental evaluation of these compounds, supported by scientific literature and detailed experimental protocols.
Introduction to Alkylating Agents in Therapeutic and Research Contexts
Alkylating agents are a cornerstone of chemotherapy and are increasingly utilized in chemical biology and drug development as versatile tools for covalently modifying biomolecules.[1][2] These electrophilic compounds react with nucleophilic sites on proteins and nucleic acids, leading to a range of cellular responses.[2] Their therapeutic efficacy is primarily attributed to their ability to damage the DNA of rapidly dividing cancer cells, inducing apoptosis.[1]
Alkylating agents can be broadly classified as either monofunctional or bifunctional . Monofunctional agents possess a single reactive group and form adducts at one site on a biomolecule.[1][3] In contrast, bifunctional agents have two reactive moieties, enabling them to form cross-links within the same molecule (intrastrand) or between two different molecules (interstrand), such as the two strands of a DNA helix.[1][3][4] This cross-linking ability is often associated with higher cytotoxicity.[3][4]
This guide focuses on This compound , a monofunctional alkylating agent. This compound features a phthalimide group, a common scaffold in medicinal chemistry, linked to a reactive iodobutyl chain. The phthalimide moiety itself is found in various bioactive molecules and can influence properties like membrane permeability.[5] The key to its alkylating activity lies in the terminal iodide, an excellent leaving group that facilitates nucleophilic substitution reactions.
We will compare this compound with its bromo- and chloro-analogs to illustrate the effect of the leaving group on reactivity, and with the classic bifunctional alkylating agents Busulfan and Chlorambucil to highlight the differences in their mechanisms of action and cytotoxic profiles.
Physicochemical Properties and Reactivity
The chemical structure of an alkylating agent dictates its reactivity, selectivity, and pharmacokinetic properties.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Classification |
| This compound | ![]() | C₁₂H₁₂INO₂ | 329.13 | Monofunctional Alkylating Agent |
| N-(4-Bromobutyl)phthalimide | ![]() | C₁₂H₁₂BrNO₂ | 282.13 | Monofunctional Alkylating Agent |
| N-(4-Chlorobutyl)phthalimide | ![]() | C₁₂H₁₂ClNO₂ | 237.68 | Monofunctional Alkylating Agent |
| Busulfan | ![]() | C₆H₁₄O₆S₂ | 246.30 | Bifunctional Alkylating Agent (Alkyl Sulfonate) |
| Chlorambucil | ![]() | C₁₄H₁₉Cl₂NO₂ | 304.21 | Bifunctional Alkylating Agent (Nitrogen Mustard) |
Reactivity of N-(4-halobutyl)phthalimides: The primary determinant of reactivity for the N-(4-halobutyl)phthalimides is the nature of the halogen, which functions as the leaving group in S(N)2 reactions. The strength of the carbon-halogen bond decreases down the group (C-Cl > C-Br > C-I). Consequently, iodide is the best leaving group, making This compound the most reactive among these three analogs. This principle is well-established in organic chemistry and is a key factor in reactions like the Gabriel synthesis, where alkyl halides react with potassium phthalimide.[6][7][8][9]
Mechanisms of Action
The mode of action of alkylating agents is intrinsically linked to their structure and reactivity.
This compound: A Monofunctional Alkylator
As a monofunctional agent, this compound alkylates nucleophilic sites on biomolecules through a single covalent bond. The primary targets within a cell are the electron-rich atoms in DNA and proteins. The reaction proceeds via an S(_N)2 mechanism where a nucleophile, such as the N7 of guanine in DNA, attacks the carbon atom attached to the iodine, displacing the iodide ion.
Caption: S(_N)2 mechanism of monofunctional alkylation.
This mono-adduct formation can lead to DNA damage, replication errors, and ultimately, cell cycle arrest and apoptosis.[3]
Busulfan and Chlorambucil: Bifunctional Cross-linking Agents
Busulfan and Chlorambucil, as bifunctional alkylating agents, can react at two distinct sites, leading to the formation of DNA cross-links.[4][10]
-
Busulfan , an alkyl sulfonate, forms intrastrand cross-links in DNA, primarily between guanine bases.[11] This cross-linking prevents DNA replication and transcription, triggering cell death.[11][12]
-
Chlorambucil , a nitrogen mustard, also forms covalent bonds with DNA, leading to both interstrand and intrastrand cross-links. This extensive DNA damage disrupts normal cellular processes and induces apoptosis.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Assessment of DNA Damage (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. [13][14][15][16][17] Objective: To qualitatively and quantitatively assess DNA damage induced by alkylating agents.
Materials:
-
Treated and control cells
-
Low melting point agarose
-
Normal melting point agarose
-
Microscope slides
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green, propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Preparation: Harvest cells treated with the alkylating agents for a defined period.
-
Embedding in Agarose: Mix a suspension of single cells with low melting point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Perform electrophoresis at a low voltage. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is proportional to the length and intensity of the comet tail. Quantify the DNA damage using comet scoring software.
Caption: Workflow for the Comet assay to detect DNA damage.
Conclusion and Future Directions
This compound is a promising monofunctional alkylating agent with high predicted reactivity due to the presence of the iodobutyl group. Its phthalimide moiety offers a scaffold for further chemical modifications to enhance targeting and therapeutic efficacy.
Key Comparison Points:
-
Reactivity: this compound is expected to be more reactive than its bromo- and chloro-analogs.
-
Mechanism: As a monofunctional agent, it induces single-strand DNA adducts, contrasting with the DNA cross-linking mechanism of bifunctional agents like Busulfan and Chlorambucil.
-
Cytotoxicity: While direct comparative data is needed, its high reactivity suggests significant cytotoxic potential.
Future research should focus on obtaining direct experimental data for the cytotoxicity of this compound across a panel of cancer cell lines and comparing it head-to-head with other alkylating agents. Furthermore, its potential for use in targeted therapies, such as in the development of antibody-drug conjugates or PROTACs, warrants investigation. The detailed protocols provided in this guide offer a robust framework for such comparative studies.
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OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Retrieved from [Link]
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BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?. Retrieved from [Link]
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Callaix, C. (n.d.). Alkylating Agents. Retrieved from [Link]
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Wikipedia. (2023, December 2). Gabriel synthesis. Retrieved from [Link]
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McGill University. (2015, June 19). Comet Assay Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]
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NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
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Master Organic Chemistry. (2023, June 5). The Gabriel Synthesis. Retrieved from [Link]
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- Sadeghpour, H., et al. (2018). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Research in pharmaceutical sciences, 13(6), 512–522.
- An, J., & Qin, W. (2018). Progress on the study of the mechanism of busulfan cytotoxicity. Cytotechnology, 70(2), 497–502.
- Bibby, M. C., et al. (1994). Enhancement of chlorambucil cytotoxicity by combination with flavone acetic acid in a murine tumour. Anti-cancer drug design, 9(1), 35–45.
- An, J., & Qin, W. (2018). Progress on the study of the mechanism of busulfan cytotoxicity. Cytotechnology, 70(2), 497–502.
- Chen, Y., et al. (2012). Synthesis and Cytotoxicity Evaluation of Naphthalimide Derived N-Mustards. Molecules, 17(12), 14696–14707.
- Morales-Ramírez, P., et al. (2007). Kinetic of genotoxic expression in the pharmacodynamics of busulfan.
- Vassal, G., et al. (1999). Toxicity and pharmacokinetics of i.v. busulfan in children before stem cell transplantation.
- Hall, I. H., et al. (1995). The cytotoxicity of N-Pyridinyl and N-quinolinyl substituted derivatives of phthalimide and succinimide. Anti-cancer drugs, 6(5), 665–672.
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ResearchGate. (2023, September 4). Synthesis and cytotoxicity evaluation of novel 1,8-acridinedione derivatives bearing phthalimide moiety as potential antitumor agents. Retrieved from [Link]
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PubChem. (n.d.). N-(4-Bromobutyl)phthalimide. Retrieved from [Link]
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A Comparative Guide to Reagents for Primary Amine Synthesis: Alternatives to N-(4-Iodobutyl)phthalimide
Abstract
The synthesis of primary amines is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and functional materials. The Gabriel synthesis, a classic and robust method, prevents the over-alkylation common in direct alkylation with ammonia, providing a clean route to primary amines.[1][2] N-(4-Iodobutyl)phthalimide stands as a highly reactive reagent for this purpose, leveraging the superior leaving group ability of iodide to introduce a protected 4-aminobutyl moiety. However, its application is not without drawbacks, including harsh deprotection conditions and cost considerations. This guide provides a comprehensive comparison of viable alternative reagents and methodologies. We will delve into the mechanistic nuances, practical advantages, and limitations of direct analogs like N-(4-bromobutyl)phthalimide, milder strategies employing Boc-protected reagents, the azide-based approach, and alternative synthetic paradigms such as reductive amination and the Mitsunobu reaction. This analysis is supported by comparative data and detailed experimental protocols to empower researchers in selecting the optimal synthetic route for their specific needs.
The Benchmark: N-(4-Iodobutyl)phthalimide and the Gabriel Synthesis
The Gabriel synthesis transforms a primary alkyl halide into a primary amine using potassium phthalimide as an ammonia surrogate.[3][4] The key to this method's success is the phthalimide anion; after the initial N-alkylation, the resulting N-alkylphthalimide is no longer nucleophilic, thus preventing the formation of secondary or tertiary amine byproducts that plague direct alkylation with ammonia.[1][2]
The reagent 2-(4-Iodobutyl)-1H-isoindole-1,3(2h)-dione is simply the pre-alkylated form of phthalimide. It is used to attach the phthalimide-protected aminobutyl group to another nucleophile. More commonly, a researcher would perform a classical Gabriel synthesis by reacting potassium phthalimide with a 1,4-dihalobutane. Using 1,4-diiodobutane or 1-bromo-4-iodobutane would lead to the target intermediate. The iodide is an excellent leaving group due to the weak C-I bond, facilitating a rapid SN2 reaction under mild conditions.
Mechanism of Gabriel Synthesis:
The process involves two main stages: N-alkylation and deprotection.
-
N-Alkylation: The phthalimide anion, generated by treating phthalimide with a base like potassium hydroxide (KOH), acts as a potent nucleophile.[5] It displaces a halide from an alkyl halide in a classic SN2 reaction.
-
Deprotection: The N-alkylphthalimide is then cleaved to release the primary amine. The most common method is the Ing-Manske procedure, which uses hydrazine (N₂H₄).[3] This method forms the highly stable and often insoluble phthalhydrazide, driving the reaction to completion.[3] Acidic or basic hydrolysis can also be used but often requires harsh conditions.[2][5]
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A Senior Application Scientist's Guide to PROTAC Linker Selection: A Comparative Analysis of 2-(4-Iodobutyl)-1H-isoindole-1,3(2h)-dione and Alternative Linker Chemistries
Introduction: The Linker as the Linchpin of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from protein inhibition to targeted protein elimination.[1] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS).[2] A PROTAC consists of three components: a "warhead" ligand for the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that tethers the two.[3] Upon forming a ternary complex (POI-PROTAC-E3 ligase), the E3 ligase ubiquitinates the POI, marking it for degradation by the 26S proteasome.[4]
While the two ligands provide specificity, the linker is far from a passive spacer. Its composition, length, and geometry are critical determinants of a PROTAC's ultimate success, profoundly influencing the stability of the ternary complex, the molecule's physicochemical properties, and its overall biological activity.[5][6]
This guide provides an in-depth comparison of a widely used linker building block, 2-(4-Iodobutyl)-1H-isoindole-1,3(2h)-dione , against other common linker classes. This building block provides a pomalidomide-based ligand for the Cereblon (CRBN) E3 ligase, connected to a four-carbon alkyl chain.[7] We will dissect the causal relationships between linker structure and performance, supported by experimental data and detailed protocols to empower researchers in the rational design of next-generation protein degraders.
Caption: General mechanism of PROTAC-mediated protein degradation.
Dissecting the Subject: this compound
This molecule is a cornerstone reagent in the synthesis of CRBN-recruiting PROTACs. Let's break down its components:
-
1H-isoindole-1,3(2h)-dione moiety: This is the core structure of immunomodulatory drugs (IMiDs) like pomalidomide and thalidomide. It serves as the high-affinity ligand that recruits the CRBN E3 ubiquitin ligase.[7]
-
4-Iodobutyl linker: This is a simple, flexible four-carbon alkyl chain. Its key features are:
-
Hydrophobicity: As a pure hydrocarbon, it is lipophilic, a property that significantly influences the PROTAC's solubility and membrane permeability.[8]
-
Synthetic Tractability: The terminal iodide is an excellent leaving group, making it highly reactive towards nucleophiles (e.g., amines, thiols, or hydroxyls) on the POI ligand for straightforward, late-stage conjugation.
-
The prevalence of this and similar alkyl-based building blocks stems from their synthetic accessibility and their role in many early, successful PROTACs, establishing them as a reliable starting point for new degrader campaigns.[6]
Comparative Analysis: Alkyl vs. PEG Linkers
The most common alternative to the simple alkyl chain is the polyethylene glycol (PEG) linker. The choice between these two flexible linker classes represents a critical optimization decision in PROTAC design.[9]
Pillar 1: Physicochemical Properties & Cellular Permeability
A PROTAC's ability to reach its target is governed by its solubility and ability to cross the cell membrane. Alkyl and PEG linkers confer starkly different properties.
-
Alkyl Linkers (e.g., Butyl): Their lipophilicity can be a double-edged sword. While it can enhance passive diffusion across the lipid bilayer, it often leads to poor aqueous solubility.[] Excessive lipophilicity can also result in non-specific hydrophobic interactions, aggregation, and increased binding to plasma proteins, reducing bioavailability.[9]
-
PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are inherently hydrophilic.[8] This property generally improves the aqueous solubility of the final PROTAC, which is highly desirable for large, complex molecules that often violate traditional drug-like property rules.[11] Interestingly, PEG linkers can also improve cell permeability. Their flexibility allows them to adopt folded conformations that can shield polar groups, effectively reducing the molecule's dynamic polar surface area and facilitating membrane transit.[9]
Experimental Insight: In a foundational study, the replacement of a nine-atom alkyl chain with a three-unit PEG linker of equivalent length resulted in a significant loss of degradation activity.[5][6] While the exact mechanism was not detailed, it underscores that linker composition, not just length, is a critical variable, potentially affecting ternary complex conformation or physicochemical properties.
Pillar 2: Ternary Complex Formation & Degradation Efficiency
The ultimate measure of a PROTAC's success is its ability to effectively degrade the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation level).[9]
-
Flexibility: Both alkyl and PEG linkers provide high conformational flexibility. This allows the PROTAC to act as a "molecular spring," enabling the POI and E3 ligase to adopt a productive orientation for ubiquitination. However, this same flexibility comes with an entropic penalty upon binding, which can potentially destabilize the ternary complex.[11]
-
Metabolic Stability: Alkyl chains are generally considered to possess good metabolic stability.[9] PEG linkers, containing ether bonds, can be more susceptible to oxidative metabolism in vivo, which can be a liability for therapeutic development.[]
Quantitative Data Summary:
The table below synthesizes representative performance data for CRBN-recruiting PROTACs, highlighting the typical performance ranges observed for alkyl versus PEG linkers. Note: These values are illustrative and highly dependent on the specific POI, warhead, and cell line used.
| Feature | Alkyl Linkers (e.g., Butyl) | PEG Linkers (e.g., PEG2-PEG4) | Rationale & Causality |
| Composition | Saturated hydrocarbon chains (-CH2-)n | Repeating ethylene glycol units (-O-CH2-CH2-)n | The presence of ether oxygens in PEG linkers makes them hydrophilic and capable of acting as hydrogen bond acceptors. |
| Solubility | Generally hydrophobic; can decrease aqueous solubility.[11] | Generally hydrophilic; improves aqueous solubility.[9] | PEG's hydrophilicity is often leveraged to rescue PROTACs with poor solubility profiles. |
| Cell Permeability | Can improve passive diffusion, but high lipophilicity may lead to non-specific binding or efflux.[] | Can enhance permeability by improving solubility and adopting folded conformations.[9] | The mechanism is distinct: alkyl linkers favor lipid-like traversal, while PEG linkers can shield polarity. |
| Metabolic Stability | Generally considered metabolically stable.[9] | Can be susceptible to in vivo oxidative metabolism.[] | The C-O bonds in PEG linkers are more prone to enzymatic cleavage than the C-C bonds of alkyl chains. |
| Typical DC50 Range | 10 - 500+ nM[12] | 1 - 100 nM[12] | Often, the improved physicochemical properties of PEG-linked PROTACs translate to better cellular potency. |
| Typical Dmax Range | Variable, highly dependent on length and target.[12] | > 80%[12] | A well-optimized PEG linker can often achieve a more profound maximal degradation effect. |
Experimental Protocols
Trustworthy science relies on robust and reproducible methods. Below are detailed, field-proven protocols for the synthesis and evaluation of PROTACs.
Protocol 1: Synthesis of a PROTAC via Alkylation
This protocol describes the conjugation of This compound to a POI ligand containing a nucleophilic amine.
Caption: Workflow for PROTAC synthesis using an alkyl iodide linker.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry reaction vial, dissolve the POI ligand (containing a primary or secondary amine, 1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Base: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents) to the solution to act as a non-nucleophilic base, which will neutralize the HI byproduct.
-
Addition of Linker: Add this compound (1.2 equivalents) to the reaction mixture.
-
Expert Insight: Using a slight excess of the alkyl iodide ensures complete consumption of the often more valuable POI ligand.
-
-
Reaction: Seal the vial and heat the mixture to 80-90 °C. Stir for 12-24 hours.
-
Trustworthiness: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired product mass and consumption of starting materials.
-
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and excess base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue using reverse-phase High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR and high-resolution mass spectrometry (HRMS).
Protocol 2: Evaluation of Protein Degradation by Western Blot
This protocol provides a quantitative method to determine the DC50 and Dmax of a newly synthesized PROTAC.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate the relevant human cell line (e.g., MCF7, A549) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 µM to 0.1 nM) and a vehicle control (e.g., 0.1% DMSO) for a specified time course (e.g., 18-24 hours).[13]
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[13] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris. Collect the supernatant.[13]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or similar protein assay to ensure equal protein loading for each sample.[13]
-
SDS-PAGE: Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95 °C for 5 minutes. Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4 °C.
-
Self-Validation: Concurrently, probe a separate membrane or the same membrane (if stripped and re-probed) with an antibody for a loading control protein (e.g., GAPDH, β-Actin) to ensure equal protein loading across all lanes.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal. Quantify the band intensity using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity. Plot the normalized intensity against the PROTAC concentration to generate a dose-response curve and calculate the DC50 and Dmax values.[13]
Conclusion and Future Outlook
The choice of linker is a multi-parameter optimization problem where there is no single "best" solution. This compound provides a synthetically accessible, hydrophobic alkyl linker that serves as an excellent and historically validated starting point for CRBN-based PROTACs. However, the limitations of alkyl linkers, particularly concerning solubility, often necessitate exploration of alternatives.
PEG linkers represent the most common strategy to overcome these limitations, frequently improving solubility and cellular potency.[11] The trade-off may lie in reduced metabolic stability and potentially different ternary complex geometries.[9][]
The field is rapidly evolving beyond simple alkyl and PEG chains. Researchers are now exploring more sophisticated linkers, including rigid linkers (e.g., containing piperazine or cycloalkane moieties) to pre-organize the PROTAC and reduce the entropic penalty of binding, as well as functional linkers that are photocleavable or contain imaging tags.[8][14] The rational design of these advanced linkers, aided by structural biology and computational modeling, will be essential to unlock the full therapeutic potential of targeted protein degradation.
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]
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Shimizu, Y., et al. (2022). Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. RSC Medicinal Chemistry. [Link]
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Examples of pomalidomide-based and structurally related protein degraders. (2022). ResearchGate. [Link]
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E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2021). Frontiers in Chemistry. [Link]
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed Central. [Link]
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Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]
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Al-Hourani, B., et al. (2022). Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. PubMed Central. [Link]
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Alkyl Linkers in PROTACs: Enhancing Membrane Permeability and Bioavailability. (n.d.). Creative Biolabs. [Link]
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The Simple Way to Targeted Protein Degradation Analysis. (n.d.). Bio-Techne. [Link]
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PROTAC Molecules Activity and Efficacy Evaluate Service. (n.d.). Mtoz Biolabs. [Link]
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Li, Y., et al. (2024). Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter. Nature Communications. [Link]
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Reddy, V. K., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules. [Link]
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A Researcher's Guide to Validating Products from 2-(4-Iodobutyl)-1H-isoindole-1,3(2h)-dione Reactions
For researchers and professionals in drug development and organic synthesis, the structural validation of reaction products is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of products derived from reactions involving 2-(4-iodobutyl)-1H-isoindole-1,3(2h)-dione, a key intermediate in the Gabriel synthesis of primary amines. We will explore the experimental methodologies for both the synthesis and, critically, the comprehensive validation of the resulting products, while also comparing this classical route to modern alternatives.
The Gabriel Synthesis Pathway: Synthesis and Structural Elucidation
The Gabriel synthesis offers a robust method for transforming primary alkyl halides into primary amines, effectively avoiding the overalkylation often seen with direct alkylation of ammonia. In this context, this compound serves as a pivotal intermediate, leading to the formation of 4-aminobutylamine, also known as cadaverine, a molecule of significant biological and chemical interest.[1]
Synthesis of this compound
The synthesis of the title compound typically involves the N-alkylation of potassium phthalimide with a suitable 1,4-dihalobutane, such as 1,4-diiodobutane or 1,4-dibromobutane, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2] The higher reactivity of the iodo-substituent makes it a prime candidate for this S(_N)2 reaction.
Deprotection: Liberating the Primary Amine
The liberation of the primary amine from the N-alkylphthalimide intermediate is a critical step that can be achieved through several methods, each with its own merits and drawbacks.
1. Hydrazinolysis (The Ing-Manske Procedure)
This is the most common and often preferred method due to its relatively mild and neutral reaction conditions.[3][4] The reaction with hydrazine hydrate results in the formation of the desired primary amine and a stable cyclic byproduct, phthalhydrazide.[5]
2. Acidic or Basic Hydrolysis
While effective, these methods often require harsh conditions, such as high temperatures and strong acids or bases, which may not be suitable for substrates with sensitive functional groups.[6] Acidic hydrolysis yields the amine salt and phthalic acid.[7]
Validating the Structures: A Spectroscopic Approach
Rigorous spectroscopic analysis is non-negotiable for the unambiguous confirmation of the structures of both the intermediate, this compound, and the final product, 4-aminobutylamine. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential.
Spectroscopic Data for this compound (Predicted and Analogue-Based)
While specific experimental data for the iodo-derivative can be elusive, data from its bromo-analogue, N-(4-bromobutyl)phthalimide, provides a reliable reference point.
| Technique | Expected/Analogue Data | Interpretation |
| ¹H NMR | Aromatic protons (phthalimide): ~7.7-7.9 ppm (multiplet, 4H). N-CH₂: ~3.7 ppm (triplet, 2H). CH₂-I: ~3.2 ppm (triplet, 2H). Internal CH₂ groups: ~1.8-2.0 ppm (multiplet, 4H). | The downfield shift of the N-CH₂ protons is due to the electron-withdrawing effect of the phthalimide group. The CH₂-I protons are also deshielded. |
| ¹³C NMR | Carbonyl carbons: ~168 ppm. Aromatic carbons: ~123, 132, 134 ppm. N-CH₂: ~38 ppm. CH₂-I: ~6 ppm. Internal CH₂ carbons: ~28, 30 ppm. | The chemical shifts are characteristic of the N-alkylphthalimide structure. |
| IR (cm⁻¹) | ~1770 and ~1710 (strong, C=O stretching of the imide). ~2950 (C-H stretching). ~720 (aromatic C-H bending). | The two distinct carbonyl peaks are a hallmark of the phthalimide group. |
| Mass Spec. | Molecular ion peak corresponding to the exact mass of C₁₂H₁₂INO₂. | Confirms the molecular weight and elemental composition. |
Spectroscopic Data for 4-Aminobutylamine (Cadaverine)
| Technique | Experimental Data | Interpretation |
| ¹H NMR | N-CH₂: ~2.68 ppm (triplet). Internal CH₂ groups: ~1.35-1.49 ppm (multiplets). NH₂: Variable, depending on solvent and concentration.[7] | The upfield shift of the CH₂ protons compared to the phthalimide intermediate indicates the removal of the electron-withdrawing group. |
| ¹³C NMR | C1/C5 (adjacent to NH₂): ~42.14 ppm. C2/C4: ~24.20 ppm. C3: ~33.69 ppm.[7] | The number and chemical shifts of the signals are consistent with the symmetrical structure of cadaverine. |
| IR (cm⁻¹) | ~3300-3400 (N-H stretching, broad). ~2850-2950 (C-H stretching). ~1600 (N-H bending). | The presence of the broad N-H stretch is a clear indicator of the primary amine groups. |
| Mass Spec. | Molecular ion peak at m/z = 88.11, corresponding to C₅H₁₄N₂. | Confirms the molecular weight of the final product. |
Comparative Analysis: Gabriel Synthesis vs. Reductive Amination
While the Gabriel synthesis is a classic and reliable method for preparing primary amines, alternative strategies such as reductive amination have gained prominence.[8] Reductive amination involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.[9]
| Feature | Gabriel Synthesis | Reductive Amination |
| Starting Materials | Alkyl halide, Potassium phthalimide | Aldehyde/Ketone, Ammonia/Amine, Reducing Agent |
| Number of Steps | 2 | 1 (often one-pot) |
| Typical Yields | Moderate (50-80%)[9] | Good to Excellent (>80%)[9] |
| Reaction Conditions | Can be harsh (e.g., refluxing hydrazine)[9] | Generally mild[9] |
| Substrate Scope | Primarily for primary amines from primary alkyl halides[9] | Broad; applicable to a wide range of carbonyls to produce primary, secondary, and tertiary amines. |
| Byproducts | Phthalhydrazide or phthalic acid, can be challenging to remove. | Dependent on the reducing agent and stoichiometry; potential for over-alkylation if not controlled. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Adapted from Bromo-analogue synthesis)
-
In a round-bottom flask, dissolve potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Add 1,4-diiodobutane (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Protocol 2: Deprotection via Hydrazinolysis (Ing-Manske Procedure)
-
Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2-1.5 equivalents).[6]
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to precipitate the phthalhydrazide byproduct.[6]
-
Filter off the precipitate and wash with cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Make the remaining aqueous solution strongly basic (pH > 12) with concentrated NaOH.
-
Extract the liberated 4-aminobutylamine with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the primary amine.
Visualizing the Workflow
Caption: Workflow for the synthesis of 4-aminobutylamine via the Gabriel synthesis.
Caption: Logical workflow for the validation of synthetic products.
Conclusion
The validation of products from reactions of this compound is a multi-faceted process that relies on a robust combination of synthetic methodology and rigorous spectroscopic analysis. While the Gabriel synthesis remains a valuable tool for the preparation of primary amines, a thorough understanding of alternative methods like reductive amination allows researchers to choose the most appropriate route based on their specific needs regarding yield, purity, and substrate compatibility. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary knowledge to confidently synthesize, validate, and compare the products of these important chemical transformations.
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A Comparative Guide to Assessing the Purity of Amines Synthesized via 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione
For researchers, scientists, and professionals in drug development, the synthesis of primary amines is a foundational step in the creation of a vast array of pharmaceuticals and biologically active molecules. The Gabriel synthesis, a robust and reliable method, offers a controlled pathway to primary amines, effectively preventing the over-alkylation often seen with other methods like the direct alkylation of ammonia.[1][2] This guide focuses on the synthesis of a model primary amine, 4-aminobutylamine, using 2-(4-iodobutyl)-1H-isoindole-1,3(2H)-dione and provides a comprehensive comparison of analytical techniques to rigorously assess its purity.
The purity of an amine is not a trivial detail; it is a critical parameter that dictates its reactivity, safety profile, and overall suitability for downstream applications. Impurities can lead to unwanted side reactions, alter biological activity, and complicate regulatory approval processes. Therefore, a multi-faceted analytical approach is essential to ensure the quality and reliability of synthesized amines.
The Gabriel Synthesis: A Controlled Route to Primary Amines
The Gabriel synthesis transforms a primary alkyl halide into a primary amine in a two-step process.[3] It utilizes the phthalimide anion as a surrogate for an amino group.[4] The N-H proton of phthalimide is acidic due to the two flanking electron-withdrawing carbonyl groups, allowing for deprotonation by a moderately strong base to form a potent nucleophile.[2][5] This nucleophile then displaces a halide from an alkyl halide in an SN2 reaction.[2] Subsequent cleavage of the N-alkylphthalimide, typically with hydrazine (the Ing-Manske procedure), liberates the desired primary amine.[3]
The use of this compound as the starting material provides a direct route to 4-aminobutylamine, a valuable building block. The iodine atom serves as an excellent leaving group, facilitating the initial SN2 reaction.
Experimental Workflow: Gabriel Synthesis
The synthesis of a primary amine using an N-substituted phthalimide follows a well-defined workflow, from the initial alkylation to the final purification of the target amine.
Caption: Workflow for the synthesis and purification of a primary amine.
Detailed Protocol: Synthesis of 4-Aminobutylamine
-
Alkylation: To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.2 eq). Stir the reaction mixture at room temperature for 16-24 hours.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(4-azidobutyl)phthalimide.
-
Reduction/Deprotection: Dissolve the crude product in ethanol, and add hydrazine hydrate (2.0 eq). Reflux the mixture for 4 hours.[3]
-
Isolation: Cool the reaction mixture to room temperature, and filter off the precipitated phthalhydrazide. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude amine by column chromatography on silica gel.
A Comparative Guide to Purity Assessment Techniques
No single analytical technique is sufficient to definitively determine the purity of a synthesized compound. A combination of chromatographic and spectroscopic methods should be employed to build a comprehensive purity profile.
| Technique | Principle | Strengths | Limitations | Applicability for Amine Purity |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase and a mobile phase. | Rapid, inexpensive, good for reaction monitoring. | Qualitative, not quantitative; lower resolution. | Excellent for initial assessment and tracking purification. |
| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information, can identify impurities. | Lower sensitivity for minor impurities, can be complex to interpret. | Essential for structural confirmation and identifying major impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity, provides molecular weight information. | Isomers may not be distinguishable, quantification can be challenging. | Crucial for confirming the molecular weight of the target amine. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning. | Highly quantitative, high resolution, reproducible.[6] | Can be more expensive and time-consuming. | The gold standard for quantitative purity determination. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for volatile and thermally stable compounds.[7] | Not suitable for non-volatile or thermally labile compounds. | Applicable for volatile amines or impurities. |
Thin-Layer Chromatography (TLC): The First Line of Assessment
TLC is an indispensable tool for the real-time monitoring of a reaction's progress and for a quick qualitative assessment of the product's purity.
Protocol:
-
Stationary Phase: Silica gel 60 F254 plate.
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v) with a small amount of triethylamine (e.g., 0.5%) to prevent streaking of the amine.
-
Visualization: UV light (254 nm) and staining with a ninhydrin solution followed by heating.
Interpretation: A pure compound should appear as a single spot. The presence of multiple spots indicates impurities. By comparing the Rf value of the product spot to that of the starting material, one can track the consumption of the reactant.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
¹H NMR Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Analysis: The ¹H NMR spectrum of the primary amine should show a characteristic broad singlet for the -NH₂ protons, which disappears upon D₂O exchange.[8] The signals for the protons on the carbon adjacent to the nitrogen will be shifted downfield (typically 2.5-3.0 ppm).[9]
Interpretation:
-
Purity Indication: The absence of signals corresponding to the starting material or known side-products (e.g., residual solvents, phthalhydrazide).
-
Impurity Detection: The presence of unexpected signals. Integration of these signals relative to the product signals can provide a rough estimate of the impurity levels.
Mass Spectrometry (MS): Molecular Weight Confirmation
MS provides a precise determination of the molecular weight of the synthesized amine, confirming its identity.
Protocol:
-
Ionization Technique: Electrospray ionization (ESI) is commonly used for amines as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of the protonated amine.
Interpretation: The "nitrogen rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[8] This can be a useful diagnostic tool.
High-Performance Liquid Chromatography (HPLC): The Quantitative Standard
For a definitive quantitative assessment of purity, HPLC is the method of choice.[7] Due to the polar nature of many amines, reversed-phase HPLC is often employed.[6]
Protocol:
-
Column: A C18 stationary phase is common.
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Detection: UV detection is possible if the amine has a chromophore. If not, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.[6] For primary amines, derivatization with a UV-active agent like dansyl chloride can be performed.
Interpretation: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is often required for research applications, while >99% is typically necessary for drug development.
Decision-Making in Purity Analysis
Choosing the right analytical technique depends on the stage of the research and the specific questions being asked. The following flowchart provides a logical approach to purity assessment.
Caption: A decision tree for the purity analysis of synthesized amines.
Conclusion
The synthesis of primary amines via this compound is a powerful technique in the arsenal of the synthetic chemist. However, the synthesis is only half the battle. A rigorous and multi-faceted approach to purity assessment, combining the rapid qualitative insights of TLC with the detailed structural information from NMR and MS, and culminating in the quantitative power of HPLC, is paramount.[10] This ensures the integrity of the research, the safety of potential therapeutics, and the overall success of the drug development pipeline.
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NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]
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BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. [Link]
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TutorChase. How does a Gabriel synthesis produce primary amines?. [Link]
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Master Organic Chemistry. The Gabriel Synthesis. [Link]
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Diplomata Comercial. Amine Product Testing: Ensuring Quality and Purity in Amines. [Link]
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Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. [Link]
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University of Calgary. Amines. [Link]
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Iran Silicate Industries. Identifying Amines: Principles and Practical Methods. [Link]
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Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]
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National Center for Biotechnology Information. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. [Link]
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MDPI. An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. [Link]
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MDPI. A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. [Link]
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Chromatography Online. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
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ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]
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National Center for Biotechnology Information. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]
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PubMed Central. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]
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Organic Chemistry Portal. 1,2-Iodoamine synthesis by substitution. [Link]
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A Senior Application Scientist's Guide to 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione: A Performance Benchmark in Bioconjugation and Synthetic Chemistry
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate chemical tools is paramount to the success of their endeavors. This guide provides an in-depth technical analysis and performance benchmark of 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione , a versatile bifunctional molecule. We will objectively compare its performance in two key applications—as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a reagent in the Gabriel synthesis of primary amines—against common alternatives, supported by experimental data and detailed protocols. Our focus is on the causality behind experimental choices, ensuring a trustworthy and authoritative resource for the scientific community.
Introduction to this compound: A Bifunctional Workhorse
This compound, also known as N-(4-iodobutyl)phthalimide, is a derivative of phthalimide. The phthalimide group serves as a stable protecting group for a primary amine, while the terminal iodobutyl chain provides a reactive site for nucleophilic substitution. This dual functionality makes it a valuable reagent in multi-step organic synthesis and bioconjugation.
The choice of an iodo-leaving group over bromo- or chloro- alternatives is a deliberate one. The carbon-iodine bond is weaker and more polarizable than carbon-bromine or carbon-chlorine bonds, making iodide an excellent leaving group in S(_N)2 reactions. This enhanced reactivity can lead to faster reaction times and higher yields, a critical consideration in complex syntheses.
Application I: A Linker in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The linker is not merely a spacer; its length, composition, and flexibility are critical determinants of PROTAC efficacy.[2][3]
The 4-iodobutylphthalimide moiety in our compound of interest provides a simple, flexible alkyl linker upon conjugation. The phthalimide can be deprotected to reveal a primary amine, which can then be coupled to a desired molecule.
Performance Comparison: Alkyl vs. PEG Linkers
A key decision in PROTAC design is the choice between a hydrophobic alkyl linker, such as the one derived from our title compound, and a more hydrophilic polyethylene glycol (PEG) linker. This choice significantly impacts a PROTAC's physicochemical properties, including solubility, cell permeability, and its ability to facilitate a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[4][5]
| Feature | Alkyl Linkers (e.g., from this compound) | Polyethylene Glycol (PEG) Linkers |
| Composition | Saturated hydrocarbon chains (-CH2-) | Repeating ethylene glycol units (-O-CH2-CH2-) |
| Solubility | Generally hydrophobic, can decrease aqueous solubility.[4] | Generally hydrophilic, improving aqueous solubility.[4] |
| Cell Permeability | Hydrophobicity can enhance membrane traversal, but may also lead to non-specific binding.[5] | Can improve permeability by enhancing solubility and adopting folded conformations that shield polar groups.[5] |
| Metabolic Stability | Generally possess good metabolic stability.[5] | Can be more susceptible to metabolism.[5] |
| Conformation | Tend to adopt more extended conformations. | Can adopt helical or folded conformations in solution. |
| Synthetic Accessibility | Typically straightforward and cost-effective to synthesize. | Can be more challenging and expensive to synthesize.[3] |
Experimental Data Snapshot: BRD4-Targeting PROTACs
The following data, compiled from various studies, illustrates the impact of linker composition on the degradation of Bromodomain-containing protein 4 (BRD4), a well-studied cancer target.
| Linker Type | DC50 (nM) | Dmax (%) | Reference |
| Alkyl Chain | 50 - 200 | 80 - 95 | [6] |
| PEG (3 units) | 10 - 50 | > 95 | [6] |
| PEG (5 units) | 5 - 20 | > 95 | [6] |
Note: DC50 is the concentration of PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation. Lower DC50 and higher Dmax values indicate better performance.
The data suggests that for BRD4 degradation, PEG linkers can lead to more potent PROTACs. The improved solubility and conformational flexibility of PEG linkers may facilitate the formation of a more stable and productive ternary complex. However, it is crucial to note that the optimal linker is target-dependent, and an alkyl linker may be superior in other systems. The hydrophobicity of an alkyl linker can be advantageous for crossing cell membranes, a critical step for PROTAC activity.[2]
Experimental Protocol: PROTAC Synthesis and Evaluation
This protocol outlines a general workflow for synthesizing a PROTAC using this compound and evaluating its performance.
Part A: Synthesis of Phthalimide-Protected Linker
-
Reaction Setup: In a round-bottom flask, dissolve the target protein ligand (containing a nucleophilic group, e.g., a phenol or amine) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the solution. The base will deprotonate the nucleophile on the target protein ligand.
-
Alkylation: Add a solution of this compound in the same solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Part B: Deprotection and Coupling to E3 Ligase Ligand
-
Phthalimide Deprotection: Dissolve the purified phthalimide-protected linker in ethanol. Add hydrazine hydrate and reflux the mixture.[7] The primary amine will be liberated, and phthalhydrazide will precipitate out of the solution.
-
Purification: Filter the reaction mixture to remove the phthalhydrazide precipitate. Concentrate the filtrate to obtain the crude amine-linker conjugate.
-
Amide Coupling: Couple the amine-linker conjugate to the E3 ligase ligand (containing a carboxylic acid) using standard peptide coupling reagents (e.g., HATU, HOBt, and a tertiary amine base like DIPEA) in a suitable solvent like DMF.
-
Final Purification: Purify the final PROTAC molecule using reverse-phase high-performance liquid chromatography (RP-HPLC).
Part C: Biological Evaluation
-
Cell Culture: Culture the target cells in appropriate media.
-
PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTAC for a specified time course (e.g., 24 hours).
-
Protein Degradation Analysis: Lyse the cells and analyze the levels of the target protein by Western blotting or in-cell Western assays.
-
Data Analysis: Quantify the protein levels and determine the DC50 and Dmax values.
Application II: Gabriel Synthesis of Primary Amines
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation often seen with direct ammonolysis.[8][9] The reaction utilizes potassium phthalimide as an ammonia surrogate.
This compound is an N-alkylated phthalimide, the intermediate in the Gabriel synthesis. Its reaction with a nucleophile, followed by deprotection, can be considered a variation of this synthesis. However, for the purpose of this guide, we will consider the use of a precursor, potassium phthalimide, and 1,4-diiodobutane to generate the title compound in situ as part of the overall synthesis of a primary amine.
Performance Comparison: Gabriel Synthesis vs. Alternative Methods
While the Gabriel synthesis is a robust method, other techniques for primary amine synthesis exist, each with its own advantages and disadvantages.
| Method | Substrates | Reagents | Advantages | Disadvantages |
| Gabriel Synthesis | Primary alkyl halides | Potassium phthalimide, Hydrazine or Acid/Base | Avoids over-alkylation, clean reaction for primary amines.[7] | Limited to primary alkyl halides, harsh deprotection conditions may be required.[8] |
| Azide Reduction | Primary and secondary alkyl halides | Sodium azide, LiAlH₄ or H₂/Pd | Good yields, no over-alkylation.[10] | Alkyl azides can be explosive, LiAlH₄ is a hazardous reagent.[10] |
| Reductive Amination | Aldehydes and ketones | Ammonia, NaBH₃CN or H₂/Catalyst | Versatile, can produce primary, secondary, and tertiary amines. | Requires a carbonyl starting material. |
| Direct Ammonolysis | Alkyl halides | Ammonia | Simple, one-step process. | Often results in a mixture of primary, secondary, tertiary amines, and quaternary ammonium salts due to over-alkylation.[10] |
Yield Comparison for the Synthesis of Butylamine
| Method | Starting Material | Approximate Yield (%) | Reference |
| Gabriel Synthesis | 1-Iodobutane | 85-95 | General expectation for primary alkyl iodides |
| Azide Reduction | 1-Bromobutane | ~90 | [10] |
| Reductive Amination | Butanal | 70-85 | General expectation |
| Direct Ammonolysis | 1-Bromobutane | <50 (for primary amine) | [10] |
The Gabriel synthesis, particularly with a reactive alkyl iodide like the one in our title compound, offers a high-yield and clean route to primary amines, making it a superior choice over direct ammonolysis when a pure primary amine is the desired product.
Experimental Protocol: Gabriel Synthesis and Synthesis of the Title Compound
This protocol details the synthesis of this compound and its subsequent conversion to a primary amine.
Part A: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous bromo-compound.[4]
-
Reaction Setup: In a round-bottom flask, dissolve potassium phthalimide in dry DMF.
-
Addition of Alkyl Halide: Add 1,4-diiodobutane to the solution. An excess of the diiodobutane is used to minimize the formation of the bis-phthalimide product.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.
-
Reaction Monitoring: Monitor the reaction by TLC, observing the consumption of potassium phthalimide and the formation of the product.
-
Work-up and Purification: Pour the reaction mixture into water and extract with dichloromethane. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/water) to yield this compound as a white solid.[4]
Part B: Liberation of the Primary Amine
-
Hydrazinolysis: Dissolve the purified this compound in ethanol in a round-bottom flask.
-
Hydrazine Addition: Add hydrazine hydrate to the solution.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Isolation of Amine: Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide. The filtrate contains the desired primary amine. The amine can be isolated by distillation or by conversion to a salt (e.g., by adding HCl) followed by extraction.
Conclusion: A Versatile Reagent with Clear Advantages in Specific Contexts
Our comparative analysis demonstrates that this compound is a highly effective and versatile reagent.
-
In PROTAC development , the resulting simple alkyl linker offers metabolic stability and synthetic accessibility. While PEG linkers may offer advantages in solubility and potency for some targets, the hydrophobicity of the alkyl chain can be beneficial for cell permeability. The optimal choice remains target-dependent, necessitating empirical evaluation.
-
In the synthesis of primary amines , the Gabriel synthesis route utilizing an iodobutyl precursor provides a high-yield and clean alternative to methods like direct ammonolysis, which are prone to over-alkylation. The high reactivity of the iodide leaving group ensures efficient reaction, making it a preferred choice for introducing a butylamine moiety.
The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in their experimental design, ultimately accelerating progress in drug discovery and chemical synthesis.
References
-
Hughes, S. J., & Ciulli, A. (2017). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 8(8), 1583-1593. [Link]
- Cyrus, K., et al. (2011). Impact of linker length and flexibility on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364.
-
Wikipedia. (2023). Gabriel synthesis. [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. [Link]
-
Ncert. (n.d.). Amines. [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]
-
Pearson. (2024). The Gabriel synthesis is most frequently done with 1° alkyl halid.... [Link]
-
PubMed. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. [Link]
-
OpenStax. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. [Link]
-
ChemRxiv. (2020). A unified approach to the synthesis of amines through a highly selective and broadly applicable imine reduction using modified. [Link]
-
Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]
-
MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]
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- 10. N-(4-Bromobutyl)phthalimide | C12H12BrNO2 | CID 93575 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Routes Utilizing 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of primary amines is a cornerstone of molecular construction. The bifunctional reagent, 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione, also known as N-(4-iodobutyl)phthalimide, represents a key intermediate in this endeavor. It serves as a stable, crystalline solid that effectively acts as a masked form of 4-amino-1-iodobutane, a valuable building block for introducing a butylamine sidechain onto various molecular scaffolds.
This guide provides an in-depth, objective comparison of the synthetic routes involving this reagent, from its own synthesis to its utilization and cleavage. We will explore the classic Gabriel synthesis pathway and contrast it with modern alternatives, providing experimental data and protocols to inform your synthetic strategy.
Synthesis of this compound: A Two-Pronged Approach
The primary route to this compound involves the N-alkylation of potassium phthalimide. This can be achieved directly with 1,4-diiodobutane or, more commonly and cost-effectively, via a two-step process starting from 1,4-dibromobutane followed by a halide exchange reaction.
Route A: Direct Alkylation with 1,4-Dihalobutanes
The direct reaction of potassium phthalimide with a 1,4-dihalobutane is a standard S(_N)2 reaction.[1][2] The choice between 1,4-dibromobutane and 1,4-diiodobutane impacts reaction times and yields. Iodides are better leaving groups than bromides, generally leading to faster reactions. However, 1,4-diiodobutane is significantly more expensive and less stable than its dibromo counterpart.
A common industrial and laboratory practice is to use an excess of the dihalide to minimize the formation of the bis-substituted byproduct, 1,4-bis(phthalimido)butane.
Experimental Protocol: Synthesis of 2-(4-Bromobutyl)-1H-isoindole-1,3(2H)-dione [3]
-
To a round-bottom flask equipped with a mechanical stirrer and reflux condenser, add potassium phthalimide (92.5 g, 0.5 mol) and 500 mL of acetone.
-
Add 1,4-dibromobutane (153 g, 0.665 mol, 1.33 eq).
-
Heat the resulting mixture to reflux for 24 hours. The reaction can be monitored by TLC or HPLC.[3]
-
After completion, cool the mixture to 15°C. The precipitated potassium bromide is removed by filtration.
-
Wash the filter cake with a small amount of cold acetone (50 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The excess 1,4-dibromobutane can be distilled off under high vacuum (35-40°C at 0.3 mmHg) to yield the product as a viscous oil, which may solidify on standing.[3]
Route B: Finkelstein Halide Exchange
The Finkelstein reaction provides an efficient method for converting the more readily available 2-(4-bromobutyl)-1H-isoindole-1,3(2H)-dione into the target iodo-derivative.[4][5] This equilibrium-driven S(_N)2 reaction is typically performed in acetone, where sodium iodide is soluble, but the resulting sodium bromide is not, thus driving the reaction to completion.[6]
Experimental Protocol: Finkelstein Reaction for this compound
-
Dissolve 2-(4-bromobutyl)-1H-isoindole-1,3(2H)-dione (1.0 eq) in anhydrous acetone.
-
Add sodium iodide (1.5 - 2.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 12-24 hours. The formation of a white precipitate (NaBr) indicates the reaction is proceeding.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like dichloromethane and wash with water and brine to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Table 1: Comparison of Synthesis Routes for N-(4-Halobutyl)phthalimides
| Parameter | Route A (Direct with Dibromide) | Route A (Direct with Diiodide) | Route B (Finkelstein) |
| Starting Material | 1,4-Dibromobutane | 1,4-Diiodobutane | 2-(4-Bromobutyl)phthalimide |
| Typical Yield | 90-97%[3] | Generally high, but less reported | >95% |
| Reaction Time | 24 hours[3] | Shorter than with dibromide | 12-24 hours |
| Key Reagents | Potassium Phthalimide, Acetone | Potassium Phthalimide, Acetone/DMF | Sodium Iodide, Acetone |
| Advantages | Cost-effective, one-step | Faster reaction | High conversion, uses cheaper starting materials |
| Disadvantages | Longer reaction time | Expensive, less stable starting material | Additional synthetic step |
Utilization and Cleavage: Liberating the Primary Amine
Once synthesized, this compound is used to alkylate a nucleophile, followed by the crucial step of deprotecting the phthalimide to reveal the primary amine. The choice of cleavage method is critical and depends on the stability of the rest of the molecule.
The Ing-Manske Procedure (Hydrazinolysis)
The most widely used method for cleaving the phthalimide group is the Ing-Manske procedure, which utilizes hydrazine hydrate.[7] This method is significantly milder than acidic or basic hydrolysis and proceeds under neutral conditions, preserving many sensitive functional groups.[8] The reaction results in the formation of a stable phthalhydrazide precipitate, which can be easily filtered off.
Caption: Workflow for Amine Synthesis via the Gabriel Route.
Experimental Protocol: Hydrazinolysis of an N-Alkylphthalimide
-
Dissolve the N-alkylphthalimide substrate (1.0 eq) in ethanol (10-20 mL per gram of substrate).
-
Add hydrazine hydrate (1.2-1.5 eq) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC. The formation of the phthalhydrazide precipitate is a visual indicator of progress.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated HCl to ensure complete precipitation of the phthalhydrazide.
-
Filter the mixture to remove the solid phthalhydrazide and wash the precipitate with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Treat the residue with a concentrated aqueous base (e.g., NaOH) to deprotonate the amine salt.
-
Extract the free primary amine with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to yield the crude primary amine, which can be further purified.
Alternative Cleavage Methods
While hydrazinolysis is preferred, other methods exist, each with its own advantages and disadvantages.
-
Acidic Hydrolysis: Requires harsh conditions (e.g., concentrated H₂SO₄ or HCl) and high temperatures, which can degrade acid-sensitive substrates.[9]
-
Basic Hydrolysis: Also requires strong conditions (e.g., concentrated NaOH) and can be slow. It is incompatible with base-labile functional groups.[1]
-
Reductive Cleavage: A very mild method using sodium borohydride in isopropanol can be advantageous for highly sensitive substrates.
Table 2: Comparison of Phthalimide Cleavage Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Hydrazinolysis | Hydrazine Hydrate | Reflux in Ethanol | Mild, neutral conditions, high yield | Hydrazine is toxic |
| Acidic Hydrolysis | Conc. H₂SO₄ or HCl | High Temperature | Simple reagents | Harsh, destroys acid-sensitive groups |
| Basic Hydrolysis | Conc. NaOH or KOH | High Temperature | Simple reagents | Harsh, destroys base-sensitive groups |
| Reductive Cleavage | NaBH₄, i-PrOH/H₂O | Room Temp -> 60°C | Exceptionally mild | Requires a two-stage, one-pot procedure |
Alternative Synthetic Strategies
The Gabriel synthesis, while reliable for primary amines, is not without its drawbacks, including sometimes harsh cleavage conditions. Modern organic synthesis has developed alternative "amine synthons" that offer different reactivity and deprotection profiles.
Boc-Protected Aminobutyl Synthon
A prominent alternative involves the use of a tert-butyloxycarbonyl (Boc) protected amine. The corresponding reagent, tert-butyl (4-iodobutyl)carbamate , offers a direct alternative to N-(4-iodobutyl)phthalimide.[10][11]
The key difference lies in the deprotection step. The Boc group is acid-labile and is typically removed under much milder acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane) than those required for phthalimide hydrolysis.[12][13] This orthogonality makes the Boc strategy highly valuable in complex, multi-step syntheses, especially in peptide chemistry.[14]
Caption: Comparison of Synthetic Workflows.
Table 3: Phthalimide vs. Boc-Protected Route Comparison
| Feature | Phthalimide Route | Boc Route |
| Protecting Group | Phthaloyl | tert-Butyloxycarbonyl (Boc) |
| Intermediate Stability | High (often crystalline) | Generally stable, can be an oil |
| Deprotection Conditions | Hydrazine (reflux) or strong acid/base | Mild acid (TFA, HCl in dioxane) at RT |
| Orthogonality | Limited | High (stable to base, hydrogenolysis) |
| Cost of Reagent | Phthalimide is very cheap | Boc-anhydride is more expensive |
| Ideal Application | Robust, large-scale synthesis of primary amines | Complex molecules with acid-sensitive groups |
Saccharin-Based Reagents
Saccharin and its derivatives have emerged as effective alternatives to phthalimide in Gabriel-type syntheses.[15][16] N-Alkyl saccharin derivatives can be synthesized under similar conditions to their phthalimide counterparts, often by reacting sodium saccharin with an appropriate alkyl halide in DMF.[17] A key advantage is that the N-S bond in the resulting N-alkylsaccharin is often easier to cleave than the N-C bonds in a phthalimide, allowing for milder deprotection conditions.
Conclusion and Recommendations
This compound remains a highly effective and reliable reagent for the introduction of a 4-aminobutyl moiety, particularly in syntheses where robustness and cost are primary considerations. Its synthesis is straightforward, and the subsequent cleavage via the Ing-Manske procedure is a well-established, high-yielding protocol.
For syntheses involving sensitive functional groups where orthogonality is paramount, the Boc-protected alternative, tert-butyl (4-iodobutyl)carbamate, is the superior choice. The mild, acidic deprotection conditions offer a significant advantage in the context of complex target molecules, despite the higher initial cost of the reagent.
The use of saccharin-based reagents presents a promising middle ground, offering the stability of a crystalline imide intermediate with potentially milder cleavage conditions than phthalimides.
The ultimate choice of synthetic route should be guided by a careful analysis of the target molecule's stability, the overall cost of the synthetic sequence, and the desired scale of the reaction.
References
-
Royal Society of Chemistry. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. [Link]
-
MDPI. (2022). Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin. [Link]
-
BYJU'S. (n.d.). Finkelstein Reaction. [Link]
-
Wikipedia. (n.d.). Finkelstein reaction. [Link]
-
MDPI. (2016). Synthesis of Novel Saccharin Derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Novel Saccharin Derivatives. [Link]
-
National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Cambridge University Press. (n.d.). Gabriel Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Finkelstein Reaction. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]
-
Henry Rzepa's Blog. (n.d.). The mystery of the Finkelstein reaction. [Link]
-
Organic Syntheses. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
-
IU Indianapolis ScholarWorks. (n.d.). The Alkylation Reaction of the Gabriel Synthesis. [Link]
-
SciSpace. (n.d.). Finkelstein reaction. [Link]
-
Glen Research. (n.d.). Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs. [Link]
-
Beilstein Journals. (2017). Mechanochemical N-alkylation of imides. [Link]
-
ResearchGate. (2005). Alkylation of a phthalimide anion; 4-bromo-1- phthalimidopentane. [Link]
-
ResearchGate. (n.d.). N‐alkylation of potassium phthalimide 3 under phase transfer conditions. [Link]
-
ResearchGate. (n.d.). Alkylation of a phthalimide anion; 4-bromo-1-phthalimidopentane. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(4-Iodobutyl)-1H-isoindole-1,3(2h)-dione
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends throughout their lifecycle, from initial synthesis to final disposal. The proper management of waste is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe disposal of 2-(4-Iodobutyl)-1H-isoindole-1,3(2h)-dione, a compound often utilized in synthetic organic chemistry and drug development as an intermediate for introducing a protected amino group via an alkyl chain.
The structure of this molecule, featuring a phthalimide group and an alkyl iodide, necessitates a disposal plan that addresses the potential hazards associated with both functionalities. Alkyl iodides are reactive compounds and potential alkylating agents, while the overall structure may have uncharacterized biological effects. Therefore, treating this compound as hazardous waste is the most prudent approach.
Core Principles of Disposal
The disposal of any chemical waste, including this compound, is governed by a hierarchy of controls and regulations. In the United States, the Environmental Protection Agency (EPA) provides the primary framework under the Resource Conservation and Recovery Act (RCRA).[1] All disposal procedures must comply with federal, state, and local regulations, which may vary.[2] It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Inferred Hazards:
-
Skin and Eye Irritation: Similar phthalimide derivatives can cause skin and serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[3]
-
Toxicity: The toxicological properties are not fully known. As a prudent measure, it should be handled as a toxic substance.[5]
-
Environmental Hazard: Iodine-containing compounds can be harmful to aquatic life and should not be released into the environment.[6]
Personal Protective Equipment (PPE): A stringent PPE protocol is non-negotiable. Always handle this chemical waste inside a certified chemical fume hood.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. Double-gloving is recommended. | To prevent skin contact with the potentially irritating and toxic compound. |
| Eye Protection | Chemical safety goggles and a full-face shield. | To protect eyes and face from splashes or airborne dust particles.[7] |
| Lab Coat | A flame-resistant lab coat with tight-fitting cuffs. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not typically required if handled in a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation of the compound. Consult with your EHS department for respirator fitting and selection. |
Part 2: Step-by-Step Disposal Protocol
The primary and most recommended method for disposal is to collect the waste for pickup by a licensed hazardous waste disposal company. For very small quantities, a chemical neutralization procedure can be considered, but only with prior approval from your institution's EHS department.
Method 1: Collection for Professional Disposal (Preferred Method)
This is the safest and most compliant method for disposing of this compound and materials contaminated with it.
Step 1: Waste Segregation
-
Segregate solid waste (e.g., leftover reagent, contaminated filter paper, gloves) from liquid waste (e.g., solutions containing the compound).
Step 2: Containerization
-
Solid Waste: Place all solid waste into a designated, leak-proof, and sealable hazardous waste container. The container must be made of a material compatible with the chemical (e.g., high-density polyethylene).
-
Liquid Waste: Collect liquid waste in a separate, clearly labeled, and sealable hazardous waste container. Do not mix with incompatible waste streams. For instance, avoid mixing with strong oxidizing agents.[4]
Step 3: Labeling
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the quantity and concentration.
-
The date of accumulation.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
Step 4: Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and have secondary containment to prevent spills.
Step 5: Arrange for Pickup
-
Contact your institution's EHS office to schedule a pickup of the hazardous waste. Follow their specific procedures for documentation and handoff.
Disposal Workflow Diagram
Caption: Workflow for the collection and disposal of this compound.
Method 2: Chemical Neutralization (For Small Quantities, EHS Approval Required)
Alkyl iodides can be chemically converted to less hazardous compounds. A common laboratory method involves the reduction of the iodine to iodide using a reducing agent like sodium thiosulfate.[8] This should only be performed by trained personnel in a controlled laboratory setting.
WARNING: This procedure may generate heat. Perform it slowly and with appropriate cooling. Do not attempt this without prior risk assessment and approval from your EHS department.
Step 1: Prepare the Reaction
-
In a chemical fume hood, place the waste solution containing this compound in an appropriately sized flask equipped with a magnetic stirrer.
-
If the waste is a solid, dissolve it in a suitable solvent like ethanol or acetone.
Step 2: Reduction
-
Slowly add a 10% aqueous solution of sodium thiosulfate to the stirring waste solution.
-
Continue adding the thiosulfate solution until the characteristic brown color of any free iodine that might form disappears. A slight excess of thiosulfate is recommended.
Step 3: Verification (Optional)
-
To check for the presence of iodine, a few drops of a starch indicator solution can be added. The absence of a blue-black color indicates the reaction is complete.
Step 4: Disposal of the Resulting Mixture
-
The resulting mixture will contain the phthalimide-containing organic molecule (now with a hydroxyl or other group in place of the iodide, depending on the solvent and conditions) and sodium iodide.
-
This final mixture must still be collected as hazardous waste. It should be placed in a labeled container and disposed of through your E-H-S office. The primary benefit of this procedure is the reduction of the reactivity and potential environmental toxicity of the iodo-compound.
Part 3: Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, wear appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[6]
-
Decontaminate the area with soap and water.
-
For large spills, evacuate the lab, close the doors, and contact your EHS emergency line immediately.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing while under a safety shower.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
Conclusion: A Culture of Safety
The responsible disposal of this compound is an integral part of the research process. By adhering to these guidelines, prioritizing collection for professional disposal, and maintaining open communication with your institution's safety officers, you contribute to a safer laboratory environment and the protection of our ecosystem. Always remember that the ultimate responsibility for waste lies with the generator.[9]
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Toxicological Profile for Iodine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Iodine Disposal For Businesses. Collect and Recycle. [Link]
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Environmental Health and Safety Disposal of Iodine. Case Western Reserve University. [Link]
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Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
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Proper Disposal in Pharmaceutical Research is Extremely Important. Rx Destroyer. [Link]
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Iodine Waste Recycling Program. Mitsui Plastics, Inc. [Link]
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Pharmaceutical Waste. Wayne State University Office of Environmental Health and Safety. [Link]
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Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Waste Management in Pharma Manufacturing. AbbVie Contract Manufacturing. [Link]
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How do you dispose of the iodine-starch complex after a redox titration? Reddit r/chemistry. [Link]
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Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
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Personal protective equipment for handling 2-(4-Iodobutyl)-1h-isoindole-1,3(2h)-dione
A Researcher's Guide to Safely Handling 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione
As professionals in the fast-paced world of scientific research and drug development, our most critical asset is a steadfast commitment to safety. The integrity of our work and our personal well-being depend on a thorough understanding of the materials we handle. This guide provides essential, field-tested safety and logistical information for this compound, a compound that, while not extensively characterized in public safety literature, requires a cautious and informed approach based on its chemical structure.
This document is structured not as a rigid template, but as a direct response to the operational questions you face daily. By understanding the why behind each procedural step, you can build a self-validating system of safety that fosters confidence and precision in your work.
Hazard Analysis: A Structurally-Informed Perspective
-
Phthalimide Group: Structurally similar compounds, such as N-(2-Hydroxyethyl)phthalimide and N-(4-Bromobutyl)phthalimide, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] We must assume a similar hazard profile for the target compound.
-
Alkyl Iodide Group: Alkyl halides, particularly iodides, are recognized as potential alkylating agents.[3] Such compounds can react with biological nucleophiles, including DNA, which necessitates stringent handling to prevent exposure. The carbon-iodine bond is relatively weak, making the compound reactive.[3] Furthermore, iodine itself is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[4][5]
Based on this composite analysis, this compound should be treated as a hazardous substance with the potential to cause significant irritation and with unknown toxicological properties requiring minimal exposure.
Table 1: Assumed Hazard Profile and GHS Classifications
| Hazard Class | GHS Category | Hazard Statement | Source Analogy |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2][6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1][2][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][7] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed Category 4 | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled | [4][5] |
Your First Line of Defense: Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is non-negotiable. The goal is to create a complete barrier between you and the chemical, assuming it to be a skin and respiratory irritant and potentially toxic.[8]
Essential PPE Ensemble:
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to double-glove. The outer glove should be placed over the cuff of the lab coat.[9] Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.[1][7] A face shield should be worn over the goggles if there is a significant risk of splashing.[7]
-
Body Protection: A full-cuff, long-sleeved laboratory coat is required. For procedures with a higher risk of contamination, a disposable, chemical-resistant gown should be worn over the lab coat.[1][10]
-
Respiratory Protection: All handling of the solid compound or its solutions must be conducted inside a certified chemical fume hood to prevent inhalation. If procedures risk generating significant dust or aerosols and engineering controls are insufficient, a NIOSH-certified N95 respirator or higher should be worn.[8][9]
Workflow for Donning and Doffing PPE
Proper sequencing is critical to avoid cross-contamination. The following workflow ensures that contaminated surfaces are not touched with bare hands.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: From Benchtop to Waste
A self-validating protocol anticipates risks and builds in checks at every stage.
Handling and Use:
-
Preparation: Before handling, ensure an emergency eye wash station and safety shower are accessible and unobstructed.[2][7] Verify that the chemical fume hood has a current certification sticker.
-
Aliquotting: As a solid, the primary risk is dust inhalation.[2][11] Conduct all weighing and transferring of the solid compound deep within a chemical fume hood. Use a spatula and weigh onto creased weighing paper or directly into a tared vessel to minimize dust generation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly. Be aware of potential incompatibilities; avoid strong oxidizing agents and strong bases.[2][12]
-
Hygiene: After handling, and before leaving the laboratory, wash hands thoroughly with soap and water.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[5][11]
Storage:
-
Store the compound in a tightly sealed container to prevent moisture absorption.[1][2]
-
Keep it in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials like strong acids and bases.[1][6]
-
The storage location should be clearly labeled as containing hazardous chemicals.
Disposal Plan:
As an iodinated organic compound, this compound is classified as a halogenated organic waste .[13]
-
Segregation is Key: Never mix halogenated waste with non-halogenated waste.[14] Disposal costs for halogenated materials are significantly higher due to the need for specialized incineration processes.[15]
-
Waste Containers: Collect all waste (including contaminated consumables like gloves, weighing paper, and pipette tips) in a designated, properly sealed, and clearly labeled hazardous waste container.[16][17] The label must read "Halogenated Organic Waste" and list the chemical constituents.[14][16]
-
Final Disposal: The sealed waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[2] Under no circumstances should this material be disposed of down the drain.[17]
Emergency Protocols: A Plan for the Unexpected
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2] If they feel unwell, call a poison center or doctor.[2][6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice.[1]
Spill Response:
For any spill, the primary objective is to contain the material and prevent exposure.
Caption: Step-by-step spill response workflow.
Procedure for a small, manageable spill:
-
Evacuate and Alert: Alert others in the immediate area and restrict access.
-
Don PPE: Wear your full PPE ensemble, including double gloves, goggles, a lab coat, and a respirator if necessary.
-
Contain: For a solid spill, gently cover it with an absorbent material (like vermiculite or sand) to prevent it from becoming airborne.[4][5] Do not sweep dry powder.
-
Collect: Carefully scoop the contained material and place it into a labeled halogenated waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and then wash with soap and water. All cleaning materials must also be disposed of as halogenated waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
By integrating these safety protocols into your daily workflow, you not only protect yourself and your colleagues but also enhance the quality and reliability of your research. Safety is not a barrier to discovery; it is the foundation upon which it is built.
References
- Loba Chemie. (2019). N-(2-HYDROXYETHYL) PHTHALIMIDE FOR SYNTHESIS MSDS.
- Fisher Scientific. (2025).
- Fisher Scientific. (2023).
- Fisher Scientific. (2025).
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2025).
- Carl ROTH.
- Braun Research Group, Northwestern University.
- Chemos GmbH & Co.KG.
- Fisher Scientific. (2021). Safety Data Sheet: N-(2-Hydroxyethyl)phthalimide.
- Fisher Scientific. (2024).
-
University of Massachusetts Amherst. (1932). The preparation of alkyl iodides. Available at: [Link]
- GERPAC. Personal protective equipment for preparing toxic drugs.
- Unknown.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- ChemicalBook. (2024). Chemical Safety Data Sheet MSDS / SDS - NN-BUTYL-4-NITRO-PHTHALIMIDE.
- FlexiPrep. Alkyl Iodide.
- Synquest Labs. (2016). 2-(Prop-2-yn-1-yl)
- Halyard. Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs.
- Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
- Sigma-Aldrich. (2024).
- Biosynth. (2022).
- Organic Chemistry Portal.
- NHS. (2021). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage.
- U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM.
- University of British Columbia. Organic Solvent Waste Disposal.
- Chemistry Steps. Alkyl Halides to Alcohols.
- National Institutes of Health. Personal Protective Equipment - Chemical and Biological Terrorism.
- Quora. (2018).
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- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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- 17. hazardouswasteexperts.com [hazardouswasteexperts.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





